Diethylcarbamazine
Description
An anthelmintic used primarily as the citrate in the treatment of filariasis, particularly infestations with Wucheria bancrofti or Loa loa.
This compound is an Anthelmintic.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1950 and is indicated for helminthiasis and has 3 investigational indications.
See also: Albendazole (related); Mebendazole (related); Piperazine (related) ... View More ...
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N,N-diethyl-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKMWOKWVGPNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1642-54-2 (citrate (1:1)), 5348-97-0 (mono-hydrochloride) | |
| Record name | Diethylcarbamazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022928 | |
| Record name | Diethylcarbamazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diethylcarbamazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.36e+02 g/L | |
| Record name | Diethylcarbamazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00711 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diethylcarbamazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90-89-1 | |
| Record name | Diethylcarbamazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylcarbamazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylcarbamazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00711 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Piperazinecarboxamide, N,N-diethyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylcarbamazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylcarbamazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLCARBAMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V867Q8X3ZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethylcarbamazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-155, 48 °C | |
| Record name | Diethylcarbamazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00711 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diethylcarbamazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Diethylcarbamazine (DEC) in Filariasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylcarbamazine (DEC), a piperazine derivative, has been a cornerstone in the treatment of lymphatic filariasis and other filarial diseases for over seven decades. Despite its long-standing use, the precise mechanism of action of DEC remains a subject of ongoing research, revealing a complex interplay between direct effects on the parasite and a significant modulation of the host's immune response. This technical guide provides a comprehensive overview of the current understanding of DEC's mechanism of action, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Introduction
Filariasis, a debilitating parasitic disease, affects millions worldwide. This compound has been instrumental in mass drug administration (MDA) programs aimed at eliminating lymphatic filariasis.[1] Its efficacy is primarily directed against the microfilariae (mf), the larval stage of the filarial worms, but it also exhibits some activity against adult worms.[1][2] The rapid clearance of microfilariae from the bloodstream following DEC administration is a hallmark of its action, which is attributed to a combination of host-dependent and direct parasitic effects.
Host-Mediated Mechanisms of Action
A significant body of evidence suggests that DEC's primary mode of action is indirect, involving the sensitization of microfilariae to the host's innate and adaptive immune systems.[3] This sensitization is thought to occur through the disruption of the parasite's ability to evade immune surveillance.
Interference with Arachidonic Acid Metabolism
DEC is a known inhibitor of arachidonic acid metabolism in both the host and the parasite.[3][4][5] This inhibition disrupts the production of immunomodulatory eicosanoids, such as prostaglandins and leukotrienes, which the parasite may use to suppress the host immune response.
-
Cyclooxygenase (COX) Pathway: DEC inhibits the COX pathway, leading to a reduction in the synthesis of prostaglandins.[5][6] Specifically, it has been shown to target COX-1.[7]
-
Lipoxygenase (LOX) Pathway: DEC also interferes with the 5-lipoxygenase pathway, which is involved in the production of leukotrienes.[8]
This disruption of eicosanoid metabolism is believed to alter the surface of the microfilariae, making them more recognizable and susceptible to immune attack.[9]
Dependence on Host Inducible Nitric Oxide Synthase (iNOS)
The activity of DEC is critically dependent on the host's production of nitric oxide (NO) via inducible nitric oxide synthase (iNOS).[6] NO is a key signaling and effector molecule in the immune system. Studies have shown that in iNOS knockout mice, DEC is ineffective at clearing microfilariae, highlighting the essential role of this host pathway.[6]
Enhancement of Host Immune Responses
DEC has been observed to reverse the filarial antigen-specific T-cell hyporesponsiveness often seen in infected individuals. Treatment with DEC leads to increased lymphocyte proliferation in response to filarial antigens, suggesting a restoration of adaptive immune responses against the parasite.
Direct Effects on the Filarial Parasite
Recent research has unveiled direct, albeit transient, effects of DEC on the filarial parasite, which contribute to the rapid clearance of microfilariae.
Activation of Parasite TRP Channels
DEC acts as an agonist of Transient Receptor Potential (TRP) channels in the muscle cells of Brugia malayi.[10] Specifically, it activates TRP-2 (a TRPC-like channel) and, to a lesser extent, GON-2 and CED-11 (TRPM-like channels).[10]
This activation leads to an influx of Ca2+ into the muscle cells, causing a rapid, spastic paralysis of the microfilariae.[10][11] This paralysis is thought to facilitate their removal from the circulation by the host's reticuloendothelial system. The effect is temporary, with the parasites potentially recovering motility after a few hours.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of this compound.
Table 1: Efficacy of DEC in Microfilarial Clearance
| Treatment Regimen | Duration | Clearance Rate | Reference |
| Single dose DEC (6 mg/kg) | 24 months | 56% amicrofilaremic | [12] |
| Two annual doses DEC/ALB | 24 months | 75% amicrofilaremic | [12] |
| Single dose IVM/DEC/ALB | 24 months | 96% amicrofilaremic | [12] |
Table 2: In Vitro Effects of DEC on Parasite Motility and Ion Channels
| Parameter | Organism | Value | Reference |
| IC50 for motility inhibition (microfilariae) | Brugia malayi | 4.0 ± 0.6 µM | [4] |
| EC50 for inward current activation | Brugia malayi muscle | 39.1 ± 0.6 µM | [13] |
Table 3: Effect of DEC on Prostanoid Release from Endothelial Cells
| Prostanoid | Inhibition by 2.5 µM DEC | P-value | Reference |
| Prostacyclin | 78% | < 0.001 | [14] |
| Prostaglandin E2 | 57% | = 0.05 | [14] |
| Thromboxane B2 | 75% | < 0.05 | [14] |
Table 4: Changes in Plasma Cytokine and Inflammatory Mediator Levels in Microfilaremic Patients Post-DEC Treatment
| Mediator | Change | Time to Peak | Reference |
| Interleukin-6 (IL-6) | Significant increase | 24 hours | [15] |
| Soluble TNF Receptor 75 (sTNF-R75) | Significant increase | 32 hours | [15] |
| LPS-Binding Protein (LBP) | Significant increase | 32 hours | [15] |
| Prostaglandin E2 (PGE2) | Significant reduction | 12 hours | [16] |
| 6-keto-PGF1α | Significant reduction | 12 hours | [16] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of DEC.
In Vivo Microfilarial Clearance Assay in iNOS Knockout Mice
-
Objective: To determine the role of host iNOS in the in vivo activity of DEC.
-
Animal Model: iNOS knockout (iNOS-/-) mice and their wild-type background strain.
-
Procedure:
-
Infect both iNOS-/- and wild-type mice with Brugia malayi microfilariae intravenously.
-
After allowing for the establishment of a stable microfilaremia (typically 24 hours), administer a single oral dose of DEC (e.g., 100 mg/kg) or a vehicle control.
-
Collect blood samples from the tail vein at various time points post-treatment (e.g., 5, 15, 30, 60 minutes, and then periodically for up to two weeks).
-
Quantify the number of microfilariae in the blood samples, typically by counting in a defined volume of blood under a microscope.
-
Compare the percentage reduction in microfilaremia between the iNOS-/- and wild-type mice.
-
-
Expected Outcome: Wild-type mice will show a rapid and significant reduction in microfilaremia, while iNOS-/- mice will show little to no response to DEC treatment.[6]
In Vitro Electrophysiological Recording from Brugia malayi Muscle Cells
-
Objective: To investigate the direct effects of DEC on the ion channels of filarial muscle cells.
-
Preparation: Isolate individual muscle cells from adult Brugia malayi.
-
Procedure:
-
Use the whole-cell patch-clamp technique to record ionic currents from the isolated muscle cells.
-
Establish a stable baseline recording of the cell's membrane potential and currents.
-
Perfuse the muscle cell with a solution containing a known concentration of DEC.
-
Record any changes in the membrane potential and inward/outward currents.
-
To isolate specific currents, ion channel blockers can be used (e.g., 4-AP to block SLO-1 K+ currents).
-
-
Expected Outcome: Application of DEC will induce an inward current, consistent with the opening of cation channels (TRP channels), leading to depolarization of the muscle cell membrane.[13]
Cytokine Profiling in Filariasis Patients Post-DEC Treatment
-
Objective: To measure the changes in systemic cytokine levels in patients following DEC treatment.
-
Study Population: Individuals with lymphatic filariasis (microfilaremic and amicrofilaremic) and uninfected endemic controls.
-
Procedure:
-
Collect peripheral blood samples from participants before the administration of DEC.
-
Administer a standard therapeutic dose of DEC.
-
Collect subsequent blood samples at various time points post-treatment (e.g., 6, 12, 24, 48, 72 hours).
-
Separate plasma from the blood samples and store appropriately.
-
Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the concentrations of a panel of cytokines and inflammatory mediators (e.g., IL-1β, IL-6, IL-10, TNF-α, sTNF-R75, LBP).
-
Statistically analyze the changes in cytokine levels over time and compare between different patient groups.
-
-
Expected Outcome: A significant increase in pro-inflammatory cytokines, such as IL-6 and TNF-α, in microfilaremic patients, coinciding with the clearance of microfilariae and the onset of adverse reactions.[15][17]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of DEC.
Figure 1: Overview of the dual mechanism of action of this compound.
Figure 2: DEC's inhibition of the Arachidonic Acid metabolism pathways.
Figure 3: The role of the host iNOS pathway in DEC's mechanism of action.
Figure 4: DEC-induced activation of parasite TRP channels leading to paralysis.
Conclusion
The mechanism of action of this compound in filariasis is a compelling example of a drug that leverages and modulates the host's own systems to combat a parasitic infection, while also possessing direct, albeit transient, effects on the parasite. The initial rapid clearance of microfilariae is likely due to a combination of direct paralysis via TRP channel activation and sensitization to the innate immune system. The sustained effect and impact on adult worms are more closely linked to the modulation of the host's adaptive immune response and the continued disruption of the parasite's immunomodulatory mechanisms. A thorough understanding of these multifaceted mechanisms is crucial for the development of new antifilarial drugs and for optimizing existing treatment strategies in the global effort to eliminate lymphatic filariasis.
References
- 1. Clinical Treatment of Lymphatic Filariasis | Filarial Worms | CDC [cdc.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wikem.org [wikem.org]
- 6. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomonitoring followed by optimal dec therapy for successful management of clinical filariasis in an endemic area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of 5-lipoxygenase and cysteinyl-leukotriene type 1 receptors in the hematological response to allergen challenge and its prevention by this compound in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of nitric oxide in the regulation of adaptive immune responses | Inmunología [elsevier.es]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. A Randomized Trial of a New Triple Drug Treatment for Lymphatic Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The TRPV Channel in C. elegans Serotonergic Neurons - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound inhibits endothelial and microfilarial prostanoid metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inflammatory cytokines following this compound (DEC) treatment of different clinical groups in lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound (DEC) on prostaglandin levels in Wuchereria bancrofti infected microfilaraemics [pubmed.ncbi.nlm.nih.gov]
- 17. Changes in Cytokine, Filarial Antigen, and DNA Levels Associated With Adverse Events Following Treatment of Lymphatic Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Odyssey of Diethylcarbamazine: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylcarbamazine (DEC), a piperazine derivative, has been a cornerstone in the global effort to eliminate lymphatic filariasis for decades. Its efficacy as a microfilaricidal agent is well-established, yet a comprehensive understanding of its in vivo journey—from absorption to elimination—and the intricacies of its metabolic fate remains crucial for optimizing therapeutic strategies and developing novel antifilarial drugs. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of this compound in vivo, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways to serve as a critical resource for the scientific community.
Pharmacokinetics: The Journey of DEC Through the Body
The in vivo disposition of this compound is characterized by rapid absorption, wide distribution, partial metabolism, and predominantly renal excretion.[1][2]
Absorption
Following oral administration, DEC is readily and almost completely absorbed.[2] In healthy human volunteers, peak plasma concentrations (Cmax) are typically reached within 2 to 3 hours (Tmax) after ingestion, particularly when taken with food.[3]
Distribution
DEC is widely distributed throughout the body's tissues, with the notable exception of adipose tissue.[1] This extensive distribution allows it to reach the sites of microfilariae sequestration. The apparent volume of distribution (Vd/F) in humans has been reported to be in the range of 533 to 570 L.[4]
Metabolism
This compound undergoes partial metabolism in the body. The primary metabolic pathway is N-oxidation, leading to the formation of this compound N-oxide (DEC-NO).[1][5] This metabolite is not only present in significant amounts but also exhibits antifilarial activity, potentially contributing to the overall therapeutic effect of the parent drug.[3] In rats, a marked sex difference in N-oxidation has been observed, with males excreting a higher percentage of the dose as the N-oxide metabolite, suggesting the involvement of specific cytochrome P-450 isozymes.[6]
Other metabolites resulting from the biotransformation of the piperazine ring have also been identified, including N-ethyl-4-methyl-1-piperazine-carboxamide (MEC) and its N-oxide, 4-methyl-piperazine-carboxamide, and N,N-diethyl-1-piperazine-carboxamide.[3]
Excretion
The primary route of elimination for both unchanged DEC and its metabolites is through the kidneys via urine.[1][3] Renal clearance accounts for approximately 50% of the total plasma clearance.[3] A smaller portion, around 5%, is excreted in the feces.[1] The urinary excretion of DEC is pH-dependent; alkaline urine decreases renal clearance and prolongs the plasma half-life.[7]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in humans and various animal models, providing a comparative overview for preclinical and clinical research.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Conditions | Reference(s) |
| Cmax | 500 ± 227 ng/mL | 150 mg single oral dose (0600 h) | [4] |
| 637 ± 401 ng/mL | 150 mg single oral dose (1800 h) | [4] | |
| 598 ± 84 ng/mL | Single tablet, fed state | ||
| 150 - 250 ng/mL | 0.5 mg/kg oral dose | [8] | |
| Tmax | 2.3 ± 0.7 h | 150 mg single oral dose (0600 h) | |
| 2.7 ± 1.0 h | 150 mg single oral dose (1800 h) | [4] | |
| 2.25 ± 1.17 h | Single tablet, fed state | ||
| 2 - 3 h | 0.5 mg/kg oral dose | [8] | |
| Half-life (t1/2) | 14.6 ± 6.7 h | 150 mg single oral dose (0600 h) | |
| 11.4 ± 4.9 h | 150 mg single oral dose (1800 h) | [4] | |
| ~8 h | General | [1][5] | |
| 6 - 12 h | General | [2] | |
| AUC (0-t) | 5,334 ± 1,853 ng·h/mL | 150 mg single oral dose (0600 h) | [4] |
| 6,901 ± 4,203 ng·h/mL | 150 mg single oral dose (1800 h) | [4] | |
| AUC (0-inf) | 5,840 ± 1,922 ng·h/mL | 150 mg single oral dose (0600 h) | [4] |
| 7,220 ± 4,205 ng·h/mL | 150 mg single oral dose (1800 h) | [4] | |
| 7950 ± 1660 ng·h/mL | Single tablet, fed state | [3] | |
| Oral Bioavailability | 80 - 85% | [3] |
Table 2: Comparative Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose & Route | Cmax | Tmax | t1/2 | AUC | Reference(s) |
| Rat | Not specified | Not specified | Not specified | Not specified | Not specified | [8][9] |
| Monkey | Intravenous | 10-20% excreted unchanged in urine in 3h | N/A | Not specified | Not specified | [3] |
| Dog | Not specified | Not specified | Not specified | Not specified | Not specified | [10][11] |
| Mouse | 660 mg/kg (LD50) | Not specified | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
A thorough understanding of the methodologies employed in pharmacokinetic and metabolism studies is essential for the interpretation and replication of experimental findings.
In Vivo Pharmacokinetic Study in Rodents
A typical experimental workflow for an in vivo pharmacokinetic study of this compound in a rodent model is outlined below.
Analytical Methodology: LC-MS/MS for DEC Quantification
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the quantification of this compound in biological matrices.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Plasma samples are thawed and vortexed.
-
An internal standard (e.g., a stable isotope-labeled DEC) is added.
-
The sample is diluted and loaded onto a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
DEC and the internal standard are eluted with an appropriate organic solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent drug and its metabolites.
Metabolic Pathways of this compound
The biotransformation of this compound primarily involves the piperazine ring. The major metabolic pathway is N-oxidation, catalyzed by cytochrome P-450 enzymes. Other potential metabolic routes include N-dealkylation and ring cleavage.
Mechanism of Action: A Host-Mediated Response
The antifilarial effect of this compound is not due to a direct toxic effect on the microfilariae. Instead, DEC is believed to sensitize the microfilariae to the host's immune system, leading to their rapid clearance from the bloodstream. This process involves the modulation of key inflammatory pathways.
DEC interferes with the arachidonic acid metabolism in both the host endothelial cells and the microfilariae.[12] It inhibits both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to altered production of prostaglandins, thromboxanes, and leukotrienes.[5] Additionally, DEC's activity is dependent on the host's inducible nitric oxide synthase (iNOS) pathway. These alterations are thought to make the microfilariae more susceptible to immune attack, enhancing their adherence to endothelial cells and subsequent destruction by platelets and granulocytes.
Conclusion
This technical guide has provided a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound. The rapid oral absorption, extensive tissue distribution, and primary renal excretion profile, coupled with its partial metabolism to active N-oxide derivatives, define its systemic behavior. While significant strides have been made in understanding its host-mediated mechanism of action through the modulation of the arachidonic acid and nitric oxide pathways, a notable gap remains in the availability of comprehensive, comparative pharmacokinetic data in preclinical animal models. Further research in this area is warranted to refine dose selection and to facilitate the development of the next generation of antifilarial therapies. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to the ultimate goal of eliminating lymphatic filariasis.
References
- 1. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. extranet.who.int [extranet.who.int]
- 3. This compound Tablet Pharmacology - MPI, EU: SmPC - RxReasoner [rxreasoner.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Diethyldithiocarbamic acid-methyl ester distribution, elimination, and LD50 in the rat after intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of variations in urinary pH on the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound disposition in patients with onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of hetrazan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Immunomodulatory Role of Diethylcarbamazine in Sensitizing Microfilariae to Phagocytosis: A Technical Guide
Abstract
Diethylcarbamazine (DEC) has been a cornerstone in the treatment of lymphatic filariasis for over half a century, yet its precise mechanism of action has been a subject of extensive research. It is widely accepted that DEC's efficacy is not primarily due to direct toxicity to microfilariae but rather through a complex interplay with the host's immune system, rendering the parasites susceptible to phagocytosis. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying DEC's role in sensitizing microfilariae to host immune clearance. We will delve into the critical involvement of arachidonic acid metabolism, the function of host immune cells, and the signaling pathways that are modulated by DEC. This document summarizes key quantitative data, provides detailed experimental protocols for studying these phenomena, and visualizes the intricate biological processes using signaling pathway diagrams.
Introduction
This compound (DEC), a synthetic piperazine derivative, exhibits a marked discrepancy between its potent in vivo activity and its limited in vitro effects on microfilariae[1]. This observation has led to the widely held view that DEC acts indirectly, by altering the host-parasite relationship and sensitizing the microfilariae to the host's innate immune defenses[2][3][4][5]. The rapid clearance of microfilariae from the peripheral blood within minutes of DEC administration underscores the involvement of a swift and efficient host-mediated process[1][6].
This guide will dissect the multifaceted mechanism of DEC, focusing on its immunomodulatory properties that culminate in the phagocytosis of microfilariae.
The Central Role of Arachidonic Acid Metabolism
A pivotal aspect of DEC's mechanism of action is its interference with the metabolism of arachidonic acid in both the host and the parasite[1][2][4][5][7]. This interference disrupts the delicate balance of pro-inflammatory and anti-inflammatory molecules, thereby altering the microenvironment to favor parasite clearance.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
DEC has been shown to inhibit key enzymes in the arachidonic acid cascade:
-
Cyclooxygenase (COX): DEC inhibits COX-1, reducing the production of prostaglandins (PGE2, PGI2) and thromboxane A2 in endothelial cells[1][5][7]. This alteration in prostanoid balance is thought to contribute to vasoconstriction and enhanced endothelial adhesion, leading to the trapping of microfilariae[4][5].
-
Lipoxygenase (LOX): DEC is also an inhibitor of the 5-lipoxygenase pathway, which is involved in the synthesis of leukotrienes[1][3].
The inhibition of these pathways in both the host endothelial cells and the microfilariae themselves appears to be a critical initiating event in sensitizing the parasites to immune attack[4][5][7].
Quantitative Impact on Prostaglandin Levels
Studies have quantified the reduction in prostaglandin levels following DEC treatment, highlighting the drug's significant impact on this pathway.
| Parameter | Condition | Observation | Reference |
| Prostacyclin (PGI2) Release | Bovine pulmonary arterial endothelium treated with 2.5 µM DEC | 78% decrease | [7] |
| Prostaglandin E2 (PGE2) Release | Bovine pulmonary arterial endothelium treated with 2.5 µM DEC | 57% decrease | [7] |
| Thromboxane B2 (TXB2) Release | Bovine pulmonary arterial endothelium treated with 2.5 µM DEC | 75% decrease | [7] |
| Plasma PGE2 Concentration | Microfilaremic individuals 12 hours post-DEC treatment | Significant reduction | [8] |
| Plasma 6-keto-PGF1α Concentration | Microfilaremic individuals 12 hours post-DEC treatment | Significant reduction | [8] |
Sensitization of Microfilariae to Immune Effector Mechanisms
By altering the biochemical landscape, DEC effectively "unmasks" the microfilariae, making them recognizable and vulnerable to the host's innate immune cells.
Enhanced Adherence of Immune Cells
A key consequence of DEC's action is the increased adherence of host immune cells, particularly granulocytes (eosinophils and neutrophils) and platelets, to the surface of microfilariae[1][4][5]. This adherence is a crucial step that immobilizes the parasites and marks them for destruction.
The Role of Inducible Nitric Oxide Synthase (iNOS)
Experimental evidence has demonstrated that inducible nitric oxide synthase (iNOS) is essential for the rapid clearance of microfilariae mediated by DEC[1]. In iNOS knockout mice, DEC's efficacy is abrogated, indicating that nitric oxide production is a critical downstream effector in the clearance process[1].
Phagocytosis by Macrophages and Polymorphonuclear Cells
The ultimate fate of the sensitized microfilariae is their removal from circulation, primarily in the liver and spleen, through phagocytosis by resident macrophages (Kupffer cells) and polymorphonuclear leukocytes[9]. Histological studies have shown the accumulation and subsequent destruction of microfilariae within these phagocytic cells following DEC treatment[9].
Direct Effects of this compound on Microfilariae
While the immunomodulatory mechanism is predominant, some studies suggest that DEC may also exert direct effects on the microfilariae, which could contribute to their sensitization.
Induction of Apoptosis
DEC has been shown to induce apoptosis, or programmed cell death, in microfilariae of Wuchereria bancrofti[10][11]. This is evidenced by DNA fragmentation and characteristic morphological changes such as chromatin condensation and the formation of apoptotic bodies[10][11][12].
Action on TRP Channels
Recent research has indicated that DEC can directly activate Transient Receptor Potential (TRP) channels in the muscle of Brugia malayi[13][14]. This leads to a rapid, temporary spastic paralysis of the parasite, which may hinder its ability to evade the host immune system[13][14].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in DEC's mechanism of action and a typical experimental workflow for studying its effects.
Caption: Signaling pathway of DEC-mediated sensitization of microfilariae.
Caption: Experimental workflow for studying DEC's effects on microfilariae.
Quantitative Data on Microfilarial Clearance
The in vivo efficacy of DEC is characterized by a rapid and significant reduction in circulating microfilariae.
| Study Organism | DEC Dosage | Time Point | Reduction in Microfilaremia | Reference |
| Brugia malayi in BALB/c mice | 100 mg/kg (oral) | 5 minutes | Profound reduction | [1][6] |
| Brugia malayi in BALB/c mice | 100 mg/kg (oral) | 24 hours | Partial recovery | [1][6] |
| Brugia malayi in BALB/c mice | 100 mg/kg (oral) with indomethacin pre-treatment | - | 56% reduction in DEC efficacy | [1][6] |
| Brugia malayi in BALB/c mice | 100 mg/kg (oral) with dexamethasone pre-treatment | - | Almost 90% reduction in DEC efficacy | [1][6] |
| Wuchereria bancrofti in humans | 6 mg/kg (single dose) | 1 year | 57% of microfilariae killed | [15][16] |
| Wuchereria bancrofti in humans | 6 mg/kg (single dose) | 1 year | 67% reduction in microfilariae production | [15][16] |
| Brugia timori in humans | 6 mg/kg (divided dose) | 7 days | Geometric mean mf count decreased from 234 mf/ml to 7 mf/ml | [17] |
| Wuchereria bancrofti in humans | 6 mg/kg (divided dose) | 7 days | Geometric mean mf count decreased from 214 mf/ml to 15 mf/ml | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of DEC.
In Vivo Murine Model of Filariasis
Objective: To assess the in vivo efficacy of DEC on microfilarial clearance and to investigate the role of host pathways.
Materials:
-
BALB/c mice
-
Brugia malayi microfilariae
-
This compound citrate (DEC)
-
Vehicle control (e.g., sterile water)
-
Indomethacin, dexamethasone (for pathway inhibition studies)
-
Microcapillary tubes, microscope, slides, Giemsa stain
-
Equipment for oral gavage and intravenous injection
Procedure:
-
Infection: Intravenously inject BALB/c mice with a known number of B. malayi microfilariae.
-
Acclimatization: Allow the infection to establish for 24 hours.
-
Baseline Measurement: Collect a small blood sample from the tail vein to determine the pre-treatment microfilarial density. Count the number of microfilariae in a defined volume of blood under a microscope.
-
Treatment:
-
DEC Group: Administer DEC orally at a dose of 100 mg/kg.
-
Control Group: Administer an equivalent volume of the vehicle.
-
Inhibitor Groups (Optional): Pre-treat mice with indomethacin or dexamethasone prior to DEC administration to assess the involvement of the COX pathway.
-
-
Post-Treatment Monitoring: Collect blood samples at various time points (e.g., 5, 15, 30, 60 minutes, 24 hours, and 2 weeks) after treatment.
-
Microfilarial Counting: Prepare blood smears, stain with Giemsa, and count the number of microfilariae per unit volume of blood.
-
Data Analysis: Calculate the percentage reduction in microfilaremia at each time point relative to the baseline count. Compare the clearance rates between the different treatment groups.
In Vitro Phagocytosis Assay
Objective: To quantify the phagocytosis of DEC-sensitized microfilariae by host immune cells.
Materials:
-
Brugia malayi microfilariae
-
Fluorescent dye (e.g., CFSE)
-
Murine peritoneal exudate cells (or other phagocytic cell line like J774 macrophages)
-
This compound citrate (DEC)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well culture plates
-
Fluorescence microscope or flow cytometer
-
Trypan blue solution
Procedure:
-
Labeling of Microfilariae:
-
Incubate live microfilariae with a fluorescent dye according to the manufacturer's protocol.
-
Wash the labeled microfilariae multiple times to remove excess dye.
-
-
Cell Seeding: Seed peritoneal exudate cells or macrophages into the wells of a 96-well plate and allow them to adhere.
-
DEC Sensitization of Microfilariae:
-
Incubate the fluorescently labeled microfilariae in culture medium with or without DEC (e.g., 5 µg/ml) for a specified period (e.g., 1-2 hours).
-
-
Co-culture: Add the DEC-treated or untreated microfilariae to the wells containing the adherent phagocytic cells.
-
Incubation: Co-culture the cells and microfilariae for a period that allows for phagocytosis (e.g., 4-6 hours).
-
Washing: Gently wash the wells to remove non-phagocytosed microfilariae.
-
Quenching (Optional): Add trypan blue to quench the fluorescence of extracellularly bound microfilariae.
-
Quantification:
-
Microscopy: Visualize the cells under a fluorescence microscope and count the number of phagocytic cells containing fluorescent microfilariae and the number of internalized microfilariae per cell.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the phagocytic cell population. An increase in fluorescence intensity corresponds to an increase in phagocytosis.
-
DNA Fragmentation (TUNEL) Assay for Apoptosis
Objective: To detect apoptosis in microfilariae following DEC treatment.
Materials:
-
Wuchereria bancrofti or Brugia malayi microfilariae
-
This compound citrate (DEC)
-
In situ cell death detection kit (TUNEL assay)
-
Microscope slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Treatment: Incubate microfilariae with different concentrations of DEC (e.g., 0, 5, 10, 50 µg/ml) for a defined period (e.g., 24 hours).
-
Fixation: Fix the treated and control microfilariae on microscope slides using 4% paraformaldehyde.
-
Permeabilization: Permeabilize the microfilariae to allow entry of the labeling solution.
-
TUNEL Labeling: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction according to the manufacturer's instructions. This involves incubating the samples with an enzyme (TdT) that adds labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Visualization: Mount the slides and visualize them under a fluorescence microscope. Apoptotic nuclei will exhibit bright fluorescence.
-
Analysis: Quantify the percentage of TUNEL-positive microfilariae in each treatment group.
Conclusion
The mechanism of action of this compound is a compelling example of a therapeutic agent that harnesses the host's own immune system to eliminate a pathogen. By modulating the arachidonic acid pathway and other cellular processes, DEC effectively dismantles the microfilariae's immune-evasive strategies, leading to their recognition, immobilization, and ultimate destruction by phagocytic cells. The induction of apoptosis and direct paralytic effects on the parasite may further contribute to this sensitization. A thorough understanding of these intricate immunopharmacological interactions is crucial for the development of new and improved anti-filarial therapies and for optimizing current treatment strategies in the global effort to eliminate lymphatic filariasis. This guide provides a foundational framework for researchers and drug development professionals to explore this fascinating area of parasitology and pharmacology.
References
- 1. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits endothelial and microfilarial prostanoid metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. jsparasitol.org [jsparasitol.org]
- 10. Molecular evidence for apoptosis in microfilariae of Wuchereria bancrofti induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound activates TRP channels including TRP-2 in filaria, Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of ivermectin and this compound on microfilariae and overall microfilaria production in bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Treatment of Brugia timori and Wuchereria bancrofti infections in Indonesia using DEC or a combination of DEC and albendazole: adverse reactions and short-term effects on microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular targets of Diethylcarbamazine in parasitic nematodes
An In-depth Technical Guide to the Molecular Targets of Diethylcarbamazine in Parasitic Nematodes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DEC), a piperazine derivative, has been a cornerstone in the global program to eliminate lymphatic filariasis for over 70 years.[1] Despite its long history of use, its precise mechanism of action has remained enigmatic, characterized by a marked discrepancy between its rapid in vivo efficacy and poor in vitro activity.[1][2] This has led to the long-standing hypothesis that DEC's effects are primarily host-mediated. However, recent discoveries have illuminated direct molecular targets within the parasite, revealing a multifaceted mechanism of action. This document provides a comprehensive technical overview of the established and putative molecular targets of DEC, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex molecular pathways involved.
Host-Mediated Mechanisms of Action: The Indirect Pathway
The prevailing theory for decades has been that DEC does not kill microfilariae directly but rather sensitizes them to the host's innate immune system.[3][4][5] This action is largely attributed to DEC's interference with the arachidonic acid (AA) metabolic pathway in both the host and the parasite.[1][2][6][7]
Interference with the Arachidonic Acid Pathway
DEC's primary indirect action involves the modulation of eicosanoid production. Eicosanoids, such as prostaglandins and leukotrienes, are signaling molecules that regulate inflammation and vascular function. DEC inhibits key enzymes in this pathway, including cyclooxygenase (COX) and 5-lipoxygenase.[1][3][8] This disruption is thought to alter the surface of the microfilariae, making them recognizable and susceptible to attack by host immune cells, such as platelets and granulocytes.[2][7] The process leads to the rapid sequestration of microfilariae from the bloodstream, primarily in the liver.[9]
Key host-dependent pathways essential for DEC's activity include:
-
Cyclooxygenase (COX) Pathway: Inhibition of COX-1 is a significant component of DEC's mechanism.[1][3] This reduces the production of prostaglandins, which are known to be produced by filarial parasites themselves to evade host immunity.[1]
-
Inducible Nitric Oxide Synthase (iNOS): The activity of DEC against Brugia malayi microfilariae has been shown to be entirely dependent on host iNOS.[1][10][11] In iNOS knockout mice, DEC shows no microfilaricidal activity.[1][11]
Quantitative Data: In Vivo Efficacy Studies
The following table summarizes the quantitative effects observed in a murine model, highlighting the dependence of DEC on host enzymatic pathways.
| Treatment Group | Intervention | Observed Effect on DEC Efficacy | Reference |
| DEC + Dexamethasone | Pre-treatment with dexamethasone, a phospholipase A2 inhibitor, which blocks the entire AA pathway. | Efficacy reduced by almost 90%. | [1][10] |
| DEC + Indomethacin | Pre-treatment with indomethacin, a COX-1 and COX-2 inhibitor. | Efficacy reduced by 56%. | [1][10] |
| DEC in iNOS-/- Mice | Administration of DEC to mice lacking the inducible nitric oxide synthase gene. | No microfilaricidal activity observed. | [1][11] |
Signaling Pathway: Host-Mediated Clearance
The following diagram illustrates the proposed host-mediated mechanism of action for DEC.
Caption: Proposed host-mediated mechanism of DEC action.
Experimental Protocol: Murine Model for In Vivo Efficacy
This protocol is adapted from the methodology described by McGarry et al. (2005).[1]
-
Animal Model: BALB/c mice are infected intravenously with 5 x 10^4 Brugia malayi microfilariae (mf).
-
Parasitemia Monitoring: 24 hours post-infection, baseline microfilaremia is established by collecting 20 µL of tail blood and counting mf numbers in a counting chamber.
-
Drug Administration:
-
Control Group: Receives vehicle only.
-
DEC Group: Receives DEC (50 mg/kg) administered subcutaneously.
-
Inhibitor Groups: Mice are pre-treated with dexamethasone (10 mg/kg) or indomethacin (10 mg/kg) intraperitoneally one hour before DEC administration.
-
-
Efficacy Assessment: Parasitemia is monitored at multiple time points post-treatment (e.g., 5, 15, 30, 60 minutes, and 24 hours).
-
Data Analysis: The percentage reduction in microfilaremia is calculated relative to the pre-treatment baseline for each group. Statistical analysis is performed to compare the efficacy of DEC in the presence and absence of inhibitors.
Direct Molecular Targets in Parasitic Nematodes
Contrary to the long-held belief that DEC has no direct effect, recent studies have identified specific molecular targets within the nematode, particularly ion channels in the muscle and intestine.[12][13][14][15]
Transient Receptor Potential (TRP) Channels
DEC has been shown to directly activate several TRP channels in nematodes, leading to calcium influx and muscle contraction.[12][16]
-
Brugia malayi: DEC activates the TRPC-like channel, TRP-2, in the muscle cells of adult female worms.[12][14][17] This activation causes an inward depolarizing current, an increase in intracellular Ca2+, and spastic paralysis.[12][17] The effect is inhibited by the TRPC antagonist SKF96365.[12][17]
-
Ascaris suum: DEC also stimulates Ca2+ signals in the intestine of A. suum, suggesting the intestine is another direct target tissue.[13][15] This action is also mediated by TRP channels and is blocked by the inhibitor 2-APB.[13]
SLO-1 Potassium Channels
DEC demonstrates a synergistic relationship with the anthelmintic emodepside, which targets the Ca2+-activated potassium (SLO-1) channel.[11][12] DEC potentiates the effects of emodepside by increasing the activation of SLO-1 K+ currents, leading to a more profound hyperpolarization and paralysis of nematode muscle.[11][18] This potentiation is dependent on the presence of TRP-2 channels, suggesting a crosstalk between these two channel types.[19][20]
Quantitative Data: Direct Effects on Nematode Ion Channels
| Parameter | Observation | Nematode/System | Reference |
| Emodepside Potency | Co-application of 1 µM DEC increases the potency of emodepside by 4-fold. | Brugia malayi adult females | [20] |
| Muscle Membrane Potential | 100 µM DEC significantly increased the hyperpolarization caused by 1 µM emodepside from -5.1 mV to -10.0 mV. | Ascaris suum muscle | [11] |
| SLO-1 K+ Current (V50) | 100 µM DEC shifted the V50 of activation in the hyperpolarizing direction. The combination with 1 µM emodepside produced a further significant shift. | Ascaris suum muscle | [18] |
Signaling Pathway: Direct Action on Nematode Muscle
The following diagram illustrates the direct action of DEC on nematode muscle cells and its synergy with emodepside.
Caption: Direct action of DEC on nematode ion channels.
Experimental Protocol: Calcium Imaging in Brugia malayi
This protocol is adapted from the methodology described by Verma et al. (2023).[12][14]
-
Parasite Preparation: Adult female B. malayi are dissected to expose the muscle cells.
-
Calcium Indicator Loading: The preparation is incubated with a Ca2+ indicator dye, such as Fluo-4 AM, to load the cells.
-
Imaging Setup: The preparation is placed on a perfusion chamber on the stage of a confocal microscope.
-
Compound Application: A baseline fluorescence is recorded. DEC is then applied via the perfusion system at a known concentration. For inhibition studies, a TRP channel antagonist (e.g., SKF96365) is applied prior to and during DEC application.
-
Data Acquisition: Changes in intracellular Ca2+ are recorded as changes in fluorescence intensity over time.
-
Analysis: The amplitude and frequency of Ca2+ signals are quantified before and after drug application using appropriate software (e.g., Prism GraphPad).
Other Putative Direct Targets
Screening of a B. malayi cDNA library has identified other potential protein targets for DEC.[21]
-
BmMAK-16 and BmSPARC: These two proteins were identified through a phage display screen using biotinylated DEC. Their exact functions in the context of DEC's action are still under investigation, but they are considered credible targets due to their roles in essential metabolic functions.[21]
-
Glutathione S-Transferase (GST): DEC has been shown to induce the activity of GST, a key detoxification enzyme, in Setaria cervi.[22] This suggests that GST may be involved in the parasite's response to the drug, and inhibitors of GST have been shown to reduce parasite viability, making it a potential target.[22][23]
Experimental Workflow: Phage Display for Target Identification
The diagram below outlines the workflow used to identify novel protein targets of DEC.
References
- 1. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 5. This compound (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anti-inflammatory-effects-of-diethylcarbamazine-a-review - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Increases Activation of Voltage-Activated Potassium (SLO-1) Currents in Ascaris suum and Potentiates Effects of Emodepside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, TRP channels and Ca2+ signaling in cells of the Ascaris intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DSpace [dr.lib.iastate.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound mediated potentiation of emodepside induced paralysis requires TRP-2 in adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Item - Molecular Identification of this compound Drug Target Proteins - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 22. Filarial glutathione S-transferase: its induction by xenobiotics and potential as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Initial studies on Diethylcarbamazine for lymphatic filariasis
An In-depth Technical Guide on the Initial Studies of Diethylcarbamazine for Lymphatic Filariasis
Introduction
Discovered in 1947 by Yellapragada Subbarow, this compound (DEC) marked a pivotal moment in the fight against lymphatic filariasis, a debilitating parasitic disease caused by filarial worms such as Wuchereria bancrofti, Brugia malayi, and Brugia timori.[1][2] Prior to DEC, treatments for this neglected tropical disease were largely ineffective and laden with toxic side effects. The initial studies on DEC, conducted in the late 1940s and 1950s, rapidly established it as the first effective and relatively safe microfilaricidal agent, laying the groundwork for future control and elimination programs.[2][3] This technical guide provides a comprehensive overview of these foundational studies, focusing on the core scientific and clinical findings that shaped our understanding and use of this essential medicine.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated but is understood to be multifactorial, primarily involving the host's immune system and interference with the parasite's biochemistry.[4][5] DEC's primary effect is not direct cytotoxicity to the microfilariae. Instead, it sensitizes the microfilariae to the host's innate immune response, leading to their rapid clearance from the bloodstream.[5][6]
Key proposed mechanisms include:
-
Inhibition of Arachidonic Acid Metabolism: DEC is an inhibitor of arachidonic acid metabolism within the microfilariae.[1][7] This disruption is thought to alter the parasite's surface, making it more susceptible to immune recognition and attack by host platelets and granulocytes (eosinophils and neutrophils).[8]
-
Immune System Sensitization: The drug appears to alter the microfilariae in a way that facilitates their recognition and destruction by the host's phagocytic cells.[5][6]
-
Dependence on Host Pathways: Studies have shown that DEC's activity is dependent on host enzymes, specifically inducible nitric-oxide synthase and the cyclooxygenase (COX) pathway, particularly COX-1.[6][7] This highlights the critical role of the host's inflammatory response in the drug's efficacy.
-
Muscular Paralysis: DEC has also been observed to cause muscular paralysis in adult worms, contributing to their eventual demise.[5]
Pharmacokinetics of DEC
Early investigations into DEC's behavior in the body were crucial for establishing appropriate dosing. The drug is readily absorbed after oral administration and distributed throughout the body, with the exception of fat tissue.[4][8] It is partially metabolized in the liver to DEC-N-oxide, with both the parent drug and its metabolite being excreted primarily in the urine.[4][6]
Table 1: Summary of Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Absorption | Readily absorbed orally | [4][6] |
| Bioavailability | ~80-85% | [8] |
| Protein Binding | Negligible | [4] |
| Metabolism | Partially metabolized to DEC-N-oxide | [4][6] |
| Elimination Half-life (t½) | ~8-11 hours | [4][9] |
| Time to Peak Plasma Concentration (tmax) | ~2.3-2.7 hours | [9] |
| Excretion | Primarily renal; ~60% excreted in urine within 24 hours |[3][4] |
Note: Pharmacokinetic values can vary based on factors like urinary pH and patient characteristics such as body weight.[8][10]
Initial Clinical Trials and Efficacy
The first clinical trials of DEC were conducted shortly after its discovery and demonstrated remarkable efficacy in clearing microfilariae from the peripheral blood.[2][3] These early studies were foundational, establishing proof-of-concept and paving the way for larger-scale control programs.
Table 2: Efficacy of DEC in Early Lymphatic Filariasis Studies
| Study Location / Population | Regimen | Key Efficacy Outcome | Reference |
|---|---|---|---|
| Puerto Rico (W. bancrofti) | Various dosages explored | Confirmed microfilaricidal and possible adulticidal effects | [2] |
| Japan (W. bancrofti) | Total dose of ~70 mg/kg over several days | Remarkable clearance of microfilaremia | [3] |
| Samoa (W. bancrofti) | Annual single dose (6 mg/kg) | Microfilaremia prevalence reduced from 5.6% to 2.5% after 3 campaigns | [3] |
| South India (W. bancrofti) | 6 mg/kg/day for 12 days | Complete clearance of microfilariae in 78.6% (11 of 14) of patients at day 12 | [11] |
| Yaeyama Islands, Japan | Mass selective treatment (Total 72 mg/kg) | Microfilaria positive rate reduced from 7.3% to 1.3% in 4 years |[3] |
Experimental Protocols in Early Trials
While protocols from the 1950s were less standardized than modern trials, they contained the core elements of clinical investigation. The primary objective was to determine the efficacy of DEC in reducing microfilarial loads and to assess its safety profile.
A generalized protocol from these initial studies would include the following steps:
-
Subject Selection:
-
Baseline Assessment:
-
Quantification of microfilarial density in peripheral blood (e.g., microfilariae per mL of blood).
-
Clinical examination to document signs and symptoms of filariasis.
-
-
Drug Administration:
-
Oral administration of DEC citrate tablets.
-
Initial dose-finding studies experimented with various total doses and treatment durations, leading to the establishment of regimens like 6 mg/kg/day.[3][4]
-
Administration was often divided into multiple daily doses and taken after meals to minimize gastric upset.[13][14]
-
-
Monitoring and Follow-up:
-
Efficacy: Repeated night blood smears at set intervals (e.g., daily during treatment, then at 1, 3, 6, and 12 months post-treatment) to monitor the decline in microfilarial counts.[11]
-
Safety: Close observation and recording of adverse reactions, particularly during the first 48 hours of treatment when they are most common.[3][15] This included monitoring for fever, headache, myalgia, and localized swelling.
-
Safety, Tolerability, and Adverse Events
A consistent finding in the initial DEC studies was the occurrence of adverse reactions, particularly within the first one to two days of treatment.[3] These reactions are not due to direct drug toxicity but are inflammatory responses to the rapid destruction of microfilariae.[15] The intensity of these side effects was found to be directly correlated with the patient's pre-treatment microfilarial density.[3]
Table 3: Common Adverse Events Reported in Initial DEC Studies
| Category | Specific Side Effects | Frequency / Notes | Reference |
|---|---|---|---|
| Systemic (Allergic/Inflammatory) | Fever, headache, myalgia (muscle pain), arthralgia (joint pain), dizziness, fatigue | Very common, especially in patients with high Mf loads. Typically occur within 48 hours of the first dose. | [1][3][15] |
| Gastrointestinal | Nausea, loss of appetite, vomiting | Common | [3] |
| Localized | Swelling and tenderness of lymph nodes | Corresponds to the location of adult worms | [3] |
| Ocular (in Onchocerca volvulus) | Vision loss | A severe reaction specific to onchocerciasis, leading to ivermectin being the preferred drug for this disease. | [4][16] |
| Severe (in Loa loa) | Encephalopathy | A rare but life-threatening reaction in patients with very high Loa loa microfilaremia. |[4][17] |
Conclusion
The initial studies on this compound were a landmark achievement in tropical medicine. They successfully identified a drug with potent microfilaricidal activity, characterized its pharmacokinetic profile, and established effective and safe dosage regimens for the treatment of lymphatic filariasis.[2][3] This foundational research directly enabled the development of mass drug administration (MDA) strategies that form the backbone of the World Health Organization's Global Programme to Eliminate Lymphatic Filariasis.[7][18] While newer combination therapies are now often recommended, the principles discovered and the data gathered during these early investigations of DEC remain cornerstones of modern antifilarial drug development and public health policy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Global Programme to Eliminate Lymphatic Filariasis: History and achievements with special reference to annual single-dose treatment with this compound in Samoa and Fiji - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filariasis Control with this compound in Three Major Endemic Areas in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. What is this compound Citrate used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Tablet Pharmacology - MPI, EU: SmPC - RxReasoner [rxreasoner.com]
- 9. Pharmacokinetics of this compound after single oral dose at two different times of day in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of this compound in Patients with Lymphatic Filariasis and Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A controlled trial of ivermectin and this compound in lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. reference.medscape.com [reference.medscape.com]
- 15. Adverse events following single dose treatment of lymphatic filariasis: Observations from a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Effectiveness of annual single doses of this compound citrate among bancroftian filariasis infected individuals in an endemic area under mass drug administration in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Diethylcarbamazine's Impact on the Host Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylcarbamazine (DEC), a piperazine derivative, has been a cornerstone in the treatment of filarial infections for decades. Beyond its direct anti-parasitic activity, DEC exerts profound immunomodulatory effects on the host. This technical guide provides an in-depth analysis of DEC's impact on the host immune response, detailing its mechanisms of action on both innate and adaptive immunity. We present a comprehensive summary of the quantitative effects of DEC on various immune parameters, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, parasitology, and drug development.
Introduction
This compound's therapeutic efficacy is not solely dependent on its direct action on filarial parasites but is intricately linked to its ability to modulate the host's immune system. DEC is known to sensitize microfilariae to the host's immune attack, leading to their rapid clearance from the bloodstream.[1][2] This process involves a complex interplay of cellular and molecular components of the immune system, which this guide will elucidate. Understanding these interactions is crucial for optimizing therapeutic strategies and exploring the broader immunomodulatory potential of DEC.
Impact on the Arachidonic Acid Pathway
A primary mechanism of DEC's action on the host immune response is its interference with the arachidonic acid (AA) metabolic pathway.[1][2] DEC inhibits key enzymes in this pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2]
Quantitative Effects on Prostanoid Metabolism
In vitro studies using bovine pulmonary arterial endothelial cells have demonstrated DEC's potent inhibitory effect on the release of various prostanoids.
| Prostanoid | Concentration of DEC | % Inhibition | Reference |
| Prostacyclin | 2.5 µM | 78% | [2] |
| Prostaglandin E2 | 2.5 µM | 57% | [2] |
| Thromboxane B2 | 2.5 µM | 75% | [2] |
Signaling Pathway
The following diagram illustrates the points of intervention of DEC in the arachidonic acid cascade.
Effects on Innate Immunity
DEC significantly influences the activity of various innate immune cells, including granulocytes and monocytes.
Granulocyte Adherence and Activation
DEC has been shown to augment the adherence of human neutrophils and eosinophils to surfaces, a crucial step in their effector functions.[3][4] This effect is dose-dependent, with eosinophils exhibiting greater sensitivity than neutrophils.[4]
Respiratory Burst
DEC can enhance the respiratory burst of polymorphonuclear leukocytes and monocytes in a dose-dependent manner.[5] Higher doses of DEC have been observed to significantly increase this oxygen-dependent cytotoxic activity.[6]
Quantitative Effects on Innate Immune Cells
| Immune Cell Parameter | Organism/Cell Type | DEC Treatment | Observed Effect | Reference |
| Granulocyte Adherence | Human Neutrophils and Eosinophils | In vitro incubation | Significant augmentation | [3][4] |
| Respiratory Burst | Murine Polymorphonuclear Leukocytes and Monocytes | High dose (500 mg/day for 7 days) | Significant enhancement | [5] |
| Eosinophil Count | Patients with Tropical Pulmonary Eosinophilia | 6 mg/kg/day for 21 days | Significant decrease in blood and nasal eosinophilia | [7] |
Experimental Workflow: Granulocyte Adherence Assay
The following diagram outlines a typical workflow for assessing granulocyte adherence.
Modulation of Adaptive Immunity
DEC also impacts the adaptive immune response, influencing cytokine production and T-cell activity.
Cytokine Production
DEC's effect on cytokine production is dose-dependent. Low doses have been shown to enhance the production of certain cytokines in response to antigenic challenge.[5][6] In patients with lymphatic filariasis, DEC treatment leads to an increase in pro-inflammatory cytokines, which is associated with the clearance of microfilariae and the characteristic adverse reactions.[8]
Th1/Th2 Balance
Studies suggest that DEC can modulate the balance between Th1 and Th2 responses. In some contexts, it appears to promote a Th1-dominant profile, characterized by increased IFN-γ production, which can enhance cellular immunity against the parasite.[9]
Quantitative Effects on Cytokine Levels
| Cytokine | Condition | DEC Treatment | Observed Effect | Reference |
| IL-6 | Microfilaremic patients | Single oral dose | Significant increase, peaking at 24h post-treatment | [8] |
| sTNF-R75 | Microfilaremic patients | Single oral dose | Increase, peaking at 32h post-treatment | [8] |
| IFN-γ | Murine model with tetanus toxoid | Low dose (50 mg/day for 7 days) | Enhanced production | [5][6] |
| IL-10 | Murine model with tetanus toxoid | Low dose (50 mg/day for 7 days) | Enhanced production | [5][6] |
| IL-2 | Murine model with tetanus toxoid | Low dose (50 mg/day for 7 days) | Enhanced production | [5][6] |
| IL-12 | Murine model with tetanus toxoid | Low dose (50 mg/day for 7 days) | Enhanced production | [5][6] |
| IL-1β | Carrageenan-induced lung injury in mice | Pre-treatment | Reduced expression | [10] |
| TNF-α | Carrageenan-induced lung injury in mice | Pre-treatment | Reduced expression | [10] |
Impact on NF-κB Signaling
Recent evidence indicates that DEC can inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[10] NF-κB is a critical regulator of pro-inflammatory gene expression. By inhibiting NF-κB, DEC can further contribute to its anti-inflammatory effects.
NF-κB Signaling Pathway
The following diagram depicts the canonical NF-κB signaling pathway and the inhibitory action of DEC.
Detailed Experimental Protocols
Quantification of Cytokine Production by ELISA
Objective: To measure the concentration of specific cytokines in cell culture supernatants or plasma following DEC treatment.
Materials:
-
96-well ELISA plates
-
Capture antibody (specific to the cytokine of interest)
-
Detection antibody (biotinylated, specific to the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Sample Incubation: Wash the plate three times. Add 100 µL of standards and samples (in duplicate or triplicate) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark until a color change is observed.
-
Stopping and Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
Western Blot for COX-1 and iNOS Expression
Objective: To determine the protein expression levels of COX-1 and iNOS in cell lysates after DEC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-COX-1, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells treated with or without DEC in lysis buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-1, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of COX-1 and iNOS to the loading control.
Flow Cytometry for Respiratory Burst Assay
Objective: To measure the production of reactive oxygen species (ROS) by neutrophils and monocytes following DEC treatment.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs) and granulocytes
-
DEC
-
Phorbol 12-myristate 13-acetate (PMA) or other stimulant
-
Dihydrorhodamine 123 (DHR) or other ROS-sensitive fluorescent dye
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Incubate whole blood or isolated cells with DEC at various concentrations for a specified time.
-
Stimulation and Staining: Add DHR to the cell suspension and incubate. Then, add a stimulant (e.g., PMA) to induce respiratory burst. An unstimulated control should be included.
-
Lysis and Fixation: If using whole blood, lyse the red blood cells.
-
Acquisition: Acquire the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the oxidized DHR (rhodamine 123).
-
Analysis: Gate on the neutrophil and monocyte populations based on their forward and side scatter characteristics. Analyze the shift in fluorescence intensity in the stimulated samples compared to the unstimulated controls to quantify the respiratory burst.
Conclusion
This compound's impact on the host immune response is multifaceted, extending far beyond its direct anti-parasitic effects. Its ability to modulate the arachidonic acid pathway, enhance innate immune cell function, influence adaptive cytokine profiles, and inhibit NF-κB signaling underscores its complex immunopharmacological profile. The quantitative data and detailed methodologies presented in this guide offer a framework for further investigation into the immunomodulatory properties of DEC. A deeper understanding of these mechanisms will not only refine its use in treating filarial diseases but may also open avenues for its application in other inflammatory and immune-mediated conditions.
References
- 1. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound citrate, an antifilarial drug, stimulates human granulocyte adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound citrate, an antifilarial drug, stimulates human granulocyte adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory activity of this compound on humoral, cellular cytokine response and respiratory burst in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tropical Pulmonary Eosinophilia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inflammatory cytokines following this compound (DEC) treatment of different clinical groups in lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoadjuvant effect of this compound in experimental filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Diethylcarbamazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylcarbamazine (DEC), a piperazine derivative, has long been utilized as a primary treatment for lymphatic filariasis. Beyond its well-established anti-filarial properties, a growing body of evidence has illuminated its significant anti-inflammatory capabilities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DEC's anti-inflammatory effects, focusing on its modulation of the arachidonic acid cascade and the nuclear factor-kappa B (NF-κB) signaling pathway. Detailed experimental protocols for in vivo and in vitro models used to characterize these properties are presented, alongside a comprehensive summary of quantitative data from key studies. This document aims to serve as a critical resource for researchers and professionals in drug development interested in the therapeutic potential of DEC as an anti-inflammatory agent.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways: the arachidonic acid metabolic cascade and the NF-κB signaling pathway.
Inhibition of the Arachidonic Acid Pathway
DEC interferes with both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[1][2] This dual inhibition leads to a reduction in the synthesis of pro-inflammatory eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[1][2] Specifically, DEC has been shown to inhibit 5-lipoxygenase, a key enzyme in the production of leukotrienes.[3]
Modulation of the NF-κB Signaling Pathway
Recent studies have demonstrated that DEC can inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2] By preventing the activation of NF-κB, DEC can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[1][4]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of the Arachidonic Acid Pathway by this compound.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various experimental studies.
| In Vitro Enzyme Inhibition | ||
| Enzyme/Process | Inhibitory Concentration (IC50) | Reference |
| Leukotriene C4 (LTC4) Synthetase | 1.5 mM (at 10 µM LTA4) to >40 mM (at 500 µM LTA4) | [5] |
| Sulfidopeptide Leukotriene Formation (RBL cells) | 3 mM | [5] |
| In Vitro Inhibition of Pro-inflammatory Mediators | |||
| Mediator | Cell Type | DEC Concentration | % Inhibition |
| Prostacyclin | Bovine Pulmonary Arterial Endothelium | 2.5 µM | 78% |
| Prostaglandin E2 (PGE2) | Bovine Pulmonary Arterial Endothelium | 2.5 µM | 57% |
| Thromboxane B2 | Bovine Pulmonary Arterial Endothelium | 2.5 µM | 75% |
| In Vivo Anti-Inflammatory Effects | ||||
| Model | Parameter | DEC Dose | Effect | Reference |
| Carrageenan-induced Pleurisy (Mice) | Polymorphonuclear Cell Infiltration | 50 mg/kg (oral) | Significant reduction | [4] |
| Carrageenan-induced Pleurisy (Mice) | TNF-α Production | 50 mg/kg (oral) | Significant reduction | [4] |
| Carrageenan-induced Pleurisy (Mice) | IL-1β Expression | 50 mg/kg (oral) | Significant reduction | [4] |
| Carrageenan-induced Pleurisy (Mice) | COX-2 Expression | 50 mg/kg (oral) | Significant reduction | [4] |
| Carrageenan-induced Pleurisy (Mice) | NF-κB Expression | 50 mg/kg (oral) | Significant reduction | [4] |
| CCl4-induced Liver Injury (Mice) | Inflammatory Infiltrate | 50 mg/kg (gavage) | Reduction | [6] |
| CCl4-induced Liver Injury (Mice) | IL-1β Expression | 50 mg/kg (gavage) | Significant decrease | [6] |
| CCl4-induced Liver Injury (Mice) | COX-2 Expression | 50 mg/kg (gavage) | Reduced immunopositivity | [6] |
| CCl4-induced Liver Injury (Mice) | NF-κB Expression | 50 mg/kg (gavage) | Decreased expression | [6] |
Detailed Experimental Protocols
Carrageenan-Induced Pleurisy in Mice
This model is widely used to assess acute inflammation and the efficacy of anti-inflammatory drugs.[4]
Workflow Diagram
Caption: Experimental workflow for the carrageenan-induced pleurisy model.
Methodology:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Groups: Animals are divided into a control group, a carrageenan-only group, and a DEC-treated group.
-
Drug Administration: DEC (50 mg/kg) is administered orally for three consecutive days prior to the carrageenan challenge.[4]
-
Induction of Pleurisy: Pleurisy is induced by an intrapleural injection of 0.1 mL of 1% carrageenan solution in sterile saline.[4]
-
Sample Collection: Four hours after the carrageenan injection, the animals are euthanized. The pleural cavity is washed with saline to collect the exudate, and lung tissues are harvested.[4]
-
Analysis:
-
The total and differential leukocyte counts in the pleural exudate are determined.
-
The levels of TNF-α and IL-1β in the pleural exudate and lung homogenates are quantified using ELISA.[4]
-
The expression of COX-2 and the p65 subunit of NF-κB in lung tissue is assessed by Western blotting and immunohistochemistry.[4]
-
Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice
This model is used to study chronic inflammation and fibrosis in the liver.[6]
Methodology:
-
Animals: C57BL/6 mice are used.
-
Groups: Animals are divided into a control group, a DEC-only group, a CCl4-only group, and a CCl4 + DEC group.
-
Induction of Liver Injury: Chronic liver injury is induced by intraperitoneal (i.p.) administration of CCl4 (0.5 µL/g of body weight, dissolved in olive oil) twice a week for six weeks.[6]
-
Drug Administration: DEC (50 mg/kg) is administered by gavage for the last 12 days of the CCl4 induction period.[6]
-
Sample Collection: At the end of the treatment period, animals are euthanized, and liver tissues are collected.
-
Analysis:
-
Histological analysis of liver sections is performed to assess inflammation, necrosis, and fibrosis.
-
Immunohistochemistry and immunofluorescence are used to evaluate the expression of COX-2, IL-1β, and α-smooth muscle actin (α-SMA).[6]
-
Western blot analysis is conducted to quantify the expression of IL-1β, COX-2, and the p65 subunit of NF-κB.[6]
-
In Vitro Enzyme Inhibition Assays
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Enzyme Source: Purified ovine COX-1 and recombinant human COX-2 can be used.
-
Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of DEC.
-
The reaction is initiated by the addition of arachidonic acid.
-
The change in absorbance is measured spectrophotometrically.
-
IC50 values are calculated from the dose-response curves.
-
5-Lipoxygenase (5-LOX) Inhibition Assay:
-
Enzyme Source: 5-lipoxygenase from a suitable source (e.g., rat basophil leukemia cells).
-
Assay Principle: The assay measures the conversion of linoleic acid to a hydroperoxide product, which can be monitored by the increase in absorbance at 234 nm.
-
Procedure:
-
The enzyme is incubated with different concentrations of DEC.
-
The reaction is started by adding the substrate (linoleic acid).
-
The rate of the reaction is determined by monitoring the change in absorbance.
-
The percentage of inhibition is calculated, and IC50 values are determined.
-
Conclusion
This compound exhibits potent anti-inflammatory properties mediated through the dual inhibition of the arachidonic acid and NF-κB signaling pathways. The quantitative data and experimental models presented in this guide provide a solid foundation for further investigation into the therapeutic applications of DEC in inflammatory diseases. Its ability to modulate multiple key inflammatory pathways suggests its potential as a repurposed drug for a variety of inflammatory conditions. Future research should focus on elucidating the precise molecular interactions of DEC with its targets and conducting clinical trials to validate its efficacy in relevant patient populations.
References
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. anti-inflammatory-effects-of-diethylcarbamazine-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Diethylcarbamazine (DEC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylcarbamazine (DEC) has been a cornerstone in the treatment of lymphatic filariasis for over half a century. Its efficacy, particularly in clearing microfilariae from the bloodstream, is well-documented. However, the precise mechanisms of action and its direct effects on the parasite versus host-mediated effects have been subjects of ongoing research. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of DEC against filarial parasites, primarily focusing on Brugia malayi, a causative agent of lymphatic filariasis. The protocols described herein cover parasite culture, assessment of parasite viability and motility, and molecular and cellular assays to dissect the drug's mechanism of action.
Data Presentation: Quantitative Efficacy of this compound In Vitro
The following tables summarize the quantitative data from various in vitro studies on the efficacy of this compound.
| Assay Type | Parasite Stage | Parameter | Value | Reference |
| Motility Assay | Brugia malayi microfilariae | EC50 | 6 µM | [1] |
| Motility Assay | Brugia malayi adult female | EC50 | 3 µM | [1] |
| Electrophysiology | Brugia malayi muscle cells | EC50 for peak outward current | 13.9 ± 1.3 µM | [1] |
Table 1: Direct Efficacy of this compound on Brugia malayi
| Drug Combination | Parasite Stage | Parameter | Value | Reference |
| Emodepside alone | Brugia malayi adult female | IC50 | 447 nM | [2] |
| Emodepside + 1 µM DEC | Brugia malayi adult female | IC50 | 82 nM | [2] |
Table 2: Potentiation of Emodepside Efficacy by this compound
Experimental Protocols
In Vitro Culture of Brugia malayi
Objective: To maintain the viability of Brugia malayi microfilariae and adults in vitro for subsequent drug efficacy testing.
Materials:
-
Brugia malayi microfilariae or adults (obtained from a certified resource center, e.g., FR3)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Gentamicin
-
24-well or 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete culture medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. For microfilariae, also add 20 µg/ml Gentamycin.
-
Wash the parasites: Upon receipt, wash the microfilariae or adult worms with pre-warmed, sterile RPMI-1640 medium to remove any transport medium or contaminants. For microfilariae obtained from peritoneal lavage of infected gerbils, a purification step using a lymphocyte separation medium may be employed.
-
Plating the parasites:
-
Microfilariae: Introduce approximately 100 microfilariae in 100 µL of medium into each well of a 24-well plate containing 900 µL of complete culture medium.
-
Adult worms: Place individual adult worms in separate wells of a 24-well plate containing 2 mL of complete culture medium.
-
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cultures by changing the medium every 48-72 hours.
Motility Assay
Objective: To assess the effect of DEC on the motility of Brugia malayi.
Materials:
-
Cultured Brugia malayi microfilariae or adults
-
Complete culture medium
-
This compound (DEC) citrate salt
-
24-well or 96-well plates
-
Inverted microscope with a video recording setup
-
Motility analysis software (e.g., Worminator)
Protocol:
-
Prepare a stock solution of DEC in complete culture medium and perform serial dilutions to achieve the desired final concentrations.
-
In a 24-well or 96-well plate, add the appropriate volume of DEC dilutions to the wells containing the cultured parasites. Include a vehicle control (medium without DEC).
-
Record the motility of the parasites at baseline (before adding the drug) and at various time points post-treatment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 24 hours).
-
Motility can be scored visually on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = slow, writhing movement, 3 = vigorous movement) or quantified using a motility analysis software that tracks parasite movement.
-
Calculate the percentage inhibition of motility for each DEC concentration compared to the vehicle control.
-
Plot the concentration-response curve to determine the EC50 value.
MTT Viability Assay
Objective: To determine the viability of Brugia malayi following treatment with DEC by measuring the metabolic activity of the parasites.
Materials:
-
Cultured Brugia malayi
-
Complete culture medium
-
This compound (DEC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Protocol:
-
Culture the parasites in a 96-well plate as described in Protocol 1.
-
Add serial dilutions of DEC to the wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable parasites.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with occasional shaking, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability for each treatment group compared to the untreated control.
Molecular Assay: Quantitative PCR (qPCR) for TRP-2 Gene Expression
Objective: To quantify the expression of the DEC target, TRP-2 channel, in Brugia malayi after drug exposure.
Materials:
-
Cultured Brugia malayi adults
-
This compound (DEC)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for B. malayi TRP-2 and a reference gene (e.g., gapdh)
-
qPCR instrument
Protocol:
-
Treat adult B. malayi with DEC at a specified concentration and for a defined period in culture. Include an untreated control group.
-
After treatment, wash the worms in PBS and snap-freeze them in liquid nitrogen.
-
Extract total RNA from the worms using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction in triplicate for each sample, including primers for the target gene (trp-2) and the reference gene. The cycling conditions would typically be an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 10 seconds and 55°C for 30 seconds.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative quantification of trp-2 gene expression in the DEC-treated group compared to the control group.
Cell-Based Assay: Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium levels in Brugia malayi muscle cells in response to DEC.
Materials:
-
Adult female Brugia malayi
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Collagenase (Type 1A)
-
Physiological saline solution for nematodes
-
DEC and other test compounds
-
Confocal microscope or a fluorescence imaging system
Protocol:
-
Dissect adult female B. malayi to expose the muscle cells. A brief treatment with collagenase (2 mg/mL for 20-30 seconds) can aid in this process.
-
Load the exposed muscle cells with a calcium-sensitive fluorescent dye like Fluo-4 by either soaking the preparation in the dye solution or by direct microinjection into individual muscle cells.
-
Mount the preparation on a microscope slide suitable for live imaging.
-
Perfuse the preparation with a physiological saline solution and record baseline fluorescence.
-
Apply DEC (e.g., 30 µM) to the preparation and continuously record the fluorescence signal for a defined period (e.g., 5 minutes).[1]
-
A positive control, such as a high concentration of CaCl2 (e.g., 10 mM), can be used to confirm cell viability and responsiveness.[1]
-
Analyze the changes in fluorescence intensity over time to quantify the intracellular calcium response to DEC.
Visualizations
Caption: Experimental workflow for in vitro DEC efficacy testing.
Caption: DEC signaling pathway in Brugia malayi muscle cells.
Caption: Host-mediated pathways of DEC's antifilarial action.
References
Application Notes and Protocols for Studying Diethylcarbamazine Effects on Wuchereria bancrofti Using Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Wuchereria bancrofti, the primary causative agent of human lymphatic filariasis, presents a significant challenge for in vivo drug efficacy studies due to its strict host specificity. Humans are the only known natural definitive host, and no fully permissive animal model exists that can sustain the complete life cycle of W. bancrofti to produce microfilariae.[1][2][3] This limitation necessitates the use of surrogate models to study the effects of antifilarial drugs like Diethylcarbamazine (DEC).
The most widely accepted surrogate is Brugia malayi, another filarial nematode that causes lymphatic filariasis in humans and is closely related to W. bancrofti.[4][5] B. malayi can successfully establish patent infections in certain laboratory animals, making it an invaluable tool for preclinical drug evaluation. The primary animal models used for B. malayi infection are the Mongolian gerbil (Meriones unguiculatus) and immunodeficient mice, such as the Severe Combined Immunodeficient (SCID) mouse.[6][7][8][9]
These application notes provide an overview of these models and detailed protocols for their use in evaluating the efficacy of DEC.
Rationale for Surrogate Animal Models
Due to the inability to maintain W. bancrofti in laboratory animals, research relies on analogous parasite-host systems.
-
Brugia malayi as a Surrogate: B. malayi shares significant biological and genetic similarities with W. bancrofti.[4][10] Both reside in the lymphatic system, cause similar pathology, and are targeted by the same antifilarial drugs, including DEC.[4]
-
Mongolian Gerbil (Meriones unguiculatus): Gerbils are a competent host for the full life cycle of B. malayi. They develop a robust microfilaremia and adult worms can be recovered from the peritoneal cavity and other tissues, making them suitable for assessing both microfilaricidal and macrofilaricidal drug activity.[7][8]
-
SCID Mice (C.B.-17-scid/scid): These mice lack functional B and T lymphocytes, preventing an adaptive immune response against the parasite.[6][11] This allows for high rates of parasite survival and development, providing a consistent model to study the direct effects of drugs on the parasite and aspects of innate immunity.[12][13] Adult worms can be found in the lymphatics, which is associated with lymphangitis and lymphangiectasia, partially mimicking human pathology.[6][13]
Mechanism of Action of this compound (DEC)
The precise mechanism of action for DEC is not fully elucidated but is understood to be multifactorial, involving both the host immune system and direct effects on the parasite.[14][15]
-
Immune Sensitization: DEC's primary role is to alter the surface of microfilariae, making them recognizable and susceptible to clearance by the host's innate immune cells, particularly through phagocytosis.[14][15]
-
Interference with Arachidonic Acid Metabolism: DEC inhibits the 5-lipoxygenase and cyclooxygenase (COX-1) pathways in the host's arachidonic acid cascade.[14][16] This pathway is crucial for inflammatory processes and its modulation is believed to be key to DEC's activity. The drug's effect is dependent on host inducible nitric-oxide synthase and the cyclooxygenase pathway.[14][16]
-
Direct Parasite Effects: In vitro and in vivo studies on W. bancrofti have shown that DEC can directly cause the loss of the microfilarial sheath, damage to organelles, and cytoplasmic lysis, suggesting a direct cytotoxic effect.[16][17] It may also cause paralysis in microfilariae by inducing hyperpolarization of their muscle cells.[15]
Below is a diagram illustrating the proposed mechanism of action for DEC.
Quantitative Data on DEC Efficacy
The following tables summarize quantitative data from studies evaluating DEC in animal models and human trials.
Table 1: Efficacy of DEC against Brugia malayi in Animal Models
| Animal Model | DEC Dosage | Treatment Duration | Effect on Microfilariae (mf) | Effect on Adult Worms | Reference |
| Gerbil | 6 mg/kg | 1 and 7 days | Not specified, but led to 61 differentially expressed genes in parasites | No reduction in adult worm numbers at day 7 post-treatment | [7][18] |
| BALB/c Mouse | Not specified | 5 minutes | Rapid and profound reduction in circulating microfilariae | Not assessed | [16] |
Table 2: Efficacy of DEC against Wuchereria bancrofti in Human Clinical Trials
| Study Population | DEC Dosage | Treatment Duration | Microfilaria (mf) Clearance | Antigenemia Reduction | Reference | | :--- | :--- | :--- | :--- | :--- | | Infected Individuals | 6 mg/kg | Single Dose | 69% clearance rate at 1 year | 40.7% reduction at 1 year |[19] | | Infected Individuals | 6 mg/kg/day | 12-14 Days | >90% reduction in microfilaremia | Not specified |[20] | | Haitian Population | Not specified | 12 daily treatments | Significant decrease until year 4 | Not specified |[21] | | Haitian Population | Not specified | 12 weekly treatments | Greater and more sustained reduction over 4 years | Not specified |[21] | | General Population | 400 µg/kg Ivermectin vs 6 mg/kg DEC | Single Dose | Ivermectin: 96% mf killedDEC: 57% mf killed | Ivermectin: 82% reduction in mf productionDEC: 67% reduction in mf production |[22] |
Experimental Protocols
The following protocols provide a framework for conducting preclinical evaluations of DEC using the Brugia malayi gerbil or SCID mouse model.
Protocol 1: Infection of Animal Models with B. malayi
-
Source of Infective Larvae (L3): Obtain B. malayi L3 larvae from a certified provider (e.g., Filariasis Research Reagent Resource Center, FR3). Larvae are typically harvested from infected Aedes aegypti mosquitoes.
-
Animal Subjects: Use male Mongolian gerbils (4-6 months old) or male CB.17 SCID mice (6-8 weeks old).[9]
-
Inoculation:
-
Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).
-
Prepare an inoculum of 150-400 motile L3 larvae suspended in a small volume (e.g., 0.5 mL) of sterile RPMI-1640 medium or saline.[9]
-
Inject the larval suspension intraperitoneally (IP) or subcutaneously (SC) using a 25-gauge needle.[6][9]
-
-
Post-Infection Monitoring:
-
House animals under standard pathogen-free conditions.
-
Allow the infection to establish patency. Microfilariae typically appear in the peripheral blood 12-16 weeks post-infection.
-
Protocol 2: Preparation and Administration of DEC
-
Drug Preparation:
-
Use this compound citrate salt (Sigma-Aldrich or equivalent).
-
Prepare a fresh stock solution by dissolving the required amount in sterile distilled water or saline to achieve the desired concentration (e.g., for a 6 mg/kg dose).
-
-
Administration:
-
Administer the DEC solution to the infected animals via oral gavage, the preferred clinical route, or intraperitoneal injection.
-
Include a control group of infected animals that receives only the vehicle (e.g., sterile water).
-
Treatment can be a single dose or a multi-day regimen depending on the experimental design.[7][18]
-
Protocol 3: Assessment of Microfilarial Load (Microfilaricidal Efficacy)
-
Blood Collection:
-
At predetermined time points (e.g., pre-treatment, and 1, 7, 14, 28 days post-treatment), collect a small volume of blood (e.g., 20 µL) from the tail vein or saphenous vein.
-
-
Microfilaria Counting:
-
Prepare a thick blood smear on a microscope slide, allow it to dry, and stain with Giemsa or hematoxylin.[23]
-
Alternatively, lyse the red blood cells in 1 mL of 3% acetic acid and examine the entire volume in a counting chamber under a microscope.
-
Count the number of microfilariae and express the result as microfilariae per milliliter (mf/mL) of blood.
-
-
Data Analysis: Calculate the percentage reduction in microfilaria counts at each post-treatment time point relative to the pre-treatment baseline for both the treated and control groups.
Protocol 4: Assessment of Adult Worms (Macrofilaricidal Efficacy)
-
Worm Recovery:
-
At the study endpoint (e.g., 4-8 weeks post-treatment), euthanize the animals via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perform a peritoneal lavage by injecting 10-20 mL of sterile saline or RPMI-1640 into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
For lymphatic-dwelling worms, carefully dissect the lymph nodes and associated vessels, particularly in the thoracic and abdominal cavities.
-
-
Worm Viability Assessment:
-
Collect all recovered adult worms and wash them in fresh, pre-warmed media.
-
Assess worm viability based on motility. A common method is to score motility on a scale (e.g., 0 = dead, 1 = twitching, 2 = slow movement, 3 = vigorous movement). Worms that show no movement even after gentle prodding are considered dead.
-
Alternatively, use a metabolic assay such as the MTT reduction assay to quantify viability.
-
-
Data Analysis: Calculate the total number of live adult worms recovered from the treated group and compare it to the control group to determine the percentage reduction in the adult worm burden.
The diagram below outlines the general experimental workflow.
References
- 1. Wuchereria bancrofti | INFORMATION | Animal Diversity Web [animaldiversity.org]
- 2. microbenotes.com [microbenotes.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Brugia malayi - Wikipedia [en.wikipedia.org]
- 5. Lymphatic filariasis - Wikipedia [en.wikipedia.org]
- 6. The immunodeficient scid mouse as a model for human lymphatic filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound and ivermectin treatment on Brugia malayi gene expression in infected gerbils (Meriones unguiculatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mouse infection model and long-term lymphatic endothelium co-culture system to evaluate drugs against adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mouse infection model and long-term lymphatic endothelium co-culture system to evaluate drugs against adult Brugia malayi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Immune response studies with Wuchereria bancrofti vespid allergen homologue (WbVAH) in human lymphatic filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Immunodeficient Scid Mouse Model of Lymphatic Filariasis - Thiruchandurai Rajan [grantome.com]
- 13. The immunodeficient scid mouse as a model for human lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 16. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Current Evidence on the Use of Antifilarial Agents in the Management of Bancroftian Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bancroftian filariasis: long-term effects of treatment with this compound in a Haitian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of ivermectin and this compound on microfilariae and overall microfilaria production in bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Wuchereria bancrofti - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Mass Drug Administration (MDA) Using Diethylcarbamazine (DEC)-Medicated Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass drug administration (MDA) with Diethylcarbamazine (DEC)-medicated salt is a safe, cost-effective, and efficacious strategy for the interruption of lymphatic filariasis (LF) transmission.[1][2] This approach involves fortifying edible salt with a low concentration of DEC, which is then consumed by the target population over an extended period. This method offers an alternative to annual single-dose MDA with tablets and has been successfully implemented in various endemic regions.[1][3] The continuous low-dose administration helps in reducing microfilariae (mf) levels in the blood, thereby interrupting the transmission cycle of the parasite from human to mosquito vector.[4][5] This document provides detailed application notes and protocols for implementing and monitoring MDA programs using DEC-medicated salt.
Quantitative Data Summary
The efficacy of DEC-medicated salt in reducing lymphatic filariasis transmission has been demonstrated in numerous studies. The following tables summarize the quantitative outcomes from various trials.
Table 1: Efficacy of DEC-Medicated Salt on Microfilariae (mf) Prevalence
| Study Location | DEC Concentration in Salt (% w/w) | Duration of Intervention | Baseline mf Prevalence (%) | End-line mf Prevalence (%) | Percent Reduction (%) |
| Tanzania | 0.33 | 1 year | Not Specified | Not Specified | 92[6] |
| Haiti | Not Specified | 1 year | 20.05 | 0.98 | 95[7] |
| Various Studies (Review) | 0.1 - 0.4 | 6 months - 1 year | Varied | Varied | 43 - 100[7][8] |
Table 2: Impact of DEC-Medicated Salt on Microfilariae (mf) Density and Vector Infectivity
| Study Outcome | Intervention Details | Result |
| Mf Density Reduction | Low-dose DEC over months/years | Large reductions observed in individuals with microfilaremia at baseline.[7][8] |
| Vector Infection Rate | 45 weeks of DEC-medicated salt | 56% fall in vector infection.[7] |
| Vector Infectivity Rate | 45 weeks of DEC-medicated salt | 78% fall in vector infectivity.[7] |
Mechanism of Action of this compound
This compound's primary mechanism of action is not direct filaricidal activity but rather an immunomodulatory effect that enhances the host's immune response against the microfilariae.[4][7] DEC is an inhibitor of arachidonic acid metabolism in microfilariae, which makes them more susceptible to the host's innate immune attack.[4] This process involves the host's cyclooxygenase and inducible nitric oxide synthase (iNOS) pathways.[8][9] The alteration of arachidonic acid metabolism leads to the immobilization of microfilariae and enhances their clearance from the bloodstream by host immune cells.[7]
Caption: Signaling Pathway of this compound (DEC).
Experimental and Monitoring Protocols
Protocol for Baseline Epidemiological Assessment
Objective: To determine the prevalence of lymphatic filariasis in the target community before the intervention.
Methodology:
-
Community Sensitization: Engage with community leaders and residents to explain the purpose of the survey and obtain informed consent.
-
Sampling: Employ a systematic sampling method to select households and individuals for the survey.
-
Blood Sample Collection:
-
Microfilariae Detection:
-
Antigen Detection (for W. bancrofti):
-
Use rapid immunochromatographic tests (ICT) or Filariasis Test Strips (FTS) for the qualitative detection of circulating filarial antigen.[10]
-
-
Data Recording: Record all demographic and parasitological data for each participant.
Protocol for Production and Quality Control of DEC-Medicated Salt
Objective: To ensure the production of salt fortified with the correct and homogenous concentration of DEC.
Methodology:
-
DEC Concentration: The recommended concentration of DEC in salt ranges from 0.1% to 0.4% by weight (w/w).[13][14]
-
Fortification Process:
-
DEC can be added to salt using methods similar to those for iodine fortification, either as a dry mix or a liquid spray.[15]
-
Ensure thorough mixing to achieve a homogenous distribution of DEC in the salt.
-
-
Quality Control:
-
Regularly collect salt samples from the production line and at various distribution points.
-
Use a simple titration-based assay or spectrophotometry to quantify the DEC citrate concentration in the salt samples.[16]
-
Verify that the DEC levels are within the specified therapeutic range.
-
Protocol for Monitoring Program Coverage and Impact
Objective: To assess the reach and effectiveness of the DEC-medicated salt intervention.
Methodology:
-
Coverage Surveys:
-
Conduct periodic household surveys to determine the proportion of the population consistently using the DEC-medicated salt.
-
Utilize Lot Quality Assurance Sampling (LQAS) methods for efficient monitoring.
-
-
Impact Assessment (Sentinel and Spot-Check Sites):
-
Establish sentinel sites (representative communities) for in-depth monitoring.
-
Conduct annual or biannual cross-sectional surveys in sentinel and randomly selected spot-check sites to assess changes in mf prevalence and density.[17]
-
Follow the same blood collection and analysis protocols as in the baseline assessment.
-
-
Molecular Xenomonitoring (Optional):
-
Collect mosquitoes from the intervention areas.
-
Use PCR-based assays to detect filarial DNA in the mosquitoes, providing an indirect measure of transmission.[18]
-
-
Adverse Event Monitoring:
-
Establish a system for passive surveillance of any adverse reactions. DEC-medicated salt generally causes fewer and milder adverse effects compared to single-dose tablet administration.[2]
-
Visualized Workflows
Logical Workflow for a DEC-Medicated Salt MDA Program
Caption: Logical workflow of a DEC-medicated salt MDA program.
Experimental Workflow for Efficacy Assessment
References
- 1. This compound (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. High population coverage of DEC-medicated salt maintained over at least six months in a community is effective at reducing transmission of lymphatic filariasis and can, if maintained over a long enough period, completely interrupt transmission | Cochrane [cochrane.org]
- 6. Programmatic Steps for Filarial Elimination | LSTM [lstmed.ac.uk]
- 7. This compound (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of Neglected Tropical Diseases [who.int]
- 11. Diagnostic Identification and Differentiation of Microfilariae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Filariasis Workup: Approach Considerations, Detection of Microfilariae in Blood, Detection of Microfilariae in the Skin, Eye, and Urine [emedicine.medscape.com]
- 13. gaelf.org [gaelf.org]
- 14. This compound citrate-fortified salt for lymphatic filariasis elimination in India - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unfulfilled potential: using this compound-fortified salt to eliminate lymphatic filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Low-Tech Analytical Method for this compound Citrate in Medicated Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
Application Notes: Diethylcarbamazine (DEC) as a Pharmacological Tool in Filariasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylcarbamazine (DEC), a synthetic piperazine derivative, has been a cornerstone in the treatment of lymphatic filariasis and loiasis since its discovery in 1947.[1] Despite its long history of use, the precise mechanism of action of DEC is not fully elucidated, making it a fascinating subject of study.[2] Its unique mode of action, which is heavily dependent on the host's immune system, distinguishes it from many other anthelmintics.[3] This characteristic makes DEC an invaluable pharmacological tool for dissecting the complex host-parasite interactions that are central to the pathophysiology of filariasis. These application notes provide an overview of DEC's mechanism of action, its pharmacological effects, and its application as a tool in filariasis research.
Mechanism of Action
The mechanism of action of this compound is multifaceted and is thought to primarily involve sensitizing the microfilariae to the host's immune response rather than directly killing the parasites.[1][4]
-
Immune System Dependence: DEC's efficacy is significantly diminished in the absence of a competent host immune system.[2] The drug is believed to alter the surface of the microfilariae, making them more susceptible to recognition and destruction by host immune cells like eosinophils and neutrophils.[5][6] This process involves the adherence of platelets and granulocytes to the immobilized microfilariae, leading to their clearance from the bloodstream.[3]
-
Interference with Arachidonic Acid Metabolism: A key aspect of DEC's mechanism is its interference with arachidonic acid metabolism in both the filarial parasite and the host's endothelial cells.[2][3] DEC inhibits enzymes in the 5-lipoxygenase and cyclooxygenase (COX) pathways.[2][4] This disruption is thought to contribute to the immobilization of microfilariae and their subsequent destruction by the host's immune system.[3] The activity of DEC against Brugia malayi microfilariae has been shown to be dependent on inducible nitric-oxide synthase (iNOS) and the cyclooxygenase pathway.[2][4]
-
Direct Effects on the Parasite: While the host immune response is critical, some studies suggest DEC may also have direct effects on the parasite. Recent research has shown that DEC can activate Transient Receptor Potential (TRP) channels in Brugia malayi, leading to muscle contraction and temporary paralysis.[7] This direct action could explain the rapid onset of DEC's effects in vivo.[7] Additionally, DEC has been observed to induce apoptosis in Wuchereria bancrofti microfilariae in vitro.[8]
Pharmacological Effects
-
Microfilaricidal Activity: DEC is highly effective at rapidly clearing microfilariae from the bloodstream.[9] A profound reduction in circulating microfilariae can be observed within minutes to hours of administration.[2] However, this effect can be transient, with microfilarial levels potentially returning to near pre-treatment levels after a couple of weeks if the adult worms are not killed.[2][7]
-
Macrofilaricidal Activity: The effect of DEC on adult filarial worms is less pronounced and slower compared to its action on microfilariae.[9][10] However, repeated or higher doses of DEC have been shown to have a macrofilaricidal effect, killing a significant proportion of adult worms over time.[10][11][12] Ultrasound studies have been instrumental in demonstrating the in vivo killing of adult worms, as evidenced by the disappearance of the "filaria dance sign".[11]
-
The Mazzotti Reaction: A notable and common adverse effect of DEC treatment, particularly in onchocerciasis, is the Mazzotti reaction.[13] This systemic inflammatory response is characterized by fever, headache, itching, and hypotension and is thought to be caused by the host's immune response to the release of antigens from dying microfilariae.[13][14][15] The severity of the Mazzotti reaction often correlates with the intensity of the microfilarial infection.[13][16] While an adverse effect, the Mazzotti reaction has been utilized as a diagnostic tool in the form of a skin patch test to confirm onchocerciasis.[13]
Application as a Research Tool
The unique properties of DEC make it a valuable tool for researchers studying various aspects of filariasis:
-
Studying Host-Parasite Interactions: Because DEC's efficacy is largely dependent on the host's immune system, it can be used to investigate the specific cellular and molecular components of the immune response that are crucial for clearing filarial infections.[6][17]
-
Investigating Immune Evasion Mechanisms: By sensitizing microfilariae to the immune system, DEC can help researchers understand the mechanisms that these parasites normally use to evade immune detection and destruction.
-
Elucidating Parasite Biology: The direct effects of DEC on parasite physiology, such as the activation of TRP channels, provide avenues for studying essential biological pathways in filarial worms.[7]
-
Screening and Development of New Antifilarial Drugs: The signaling pathways targeted by DEC can be explored for the development of new drugs. Additionally, DEC can be used as a positive control in in vivo screening assays for novel microfilaricidal compounds.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the efficacy of DEC from various studies.
| Table 1: In Vitro Efficacy of DEC against Brugia malayi | |
| Parameter | Value |
| Microfilariae Motility IC50 (30 min) | 4.0 ± 0.6 µM |
| Adult Female Motility EC50 | 3 µM |
| Source: Verma et al., 2020[7] |
| Table 2: In Vivo Efficacy of DEC against Microfilariae | |
| Study Parameter | Result |
| Reduction in B. malayi microfilariae in BALB/c mice (5 minutes post-treatment with 100 mg/kg DEC) | Rapid and profound reduction |
| Reduction in microfilaria-positive individuals after 3 rounds of Mass Drug Administration (MDA) with DEC | 94% decrease |
| Annual reduction rate of microfilariae density with MDA | 82% |
| Probability of remaining microfilariae positive after each round of MDA with DEC | Declined by 70% |
| Sources: McGarry et al., 2005[2]; Unnamed Source[18]; Medeiros et al., 2011[19] |
| Table 3: In Vivo Efficacy of DEC against Adult Wuchereria bancrofti | |
| DEC Dosage | Percentage of "Sensitive" Adult Worm Nests (FDS disappeared) |
| Initial single dose of 1 mg/kg | 14.3% |
| Initial single dose of 6 or 12 mg/kg | 51.3% |
| Single dose of DEC at 6 mg/kg | Inactivates 50% to 80% of adult worms |
| Sources: Dreyer et al., 1995[11]; Unnamed Source[20] |
| Table 4: Comparative Efficacy of DEC-based Regimens | |
| Regimen | Outcome |
| Multi-dose DEC/Albendazole | More effective at clearing microfilaremia than single-dose |
| Single-dose DEC (6 mg/kg) | Microfilaria clearance rate of 69% after one year |
| IDA (Ivermectin, DEC, Albendazole) vs. IA (Ivermectin, Albendazole) at 12 months | IDA superior in clearing microfilariae (71% vs. 26%) and inactivating adult worms |
| Sources: Helmy et al., 2006[21]; Unnamed Source[8]; King et al., 2018[22] |
Experimental Protocols
Protocol 1: In Vitro Microfilarial Motility Assay
Objective: To assess the direct effect of DEC on the motility of Brugia malayi microfilariae.
Materials:
-
Brugia malayi microfilariae
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound citrate
-
96-well microtiter plates
-
Inverted microscope with a video recording system
-
Computer with motion analysis software
Procedure:
-
Isolate and purify B. malayi microfilariae from the blood of an infected host (e.g., gerbil).
-
Wash the microfilariae several times in RPMI-1640 medium.
-
Prepare serial dilutions of DEC in RPMI-1640 medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a drug-free medium control.
-
Add approximately 50-100 microfilariae in 100 µL of medium to each well of a 96-well plate.
-
Add 100 µL of the appropriate DEC dilution or control medium to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 30 minutes, 1 hour, 2 hours, 24 hours), place the plate on the stage of the inverted microscope.
-
Record short videos (e.g., 10-30 seconds) of the microfilariae in each well.
-
Analyze the videos using motion analysis software to quantify the motility of the microfilariae.
-
Calculate the percentage of motile microfilariae relative to the drug-free control for each DEC concentration and time point.
-
Determine the IC50 value of DEC for motility inhibition at each time point.[7]
Protocol 2: In Vivo Microfilariae Clearance Assay in a Murine Model
Objective: To evaluate the in vivo efficacy of DEC in clearing circulating Brugia malayi microfilariae in a mouse model.
Materials:
-
BALB/c mice
-
Brugia malayi microfilariae
-
This compound citrate
-
Sterile distilled water for drug formulation
-
Heparinized capillary tubes
-
Microscope slides
-
Giemsa stain
-
Microscope
Procedure:
-
Infect BALB/c mice by intravenous injection of B. malayi microfilariae.[2]
-
Allow 24 hours for the microfilaremia to stabilize.[2]
-
At 24 hours post-infection, collect a baseline blood sample from the tail vein of each mouse to determine the pre-treatment microfilarial count.
-
Prepare a solution of DEC in sterile distilled water.
-
Administer a single oral dose of DEC (e.g., 100 mg/kg) to the treatment group of mice.[2] Administer an equivalent volume of distilled water to the control group.
-
At various time points post-treatment (e.g., 5 minutes, 15 minutes, 30 minutes, 1 hour, 24 hours, and 2 weeks), collect a small volume of blood (e.g., 20 µL) from the tail vein.[2]
-
Prepare a thick blood smear on a microscope slide, allow it to dry, and stain with Giemsa.
-
Count the number of microfilariae in the blood smear under a microscope.
-
Express the microfilarial count as the number of microfilariae per unit volume of blood.
-
Calculate the percentage reduction in microfilaremia at each time point relative to the pre-treatment count and compare the results between the DEC-treated and control groups.[2]
Protocol 3: Assessment of Adult Worm Viability using Ultrasound in Humans (Clinical Research Setting)
Objective: To assess the macrofilaricidal effect of DEC on adult Wuchereria bancrofti in infected individuals.
Materials:
-
Human subjects with confirmed lymphatic filariasis and detectable adult worm "nests".
-
High-resolution ultrasound machine with a 7.5 MHz transducer.[11]
-
This compound citrate tablets.
Procedure:
-
Identify and recruit individuals with lymphatic filariasis.
-
Perform a baseline ultrasound examination of the scrotal area (in males) or other lymphatic regions to identify and locate adult worm nests.[11]
-
Record the presence of the "filaria dance sign" (FDS), which is the characteristic movement of living adult worms.[11]
-
Administer a defined regimen of DEC to the study participants (e.g., a single dose of 6 mg/kg).[11]
-
Conduct follow-up ultrasound examinations at specific time points post-treatment (e.g., 1 week, 1 month, 6 months, 12 months).[11]
-
At each follow-up, assess the previously identified worm nests for the presence or absence of the FDS.
-
Categorize the response of each worm nest as:
-
Quantify the percentage of adult worm nests that show a sensitive response to treatment as an indicator of the macrofilaricidal efficacy of DEC.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Killing filarial nematode parasites: role of treatment options and host immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Evidence on the Use of Antifilarial Agents in the Management of Bancroftian Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (DEC)‐medicated salt for community‐based control of lymphatic filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound in eradicating infection with lymphatic-dwelling filariae in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the efficacy of this compound on adult Wuchereria bancrofti in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Treatment of Lymphatic Filariasis | Filarial Worms | CDC [cdc.gov]
- 13. Mazzotti reaction - Wikipedia [en.wikipedia.org]
- 14. Studies on the mechanisms of adverse reactions produced by this compound in patients with onchocerciasis: Mazzotti reaction [ugspace.ug.edu.gh]
- 15. Description, mechanisms and control of reactions to treatment in the human filariases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Mazzotti reaction following treatment of onchocerciasis with this compound: clinical severity as a function of infection intensity. | Semantic Scholar [semanticscholar.org]
- 17. Killing filarial nematode parasites: role of treatment options and host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effectiveness of annual single doses of this compound citrate among bancroftian filariasis infected individuals in an endemic area under mass drug administration in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Population Pharmacokinetics of this compound in Patients with Lymphatic Filariasis and Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bancroftian filariasis: effect of repeated treatment with this compound and albendazole on microfilaraemia, antigenaemia and antifilarial antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy and Safety of a Single Dose of Ivermectin, this compound, and Albendazole for Treatment of Lymphatic Filariasis in Côte d’Ivoire: An Open-label Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diethylcarbamazine in Tropical Pulmonary Eosinophilia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropical Pulmonary Eosinophilia (TPE) is a distinct clinical manifestation of occult filariasis, primarily caused by a hypersensitivity reaction to microfilariae of Wuchereria bancrofti and Brugia malayi. This syndrome is characterized by paroxysmal nocturnal cough, dyspnea, low-grade fever, and marked peripheral blood eosinophilia. Diethylcarbamazine (DEC), a piperazine derivative, has been the cornerstone of TPE treatment since its discovery in 1947.[1] It is highly effective in alleviating clinical symptoms and reducing eosinophil counts, making it a critical tool in both the management and study of this disease. These application notes provide a comprehensive overview of the use of DEC in TPE research, including its mechanism of action, protocols for clinical studies, and quantitative data on its efficacy.
Mechanism of Action
The precise mechanism of action of this compound is multifaceted and not entirely elucidated. However, research suggests two primary pathways:
-
Sensitization of Microfilariae to Host Immune Attack : DEC is believed to alter the surface membrane of microfilariae, making them more susceptible to phagocytosis by host immune cells. It is an inhibitor of arachidonic acid metabolism in microfilariae, which impairs their ability to evade the host's innate immune response.[2]
-
Direct Action on Parasite Neuromuscular System : Recent studies suggest that DEC can directly act on the parasite. It has been shown to open transient receptor potential (TRP) channels, specifically TRP-2, in the muscle of Brugia malayi. This leads to a rapid, temporary spastic paralysis of the microfilariae, contributing to their clearance from the circulation.
Data Presentation: Efficacy of this compound in TPE
The clinical efficacy of DEC in treating TPE is well-documented. Treatment with DEC leads to significant improvements in clinical symptoms, a marked reduction in peripheral eosinophilia, and a decrease in serum IgE levels and anti-filarial antibody titers.
Table 1: Hematological and Serological Response to this compound (DEC) in TPE Patients
| Parameter | Pre-treatment | Post-treatment (3 weeks DEC) | Percentage Change | Reference |
| Absolute Eosinophil Count (AEC) (cells/mm³) | ||||
| Patient 1 | 35,800 | 522 | -98.5% | [1][3] |
| Patient 2 | >3,600 | Not specified | Mean decrease of 92.5% at 3 months | [4] |
| Serum IgE (IU/mL) | ||||
| Patient 1 | 825 | Not specified | - | [1] |
| Patient 2 | 9915 | 450 | -95.5% | [5][6] |
| Anti-filarial IgG4 Titer | High | Sharply decreased | 65-78% reduction within 12 months | [7] |
Table 2: Pulmonary Function Test Response to this compound (DEC) in TPE Patients
| Parameter | Pre-treatment | Post-treatment (3 weeks DEC) | Reference |
| Forced Expiratory Volume in 1 second (FEV1) (L) | |||
| Patient 1 | 2.33 (65% predicted) | 2.72 (75% predicted) | [6] |
| Patient 2 | 2.19 (58% predicted) | 2.19 (58% predicted) | [6] |
| Forced Vital Capacity (FVC) (L) | |||
| Patient 1 | 2.68 (65% predicted) | 3.13 (76% predicted) | [6] |
| Patient 2 | 3.11 (68% predicted) | 3.26 (72% predicted) | [6] |
Note: While DEC treatment leads to significant improvement, some studies indicate that a complete reversal of all physiological changes may not occur in all patients, and relapses are possible.[8]
Experimental Protocols
Protocol 1: Diagnosis and Treatment of TPE in a Clinical Study Setting
1. Patient Selection and Diagnosis:
-
Inclusion Criteria:
-
History of residence in a filaria-endemic region.
-
Presence of nocturnal paroxysmal cough and dyspnea.
-
Peripheral blood eosinophilia with an absolute eosinophil count (AEC) > 3,000 cells/mm³.[9]
-
Elevated serum IgE levels (>1000 kU/L).[9]
-
Positive anti-filarial antibody test (e.g., ELISA).
-
Radiological evidence of pulmonary infiltrates (reticulonodular opacities or miliary mottling).[9]
-
-
Exclusion Criteria:
-
Presence of other known causes of eosinophilia.
-
Microfilariae detected in peripheral blood smears.
-
2. Treatment Regimen:
-
Administer this compound (DEC) orally at a dose of 6 mg/kg/day, divided into three doses, for 21 days.[9]
-
For pediatric patients, the dosage should be adjusted according to body weight.
3. Monitoring and Follow-up:
-
Monitor clinical symptoms daily during treatment.
-
Repeat complete blood count with differential to assess AEC weekly during treatment and at 1, 3, and 6 months post-treatment.
-
Measure serum IgE and anti-filarial antibody titers at baseline and at 1, 3, and 6 months post-treatment.
-
Perform pulmonary function tests (spirometry) at baseline and at 1 and 3 months post-treatment.
-
A significant clinical and hematological response to DEC is a key confirmatory diagnostic criterion for TPE.[9]
Protocol 2: Bronchoalveolar Lavage (BAL) for Assessing Alveolar Eosinophilia
1. Procedure:
-
Perform flexible bronchoscopy under local anesthesia.
-
Wedge the bronchoscope in a subsegmental bronchus of the middle lobe or lingula.
-
Instill 50-60 mL of sterile normal saline in 20 mL aliquots.
-
Gently aspirate the fluid after each instillation.
-
Pool the collected BAL fluid and keep it on ice.
2. Sample Processing:
-
Filter the BAL fluid through a sterile gauze to remove mucus.
-
Centrifuge the fluid at 400g for 10 minutes at 4°C.
-
Resuspend the cell pellet in phosphate-buffered saline (PBS).
-
Determine the total cell count using a hemocytometer.
-
Prepare cytocentrifuge slides (Cytospin) and stain with Wright-Giemsa or a similar stain.
-
Perform a differential cell count by counting at least 400 cells.
3. Expected Outcome:
-
In TPE patients, BAL fluid typically shows a marked increase in the percentage of eosinophils (often >40%).
-
Post-DEC treatment, a significant reduction in the percentage and absolute number of eosinophils in the BAL fluid is expected.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Filarial Antibodies
1. Antigen Coating:
-
Coat microtiter plates with filarial antigen (e.g., somatic antigen of Brugia malayi) at a concentration of 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plates three times with PBS containing 0.05% Tween 20 (PBST).
2. Blocking:
-
Block non-specific binding sites by adding 200 µL of 5% non-fat dry milk in PBST to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plates three times with PBST.
3. Serum Incubation:
-
Add 100 µL of diluted patient serum (typically 1:100 or 1:200 in PBST) to the wells.
-
Incubate for 2 hours at 37°C.
-
Wash the plates three times with PBST.
4. Conjugate Incubation:
-
Add 100 µL of horseradish peroxidase (HRP)-conjugated anti-human IgG or IgE (depending on the isotype being measured) diluted in PBST.
-
Incubate for 1 hour at 37°C.
-
Wash the plates five times with PBST.
5. Substrate Development and Reading:
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Pathophysiology of Tropical Pulmonary Eosinophilia.
Caption: Proposed Mechanism of Action of this compound.
Caption: Experimental Workflow for a TPE Clinical Study.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Serum microfilarial antibody titres before and after treatment of bancroftian microfilaraemia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. Re-examination of the diagnostic criteria of tropical pulmonary eosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Case of Tropical Pulmonary Eosinophilia With Incomplete Response to this compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jebmh.com [jebmh.com]
- 7. Differential decline in filaria-specific IgG1, IgG4, and IgE antibodies in Brugia malayi-infected patients after this compound chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tropical eosinophilia: clinical and physiological response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tropical Pulmonary Eosinophilia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Diethylcarbamazine (DEC) Treatment Efficacy in Lymphatic Filariasis using Lymphoscintigraphy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphatic filariasis (LF), a debilitating parasitic disease, is a major cause of lymphedema and elephantiasis globally. Diethylcarbamazine (DEC) has been a cornerstone of treatment, primarily targeting the microfilariae and adult worms of Wuchereria bancrofti, Brugia malayi, and Brugia timori. However, the efficacy of DEC in reversing the chronic lymphatic damage caused by the infection remains a critical area of investigation. Lymphoscintigraphy, a nuclear imaging technique, provides a functional and anatomical assessment of the lymphatic system, making it an invaluable tool for evaluating the impact of therapeutic interventions like DEC on lymphatic drainage and function.
These application notes provide a comprehensive overview and detailed protocols for utilizing lymphoscintigraphy to assess the efficacy of DEC treatment in patients with lymphatic filariasis.
Data Presentation: Lymphoscintigraphy Findings Pre- and Post-DEC Treatment
The current body of research on the quantitative effects of this compound (DEC) on lymphatic function as measured by lymphoscintigraphy is limited. Studies have primarily reported qualitative outcomes, which are summarized below. It is important to note that the impact of DEC on lymphatic damage appears to be highly dependent on the stage of the disease at the time of treatment.
Table 1: Summary of Qualitative Lymphoscintigraphy Findings
| Patient Population | Disease Stage | Key Lymphoscintigraphy Findings Pre-DEC | Key Lymphoscintigraphy Findings Post-DEC | Reference |
| 29 individuals in Recife, Brazil | Asymptomatic microfilaremia, filarial fever, and chronic pathology | Abnormal lymphatic morphology, including tortuous and dilated lymphatics, dermal backflow, and poor nodal visualization. | Essentially unchanged lymphatic morphology in all but one individual whose disease progressed.[1] | [1] |
| Peace Corps volunteer | Acute lymphatic dysfunction (within 3 months of exposure) | Markedly abnormal lymphatic flow with early, intense tracer accumulation in the affected limb's inguinal region. | Considerable improvement in lymphatic flow, with a more normal pattern of tracer uptake and transit.[2][3] | [2][3] |
Note: The lack of quantitative data in existing literature highlights a significant gap and an opportunity for future research to objectively measure changes in lymphatic transport kinetics, such as transport index, clearance rates, and nodal uptake percentages, following DEC therapy.
Experimental Protocols
Patient Selection and Stratification
Objective: To enroll a well-defined patient cohort to assess the efficacy of DEC treatment.
Inclusion Criteria:
-
Patients with a confirmed diagnosis of lymphatic filariasis through detection of microfilariae in blood smears, circulating filarial antigens (for W. bancrofti), or specific antibodies.[4]
-
Patients with varying clinical stages of lymphatic filariasis, from asymptomatic microfilaremia to lymphedema.
-
Age and sex-matched healthy controls from non-endemic areas for baseline comparison.
Exclusion Criteria:
-
Patients with contraindications to DEC, such as co-infection with Loa loa or onchocerciasis, due to the risk of severe adverse reactions.[5]
-
Pregnant or breastfeeding women.
-
Patients with other known causes of lymphedema.
Stratification:
-
Group 1: Asymptomatic microfilaremic individuals.
-
Group 2: Patients with early signs of lymphatic dysfunction (e.g., transient swelling, filarial fever).
-
Group 3: Patients with chronic lymphatic pathology (lymphedema, elephantiasis).
This compound (DEC) Treatment Regimen
Objective: To administer a standardized DEC treatment course.
Protocol:
-
Administer DEC at a dose of 6 mg/kg body weight per day for 12 days.[5][6]
-
The daily dose can be divided into multiple administrations to improve tolerability.
-
For mass drug administration (MDA) programs, a single annual dose of DEC (6 mg/kg) combined with albendazole (400 mg) is often used.[7]
-
In a clinical trial setting, a 12-day course is more appropriate for assessing therapeutic efficacy on individual patients.[1]
-
Some studies have utilized two 12-day courses of DEC separated by a six-month interval.[1]
Lymphoscintigraphy Protocol
Objective: To visualize and quantify lymphatic function before and after DEC treatment.
Radiopharmaceutical:
-
Technetium-99m (99mTc)-labeled human serum albumin or 99mTc-sulfur colloid are commonly used radiotracers.[2][8] The particle size should be appropriate for lymphatic uptake.
Patient Preparation:
-
No specific dietary or pharmacological preparation is required.
-
Obtain informed consent from all participants.
Injection Procedure:
-
Inject approximately 1 mCi of the radiotracer, administered intradermally or subcutaneously in the first interdigital space of each foot (for lower limb assessment) or hand (for upper limb assessment).
-
The injection should be slow and atraumatic to avoid leakage and local inflammation.
Imaging Protocol:
-
Dynamic Imaging: Acquire dynamic images of the inguinal (for lower limbs) or axillary (for upper limbs) regions immediately after injection for the first 30-60 minutes to assess the initial transit of the radiotracer.
-
Static Imaging: Obtain static images of the entire limb and regional lymph nodes at multiple time points, such as 1, 2, and 4 hours post-injection.[8]
-
Follow-up Imaging: Repeat the lymphoscintigraphy procedure at a predetermined time point after the completion of DEC treatment, for example, at 1 year post-treatment, to allow for potential remodeling of the lymphatic system.[1]
Quantitative Analysis:
-
Transport Index (TI): A semi-quantitative score based on the visual assessment of tracer transport, nodal visualization, and appearance time. A higher TI indicates more severe lymphatic dysfunction.
-
Clearance Rate: Measurement of the rate at which the radiotracer clears from the injection site.
-
Nodal Uptake Percentage: Calculation of the percentage of the injected dose that accumulates in the regional lymph nodes over time.
Visualizations
Experimental Workflow
References
- 1. Lymphoscintigraphic assessment of the effect of this compound treatment on lymphatic damage in human bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound-induced reversal of early lymphatic dysfunction in a patient with bancroftian filariasis: assessment with use of lymphoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Filariasis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Treatment of Lymphatic Filariasis | Filarial Worms | CDC [cdc.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Treatment of lymphatic filariasis: Current trends - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. Lymphoscintigraphic analysis of lymphatic abnormalities in symptomatic and asymptomatic human filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Diethylcarbamazine's Macrofilaricidal Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to improving the macrofilaricidal (adult worm-killing) activity of Diethylcarbamazine (DEC).
Frequently Asked Questions (FAQs)
Q1: Why does this compound (DEC) exhibit poor macrofilaricidal activity in vitro compared to its effects in vivo?
A: The discrepancy between in vitro and in vivo results is a well-documented characteristic of DEC.[1] The prevailing understanding is that DEC's mechanism of action is highly dependent on the host's immune system.[1][2] In vitro, without the presence of host cells and factors, DEC shows minimal direct toxicity to adult filarial worms.[1] Its primary role in vivo is to sensitize the microfilariae, and to some extent the adult worms, making them more susceptible to attack by the host's innate immune cells, such as platelets and granulocytes.[2][3][4]
Q2: What is the proposed mechanism of DEC's action in vivo that could be targeted for enhancement?
A: DEC is known to interfere with the arachidonic acid metabolism in both the filarial parasite and host endothelial cells.[1][2][5] It acts as an inhibitor of cyclooxygenase (COX) and 5-lipoxygenase pathways.[1][4] This inhibition is thought to alter the parasite's surface, making it recognizable by the host's immune system.[6] Furthermore, studies have shown that DEC's activity is critically dependent on the host's inducible nitric oxide synthase (iNOS) and the cyclooxygenase pathway, which are essential for the rapid sequestration and clearance of microfilariae.[1][4] Enhancing these host responses could be a potential strategy.
Q3: My in vivo experiments with DEC alone are not showing significant adult worm reduction. What strategies can I employ to improve efficacy?
A: This is a common challenge, as DEC is known more for its microfilaricidal properties.[7] To improve macrofilaricidal outcomes, several strategies are recommended:
-
Combination Therapy: This is the most widely adopted and effective approach. Combining DEC with other anthelmintics like Albendazole or Ivermectin can lead to superior outcomes compared to monotherapy. Adding an antibiotic like Doxycycline to target the essential Wolbachia endosymbiont is a highly effective macrofilaricidal strategy.[8][9]
-
Modified Dosing Regimens: While single-dose regimens are used in mass drug administration (MDA) programs, multi-dose or prolonged courses of DEC have been shown to be more effective at killing or sterilizing adult worms.[10][11] A total dose of approximately 72 mg/kg administered over a period is considered necessary for long-term clearance.[12]
-
Novel Delivery Systems: Encapsulating DEC in nanocarriers can improve its bioavailability and potentially target it to the lymphatic system where adult worms reside.[13]
Q4: What is the rationale behind combining DEC with antibiotics like Doxycycline?
A: The rationale is to target Wolbachia, a symbiotic bacterium that most filarial parasites, including Wuchereria bancrofti and Brugia malayi, depend on for their survival, development, and fertility.[8][9] Antibiotics like doxycycline and rifampicin deplete these endosymbionts.[9] This leads to inhibition of embryogenesis, sterilization of female adult worms, and ultimately, a slow death of the adult worm, resulting in potent macrofilaricidal activity.[8][9] This strategy has the added benefit of reducing the severe inflammatory responses (like the Mazzotti reaction) often seen after treatment, which are believed to be caused by the release of Wolbachia from dying microfilariae.[11]
Q5: Are there any reports of resistance to DEC?
A: While the potential for drug resistance is a concern for all anthelmintics used in MDA programs, confirmed resistance to DEC in human lymphatic filariasis has not been definitively reported despite its long history of use.[11][14][15] However, some studies have noted that DEC susceptibility is not 100%, and persistence of microfilaremia after treatment has been observed, indicating that some parasites may be less responsive to the drug.[14][16]
Troubleshooting Experimental Assays
Issue 1: High variability in results when testing DEC combination therapies in animal models.
-
Possible Cause: Inconsistent drug administration and absorption. Oral gavage can lead to variability.
-
Troubleshooting Tip: Ensure precise dosing based on the most recent body weight of each animal. For compounds with poor solubility, use appropriate and consistent vehicle formulations. Consider subcutaneous or intraperitoneal administration routes if oral absorption is a known issue for a particular compound, and ensure the route is justified and consistent across all experimental groups.
Issue 2: Failure to observe the synergistic effect of DEC and an immune modulator in an in vitro co-culture assay.
-
Possible Cause: The chosen host cells may not be the primary effector cells involved in DEC-mediated killing or may require specific activation signals not present in the culture medium.
-
Troubleshooting Tip: DEC's action in vivo involves complex interactions with endothelial cells, platelets, neutrophils, and eosinophils.[2][17] Ensure your co-culture includes the relevant primary cells. Pre-activate cells with cytokines like IFN-γ if your hypothesis involves an enhanced inflammatory response.[18] Also, verify that the parasites are viable and motile at the start of the experiment, as stressed worms may not respond appropriately.
Issue 3: Novel nanoparticle formulation of DEC shows poor drug release in vitro.
-
Possible Cause: The polymer matrix may be too dense or hydrophobic, preventing the release of the hydrophilic DEC molecule. The drug may have interacted with the polymer during formulation, preventing its diffusion.
-
Troubleshooting Tip: Modify the polymer composition by blending with more hydrophilic polymers to facilitate water penetration and drug diffusion. Adjust the formulation process, such as the homogenization speed or surfactant concentration, which can alter nanoparticle structure and release kinetics.[19] Conduct release studies in different pH conditions (e.g., pH 7.4 and pH 5.5) to simulate physiological and lysosomal environments.
Data on Combination Therapies
Table 1: Efficacy of this compound (DEC) Combination Therapies against Bancroftian Filariasis
| Treatment Regimen | Dosage | Duration | Microfilaria (MF) Reduction (at 12 months) | Complete MF Clearance (at 12 months) | Source(s) |
| Single-Dose DEC + Albendazole | DEC (6 mg/kg) + Alb (400 mg) | 1 Day | 85.7% | 23.1% | [10] |
| Multi-Dose DEC + Albendazole | DEC (6 mg/kg) + Alb (400 mg) | 7 Days | 99.6% | 75.0% | [10] |
| Doxycycline + Ivermectin + Albendazole | Doxycycline (200 mg/day) followed by single-dose IVM + Alb | 6 Weeks | >95% (Wolbachia reduction) | 89% (Macrofilaricidal effect at 24 months) | [8] |
| DEC + Ivermectin | DEC (various) + IVM (400 µg/kg) | 1 Day | Additive effect; rapid clearance within 8-96 hours | Not specified | [20] |
Data on Novel Drug Delivery Systems
Table 2: Characteristics of DEC-Loaded Nanoparticle Formulations
| Nanoparticle Type | Formulation Method | Average Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Source(s) |
| Poly(caprolactone) Nanoparticles | Double Emulsification (w/o/w) | 298 - 364 | High (not quantified) | Showed a sustained drug release profile and good in vitro biocompatibility. | [19] |
| Solid Lipid Nanoparticles | Not specified | Not specified | Not specified | Proposed as a method for targeted delivery of DEC to the lymphatics. | [13] |
Key Experimental Protocols
Protocol 1: In Vivo Assessment of Macrofilaricidal Activity in a Rodent Model (Brugia malayi in Gerbils)
-
Animal Model & Infection:
-
Use susceptible gerbils (Meriones unguiculatus).
-
Infect animals subcutaneously or intraperitoneally with 500-1000 infective L3 larvae of Brugia malayi.
-
Allow the infection to mature for at least 3-4 months post-infection to ensure the development of adult worms.
-
-
Pre-Treatment Screening:
-
At ~12 weeks post-infection, screen animals for microfilaremia by collecting a small volume of peripheral blood.
-
Randomize microfilaremic animals into control and treatment groups.
-
-
Drug Formulation and Administration:
-
Prepare DEC and any combination drugs in a suitable vehicle (e.g., sterile water or 0.5% carboxymethyl cellulose).
-
Administer the drug(s) via the desired route (typically oral gavage) for the prescribed duration based on your experimental design (e.g., daily for 7 days). The control group should receive the vehicle only.
-
-
Post-Treatment Monitoring:
-
Monitor microfilaria levels at set time points post-treatment (e.g., 1, 3, 6 months) to assess the effect on reproduction.
-
-
Necropsy and Worm Recovery:
-
At the study endpoint (e.g., 6 months post-treatment), euthanize the animals.
-
Perform necropsy and carefully recover adult worms, primarily from the heart, lungs, and testes.
-
Separate male and female worms and count them to determine the adult worm burden.
-
-
Assessment of Efficacy:
-
The primary endpoint is the percentage reduction in the mean number of adult worms in the treated group compared to the vehicle control group.
-
Secondary endpoints can include the percentage of sterilized or moribund female worms (assessed by uterine content analysis via microscopy) and the reduction in microfilaria counts over time.
-
Protocol 2: In Vitro Drug Susceptibility Assay for Adult Filarial Worms
Note: As DEC has poor direct in vitro activity, this protocol is more suitable for screening novel compounds or for assessing the viability of worms recovered from in vivo experiments.
-
Worm Collection and Preparation:
-
Aseptically recover adult Brugia spp. worms from the peritoneal cavity of an infected gerbil.
-
Wash the worms multiple times in sterile RPMI-1640 medium supplemented with antibiotics (e.g., penicillin-streptomycin) to remove host cells.
-
-
Culture Setup:
-
Place 1-2 adult female worms into individual wells of a 24-well culture plate.
-
Add 1 mL of culture medium (RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) to each well.
-
Incubate at 37°C in a 5% CO₂ atmosphere.
-
-
Drug Addition:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Add the compound to the wells to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the worms (typically ≤0.5%). Include a vehicle-only control.
-
-
Viability Assessment:
-
Assess worm motility daily for 5-7 days using a scoring system (e.g., 4 = vigorous movement, 0 = no movement).
-
A more quantitative method is the MTT reduction assay. At the end of the incubation period, transfer worms to a new plate with fresh medium containing 0.5 mg/mL MTT.
-
Incubate for 1-2 hours. Live, metabolically active worms will reduce the yellow MTT to purple formazan.
-
Solubilize the formazan product using DMSO or isopropanol and read the absorbance at ~570 nm.
-
Calculate the percentage inhibition of MTT reduction compared to the vehicle control to determine the effect on viability.
-
Visualizations
Caption: Proposed mechanism of this compound (DEC) action.
Caption: Workflow for testing enhanced DEC formulations.
Caption: Rationale for multi-drug therapy in filariasis.
References
- 1. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Macrofilaricidal activity of metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current perspective of new anti-Wolbachial and direct-acting macrofilaricidal drugs as treatment strategies for human filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrofilaricidal Activity in Wuchereria bancrofti after 2 Weeks Treatment with a Combination of Rifampicin plus Doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized clinical trial comparing single- and multi-dose combination therapy with this compound and albendazole for treatment of bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (DEC)‐medicated salt for community‐based control of lymphatic filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Filariasis Control with this compound in Three Major Endemic Areas in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. seq.es [seq.es]
- 15. researchgate.net [researchgate.net]
- 16. Determinants of parasite drug resistance in human lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scholar.ui.ac.id [scholar.ui.ac.id]
- 19. scielo.br [scielo.br]
- 20. Ivermectin plus this compound: an additive effect on early microfilarial clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diethylcarbamazine (DEC) Dosage for Complete Parasite Clearance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethylcarbamazine (DEC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing DEC dosage for complete parasite clearance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DEC)?
A1: DEC exhibits a dual mechanism of action. Firstly, it has a direct effect on the parasite, causing a rapid, temporary spastic paralysis. This is achieved by opening Transient Receptor Potential (TRP) channels, specifically TRP-2, GON-2, and CED-11, in the parasite's muscle cells, leading to an influx of calcium.[1][2][3] Secondly, DEC has an indirect, host-mediated effect. It is thought to alter the parasite's surface, making it more susceptible to the host's innate immune system.[2][4] This involves sensitizing the microfilariae to phagocytosis and involves the host's arachidonic acid metabolism and nitric oxide synthase pathways.[5]
Q2: Why is DEC highly effective in vivo but shows limited activity in many in vitro assays?
A2: This paradox is explained by DEC's host-mediated mechanism of action.[2] Many standard in vitro assays using parasites in culture media lack the host immune components, such as platelets and granulocytes, that are crucial for DEC's full efficacy.[2][4] The drug makes the parasites targets for the host's immune cells, a process that cannot be replicated in a simple culture system.
Q3: What are the known molecular targets of DEC in filarial parasites?
A3: Recent studies have identified several molecular targets of DEC. Key targets are the TRP channels, including TRP-2 (a TRPC-like channel) and GON-2/CED-11 (TRPM-like channels), in the parasite's muscle cells.[1][3] Activation of these channels leads to calcium influx and paralysis. Additionally, research has identified BmMAK-16 and BmSPARC as potential DEC-binding proteins in Brugia malayi.[1]
Q4: What is the Mazzotti reaction, and how can it be managed in preclinical models?
A4: The Mazzotti reaction is an inflammatory response to the rapid killing of microfilariae, characterized by fever, headache, and muscle pain. In animal models, this can manifest as systemic stress. To manage this, consider a dose-escalation strategy, starting with a lower dose of DEC to reduce the initial parasite load before administering a full therapeutic dose. Co-administration of corticosteroids can also help to mitigate the inflammatory response, although this may also reduce the efficacy of DEC.
Q5: Are there known mechanisms of DEC resistance in filarial parasites?
A5: While the exact molecular mechanisms of DEC resistance are still under investigation, it is a recognized concern, especially with mass drug administration programs.[6][7] Resistance is likely multifactorial. Loss-of-function mutations in the target TRP channels (TRP-2, GON-2, and CED-11) have been shown to cause resistance to DEC in laboratory settings.[3] Researchers should be aware of the potential for reduced susceptibility and consider molecular or phenotypic screening for resistance in their parasite strains.
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of DEC in in vitro motility assays.
| Possible Cause | Troubleshooting Step |
| Incorrect buffer or media composition. | Ensure the buffer composition, pH, and temperature are optimal for the specific parasite species and life stage. Refer to established protocols for parasite maintenance. |
| Drug insolubility or degradation. | DEC citrate is generally soluble in aqueous media. However, prepare fresh solutions for each experiment. If using a different salt or the free base, verify its solubility and stability in your culture medium. |
| Assay duration is too short or too long. | The paralytic effect of DEC can be transient.[1] For motility assays, observe the parasites at multiple time points, starting from a few minutes after drug addition up to several hours, to capture the initial spastic paralysis and any subsequent recovery. |
| Low drug concentration. | The IC50 for DEC's effect on motility can vary. Perform a dose-response experiment to determine the optimal concentration for your parasite strain and life stage. For B. malayi microfilariae, the IC50 for motility inhibition at 30 minutes is approximately 4.0 µM.[3] |
| Parasite life stage. | The susceptibility to DEC can vary between different life stages (e.g., microfilariae, L3 larvae, adult worms).[8] Ensure you are using the appropriate life stage for your experimental question and that the dosage is optimized for that stage. |
Problem 2: High variability in parasite clearance in in vivo animal models.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to ensure the full dose is delivered to the stomach. |
| Variability in parasite load. | A higher initial parasite burden can influence the apparent efficacy of the drug. If possible, quantify the baseline microfilaremia for each animal before treatment to allow for normalization of the data. |
| Animal model strain. | The genetic background of the mouse strain can influence the immune response and, consequently, the efficacy of DEC. For example, DEC shows no activity in iNOS-/- mice, highlighting the importance of the nitric oxide pathway in the host's response.[5] Use a consistent and well-characterized animal model. |
| Timing of blood collection. | Microfilariae can exhibit periodicity in the peripheral blood. Standardize the time of day for blood collection to ensure comparable measurements across all animals and time points. |
| Co-infection with other pathogens. | Underlying infections can modulate the host's immune response and affect the outcome of DEC treatment. Ensure the use of specific-pathogen-free (SPF) animals. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound (DEC) on Brugia malayi
| Parameter | Life Stage | Value | Assay Conditions |
| IC50 for Motility Inhibition | Microfilariae | 4.0 ± 0.6 µM | 30-minute exposure |
| Effect on Adult Worm Motility | Adult Female | Significant curling at 10 µM; balled up at 30 µM | Observed at 30 seconds |
Table 2: Comparative Efficacy of this compound (DEC) and Ivermectin in Human Bancroftian Filariasis [9][10][11]
| Drug Regimen | Microfilaria Clearance (at 1 year) | Effect on Adult Worms |
| DEC (6 mg/kg/day for 12 days) | ~99.1% reduction from baseline | Scrotal reactions suggestive of adult worm killing |
| Ivermectin (200 mcg/kg, single dose) | ~91.8% reduction from baseline | No significant effect on adult worms |
| Ivermectin (400 mcg/kg, two doses) | ~96.2% reduction from baseline | No significant effect on adult worms |
Experimental Protocols
Protocol 1: In Vitro Motility Assay for Brugia malayi
This protocol is adapted from methodologies described in the literature.[3][12]
Materials:
-
Brugia malayi microfilariae or adult worms
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
24-well culture plates
-
This compound (DEC) citrate
-
Inverted microscope with a camera or a worm tracking system (e.g., Worminator)
Procedure:
-
Parasite Preparation: Isolate B. malayi microfilariae or adult worms from an infected host and wash them in pre-warmed RPMI-1640 medium.
-
Plating: For microfilariae, add approximately 50-100 microfilariae per well of a 24-well plate containing 500 µL of culture medium. For adult worms, place one adult worm per well in 1 mL of medium.
-
Acclimatization: Incubate the plates for at least 1 hour at 37°C and 5% CO2 to allow the parasites to acclimatize.
-
Baseline Motility: Record the baseline motility of the parasites using an inverted microscope or a worm tracking system.
-
Drug Addition: Prepare a stock solution of DEC citrate in sterile water or culture medium. Add the desired final concentrations of DEC to the wells. Include a vehicle control (medium without DEC).
-
Motility Assessment: Record the motility of the parasites at various time points (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 6 hours). Motility can be scored visually (e.g., on a scale of 0-4, where 4 is vigorous movement and 0 is no movement) or quantified using automated tracking software.
-
Data Analysis: Calculate the percentage inhibition of motility at each concentration and time point relative to the vehicle control. Determine the IC50 value if a dose-response curve is generated.
Protocol 2: In Vivo Efficacy of DEC in a Murine Model of Brugia malayi Microfilaremia
This protocol is based on established murine models for filariasis.[5][13][14]
Materials:
-
BALB/c mice (or other suitable strain)
-
Brugia malayi microfilariae
-
This compound (DEC) citrate
-
Oral gavage needles
-
Microhematocrit tubes
-
Microscope and slides
Procedure:
-
Infection: Infect mice by intravenous (tail vein) injection of approximately 5 x 10^5 B. malayi microfilariae.
-
Pre-treatment Blood Smear: At 24 hours post-infection, collect a small volume of blood (e.g., 20 µL) from the tail vein of each mouse. Prepare a thick blood smear, stain with Giemsa, and count the number of microfilariae per unit volume to establish the baseline parasitemia.
-
Drug Administration: Prepare a solution of DEC citrate in sterile water. Administer the desired dose of DEC (e.g., 50 mg/kg) to the treatment group of mice via oral gavage. Administer an equal volume of water to the control group.
-
Post-treatment Monitoring: Collect blood samples at various time points post-treatment (e.g., 1, 4, 24, 48 hours, and then weekly for several weeks).
-
Quantification of Microfilaremia: Prepare and stain thick blood smears from each blood sample and count the number of microfilariae.
-
Data Analysis: Express the microfilaria counts at each post-treatment time point as a percentage of the baseline count for each mouse. Calculate the mean percentage reduction in microfilaremia for the treatment group compared to the control group.
Visualizing Signaling Pathways and Workflows
Caption: Direct action of DEC on parasite muscle cells.
Caption: Host-mediated mechanism of DEC action.
Caption: Experimental workflow for evaluating DEC efficacy.
References
- 1. Item - Molecular Identification of this compound Drug Target Proteins - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 2. This compound (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelets mediate the action of this compound on microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants of parasite drug resistance in human lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. seq.es [seq.es]
- 8. Effect of this compound citrate on fourth stage and adult Brugia malayi in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of high dose ivermectin and this compound for activity against bancroftian filariasis in Haiti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of single-dose this compound and ivermectin for treatment of bancroftian filariasis in Papua New Guinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of this compound in a murine model of Brugia malayi microfilaraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A mouse infection model and long-term lymphatic endothelium co-culture system to evaluate drugs against adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diethylcarbamazine (DEC) In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro activity of Diethylcarbamazine (DEC).
Frequently Asked Questions (FAQs)
Q1: Why does this compound (DEC) show poor or inconsistent activity against microfilariae in our in vitro assays?
A1: This is a well-documented observation and a classic paradox in filariasis research. The primary reason for DEC's poor in vitro efficacy is that its mechanism of action is predominantly host-mediated. In a typical in vitro setup lacking host cells and their associated factors, the main pathways through which DEC exerts its potent in vivo effects are absent.[1][2]
Q2: What are the key host-mediated mechanisms of DEC that are absent in vitro?
A2: DEC's effectiveness in a living organism (in vivo) relies on its ability to sensitize microfilariae to the host's innate immune system.[3][4] Key mechanisms include:
-
Interference with Arachidonic Acid Metabolism: DEC alters the arachidonic acid metabolism in both the host's endothelial cells and the microfilariae.[1][2][5] This disruption is thought to make the microfilariae more vulnerable to immune attack.
-
Enhanced Immune Cell Adherence and Cytotoxicity: The drug promotes the adherence of host platelets and granulocytes (especially eosinophils) to the microfilariae, leading to their destruction.[1][2]
-
Dependence on Inducible Nitric Oxide Synthase (iNOS): Studies have shown that DEC's activity is dependent on the host's iNOS pathway. In the absence of this enzyme, as demonstrated in knockout mice, DEC is ineffective.[1]
Q3: Does DEC have any direct effects on the parasite that can be observed in vitro?
A3: Yes, more recent research has revealed that DEC does have direct, albeit transient, effects on filarial parasites. DEC can act as an agonist of the parasite's Transient Receptor Potential (TRP) channels, specifically TRP-2.[6][7][8][9][10] This leads to the following observable, temporary effects in vitro:
-
Coiling and looping of the parasite's body.
-
Inhibition of motility.[3]
However, the parasites tend to recover from this paralysis over time, which may contribute to the perception of "poor" in vitro activity, especially in assays with longer endpoints.[6][7]
Q4: We observed some morphological changes in microfilariae treated with DEC in vitro, but not significant parasite death. Is this a typical finding?
A4: Yes, this is consistent with published findings. Some studies have reported ultrastructural changes in microfilariae of Wuchereria bancrofti after in vitro DEC treatment, including the loss of the microfilarial sheath and cytoplasmic damage, which can be indicative of apoptosis.[10] However, these changes may not always translate to rapid, widespread parasite death in the absence of host immune components.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No discernible effect of DEC on microfilarial motility or viability. | The experimental setup is purely in vitro, lacking essential host factors. | 1. Consider incorporating a co-culture system with host immune cells (e.g., neutrophils, eosinophils) or endothelial cells. 2. Supplement the culture medium with immune sera. 3. If assessing direct effects, ensure observations are made at very early time points (within minutes to a few hours) to capture the transient paralysis. |
| High variability in results between experimental replicates. | 1. Inconsistent drug concentration. 2. Differences in the age or viability of the microfilariae. 3. Forgetting that the paralytic effect of DEC is transient. | 1. Prepare fresh drug solutions for each experiment. 2. Use a standardized procedure for isolating and handling microfilariae. 3. Implement a strict time-course for your observations, with multiple readings at short intervals. |
| DEC appears less potent than other anthelmintics in our in vitro screen. | This is expected. The in vitro potency of DEC does not reflect its in vivo efficacy due to its unique, host-dependent mechanism. | When screening compounds, DEC can be used as a control to validate the host-independent nature of the assay. A compound with high direct in vitro potency will have a different mechanism of action than DEC. |
Quantitative Data Summary
The following tables summarize the contrasting quantitative effects of DEC in in vitro and in vivo settings.
Table 1: In Vitro Effects of this compound on Brugia malayi Microfilariae
| Parameter | DEC Concentration | Observation | Citation |
| Motility (IC50) | 4.0 ± 0.6 µM | At 30 minutes, 50% of microfilariae showed inhibited motility. | [3] |
| Motility Inhibition | 1 µM | Inhibition of motility observed, with recovery starting after 30 minutes. | [3] |
| Motility Inhibition | 100 µM | Inhibition of motility observed, with recovery starting after 24 hours. | [3] |
| Prostanoid Metabolism | 2.5 µM | Rapidly decreased prostacyclin, prostaglandin E2, and thromboxane B2 release from endothelial monolayers. | [2] |
Table 2: In Vivo Effects of this compound
| Parameter | Host/Parasite | DEC Dosage | Observation | Citation |
| Microfilariae Clearance | BALB/c Mice (B. malayi) | 100 mg/kg (oral) | Rapid and profound reduction in circulating microfilariae within 5 minutes. | [1] |
| Microfilariae Recovery | BALB/c Mice (B. malayi) | 100 mg/kg (oral) | Microfilarial levels began to recover after 24 hours and returned to near pre-treatment levels after two weeks. | [1] |
| Microfilariae Killing | Humans (W. bancrofti) | 6 mg/kg (single dose) | On average, killed 57% of microfilariae. | [11] |
| Reduction in Mf Production | Humans (W. bancrofti) | 6 mg/kg (single dose) | Reduced overall microfilaria production by 67%. | [11] |
Experimental Protocols
Protocol 1: In Vitro Microfilarial Motility Assay
Objective: To assess the direct, transient effects of DEC on microfilarial motility.
Materials:
-
Live Brugia malayi microfilariae
-
Culture medium (e.g., RPMI-1640)
-
This compound (DEC) citrate
-
Multi-well plates (e.g., 96-well)
-
Inverted microscope with recording capabilities
Methodology:
-
Isolate and purify microfilariae from an infected host.
-
Adjust the concentration of microfilariae in the culture medium to approximately 40 microfilariae per well.
-
Prepare serial dilutions of DEC in the culture medium (e.g., 100 nM to 100 µM). Use distilled water or the appropriate vehicle as a control.[3]
-
Add the DEC dilutions and control solution to the wells containing the microfilariae.
-
Immediately begin recording the motility of the microfilariae. Observations should be made at frequent intervals, such as 0, 2, 10, 30, 60, and 120 minutes, and then at 24, 48, and 72 hours to observe both the onset of paralysis and subsequent recovery.[3]
-
Quantify motility by manually counting motile versus non-motile worms or by using automated worm tracking software. Non-motile worms may appear coiled, looped, or fully contracted.[3]
Protocol 2: In Vivo Microfilarial Clearance Assay in a Mouse Model
Objective: To evaluate the host-dependent clearance of microfilariae from peripheral blood following DEC treatment.
Materials:
-
Brugia malayi-infected mice (e.g., BALB/c)
-
This compound (DEC) citrate
-
Oral gavage needles
-
Heparinized capillary tubes
-
Microscope slides
-
Giemsa stain
Methodology:
-
Infect BALB/c mice with B. malayi microfilariae intravenously.
-
After 24 hours, determine the baseline microfilaremia by collecting a small volume of blood (e.g., 20 µL) from the tail vein.
-
Prepare a solution of DEC in distilled water.
-
Administer a single oral dose of DEC (e.g., 100 mg/kg) to the infected mice.[1] A control group should receive the vehicle (distilled water) only.
-
Monitor the parasitemia at various time points post-treatment, for instance, at 5, 15, 30, and 60 minutes, and then at 24 hours and weekly for up to two weeks to observe clearance and potential rebound.[1]
-
For each time point, collect blood, prepare a blood smear, stain with Giemsa, and count the number of microfilariae per unit volume of blood.
-
Express the data as the mean percentage of the pre-treatment microfilarial count.
Visualizations
Caption: Host-mediated mechanism of this compound (DEC).
Caption: Direct action of DEC on parasite TRP channels.
References
- 1. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits endothelial and microfilarial prostanoid metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (DEC)‐medicated salt for community‐based control of lymphatic filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates the antioxidant enzyme activity in proxy host mice infected with the Setaria microfilariae - Int J Clin Biochem Res [ijcbr.in]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound & this compound-N-oxide on microfilariae in vitro in the presence of immune sera & leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Filariasis Control with this compound in Three Major Endemic Areas in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of this compound on the ultrastructure of microfilariae of Wuchereria bancrofti in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ivermectin and this compound on microfilariae and overall microfilaria production in bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Diethylcarbamazine (DEC) Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Diethylcarbamazine (DEC) formulations with enhanced bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in enhancing the oral bioavailability of this compound (DEC)?
A1: this compound citrate, the commonly used salt form of DEC, is highly water-soluble. While this ensures good dissolution, its oral bioavailability can be limited by factors such as a short biological half-life and the need for frequent dosing to maintain therapeutic concentrations. The primary goals for enhancing bioavailability are often focused on prolonging its presence in systemic circulation and targeting it to specific sites, such as the lymphatic system where filarial parasites reside.
Q2: Which formulation strategies are most promising for improving DEC bioavailability?
A2: Nanotechnology-based approaches and solid dispersions are two of the most promising strategies.
-
Nanoparticles , such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, can encapsulate DEC, protecting it from premature degradation and enabling targeted delivery. For instance, SLNs have been shown to enhance lymphatic uptake of DEC.[1][2]
-
Solid dispersions can improve the dissolution rate of poorly soluble drugs, and while DEC citrate is already soluble, this technique can be adapted to create formulations with modified-release properties.
Q3: What are the key considerations when selecting excipients for a DEC formulation?
A3: Excipient selection is critical for the stability and performance of the final formulation. Key considerations include:
-
Compatibility: The chosen excipients should be compatible with DEC to avoid any chemical interactions that could degrade the drug or alter its therapeutic effect.
-
Functional Role: Excipients are chosen based on their function, such as lipids (e.g., Compritol 888 ATO) for SLNs, polymers (e.g., poly(caprolactone)) for polymeric nanoparticles, and hydrophilic carriers (e.g., PVP) for solid dispersions.
-
Regulatory Acceptance: Whenever possible, use excipients that are generally recognized as safe (GRAS) to streamline the regulatory approval process.
Q4: How can I effectively target DEC to the lymphatic system?
A4: Lymphatic targeting is a key strategy for treating filariasis. This can be achieved using lipid-based nanoparticle formulations like Solid Lipid Nanoparticles (SLNs). The lipidic nature of these carriers facilitates their uptake into the lymphatic system following oral administration.[1][2]
Troubleshooting Guides
Formulation Development
| Problem | Possible Causes | Troubleshooting Steps |
| Low encapsulation efficiency of DEC in nanoparticles. | DEC is hydrophilic, making it challenging to encapsulate in hydrophobic lipid or polymer matrices. | - Optimize the formulation by adjusting the drug-to-lipid/polymer ratio.- For polymeric nanoparticles, consider using a double emulsion (w/o/w) solvent evaporation method to better entrap the hydrophilic drug.[3]- For SLNs, vary the concentrations of lipid, surfactant (e.g., Poloxamer 188), and co-surfactant (e.g., soya lecithin) to improve drug loading.[1][2] |
| Poor physical stability of nanoparticle suspension (e.g., aggregation). | - Insufficient surface charge on nanoparticles leading to aggregation.- Inappropriate storage conditions. | - Measure the zeta potential of the nanoparticles. A zeta potential above ±30 mV generally indicates good stability.[4]- Optimize the concentration of stabilizers or surfactants in the formulation.- Ensure proper storage of the nanoparticle suspension at recommended temperatures. |
| Difficulty in achieving a consistent particle size during nanoparticle synthesis. | - Variations in processing parameters such as stirring speed, sonication time, or temperature.- Issues with the quality or ratio of raw materials. | - Standardize all processing parameters and ensure they are precisely controlled during each batch.- Characterize all raw materials before use to ensure consistency.- For larger scale production, consider microfluidic-based methods for better control over particle size. |
| Drug degradation during the preparation of solid dispersions by the melting method. | DEC may be sensitive to the high temperatures used in the melting (fusion) method. | - Use a lower melting point carrier.- Alternatively, employ the solvent evaporation method, which is conducted at lower temperatures and is suitable for heat-sensitive drugs.[5][6] |
In Vitro Characterization
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in in vitro drug release data from nanoparticle formulations. | - Inconsistent separation of nanoparticles from the release medium.- Agglomeration of nanoparticles during the dissolution test. | - Use a dialysis membrane method with an appropriate molecular weight cut-off to separate the nanoparticles from the release medium.[7]- Ensure adequate agitation to prevent nanoparticle agglomeration without causing excessive foaming.- For some nanoparticle types, a continuous flow-through cell (USP Apparatus 4) might provide more consistent results.[8] |
| Unexpectedly fast or slow drug release from sustained-release formulations. | - Formulation issues (e.g., incorrect polymer concentration, improper coating).- "Dose dumping" where the release-controlling mechanism fails. | - Re-evaluate the formulation components and their concentrations.- For coated formulations, examine the integrity and thickness of the coating using techniques like scanning electron microscopy (SEM).- Adjust the properties of the release-controlling matrix (e.g., polymer viscosity, concentration). |
| Issues with HPLC analysis of DEC from plasma samples (e.g., peak fronting, tailing, or ghost peaks). | - Improper sample preparation leading to matrix effects.- Contamination of the HPLC column or mobile phase.- Mismatch between the injection solvent and the mobile phase. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method for plasma samples.[9][10]- Use a guard column to protect the analytical column from contaminants.- Ensure the mobile phase is properly degassed and filtered.- Dissolve the extracted sample in the mobile phase whenever possible. |
In Vivo Studies
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in pharmacokinetic data from animal studies. | - Inconsistent oral gavage technique leading to variable dosing.- Stress-induced physiological changes in the animals.- Issues with blood sample collection and processing. | - Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model.- Acclimatize animals to the experimental conditions to minimize stress.- Standardize blood collection times and procedures. Use appropriate anticoagulants and process samples promptly. |
| Difficulty in collecting sufficient blood volume from small animals like rats. | - Inappropriate blood collection site or technique. | - For serial blood sampling in rats, the lateral tail vein is a suitable site for small volumes. For larger volumes, cannulation of a major vessel may be necessary, but this is a surgical procedure.[11]- Ensure the use of appropriate gauge needles to prevent hemolysis. |
| Low or undetectable drug levels in plasma. | - Poor absorption of the formulation.- Rapid metabolism or elimination of the drug.- Insufficient sensitivity of the analytical method. | - Re-evaluate the formulation design to enhance absorption.- Increase the dosing volume or concentration, ensuring it is within safe limits for the animal model.- Validate the analytical method to ensure it has the required sensitivity (limit of detection and quantification) for the expected plasma concentrations.[9] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation Type | Preparation Method | Key Excipients | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Poly(caprolactone) Nanoparticles | Double Emulsion | Poly(caprolactone), DEC | 284 - 329 | 0.14 - 0.26 | -3.4 to -8.17 | 64.51 - 70.97 | [3] |
| Solid Lipid Nanoparticles (SLNs) | Ultrasonication | Compritol 888 ATO, Poloxamer 188, Soya lecithin | 27.25 - 179 | Not Reported | Not Reported | Up to 68.63 | [1][2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Drug Concentration in Lymph (µg/mL) at 8h | Reference |
| DEC Solution | 12.83 ± 1.25 | 2 | 103.83 ± 10.43 | 0.82 ± 0.09 | [1][2] |
| DEC-SLNs | 10.26 ± 1.08 | 4 | 148.26 ± 15.27 | 2.16 ± 0.24 | [1][2] |
Experimental Protocols
Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Ultrasonication
Objective: To prepare DEC-loaded SLNs to enhance lymphatic delivery.
Materials:
-
This compound citrate (DEC)
-
Compritol 888 ATO (lipid)
-
Poloxamer 188 (surfactant)
-
Soya lecithin (co-surfactant)
-
Double distilled water
Procedure:
-
Melt the Compritol 888 ATO at a temperature approximately 5-10°C above its melting point.
-
Disperse the DEC in the molten lipid.
-
Dissolve the Poloxamer 188 and soya lecithin in hot double-distilled water (at the same temperature as the molten lipid) to form the aqueous phase.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for a few minutes to form a pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator for a specified time (e.g., 3-15 minutes) to form a nanoemulsion.
-
Allow the nanoemulsion to cool to room temperature, which will cause the lipid to solidify and form SLNs.
-
The resulting SLN dispersion can be used for further characterization.
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of DEC to potentially modify its release profile.
Materials:
-
This compound citrate (DEC)
-
Polyvinylpyrrolidone (PVP) K30 (carrier)
-
Methanol (solvent)
Procedure:
-
Accurately weigh the desired amounts of DEC and PVP K30.
-
Dissolve both the DEC and PVP K30 in a sufficient volume of methanol in a beaker with stirring until a clear solution is obtained.
-
Place the beaker on a hot plate at a controlled temperature (e.g., 40-50°C) to evaporate the methanol. Continue stirring until a solid mass is formed.
-
Scrape the solid mass from the beaker and place it in a desiccator for 24 hours to ensure complete removal of the solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powdered solid dispersion to obtain a uniform particle size.
-
Store the prepared solid dispersion in an airtight container until further evaluation.[12]
In Vitro Drug Release Study of DEC Nanoparticles using Dialysis Method
Objective: To evaluate the in vitro release profile of DEC from a nanoparticle formulation.
Materials:
-
DEC nanoparticle formulation
-
Dialysis membrane (e.g., with a molecular weight cut-off of 12-14 kDa)
-
Phosphate buffered saline (PBS), pH 7.4 (release medium)
-
Magnetic stirrer with hot plate
-
Beakers
-
Syringes and needles
-
HPLC or UV-Vis spectrophotometer for drug analysis
Procedure:
-
Soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions.
-
Accurately measure a specific volume of the DEC nanoparticle formulation and place it inside the dialysis bag.
-
Securely close both ends of the dialysis bag.
-
Place the dialysis bag in a beaker containing a known volume of pre-warmed (37°C) release medium (PBS, pH 7.4).
-
Place the beaker on a magnetic stirrer and maintain the temperature at 37°C with continuous, gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the collected samples for DEC concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study of DEC Formulations in Rats
Objective: To evaluate and compare the pharmacokinetic profiles of different DEC formulations after oral administration in rats.
Materials:
-
Sprague-Dawley rats (male, specific weight range)
-
DEC formulations (e.g., solution, SLNs)
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin as an anticoagulant)
-
Centrifuge
-
HPLC-MS/MS for bioanalysis
Procedure:
-
Fast the rats overnight (with free access to water) before the experiment.
-
Administer the DEC formulation to the rats via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract DEC from the plasma samples using a suitable method (e.g., solid-phase extraction).
-
Quantify the concentration of DEC in the plasma samples using a validated LC-MS/MS method.[9]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
References
- 1. Solid lipid nanoparticles of this compound citrate for enhanced delivery to the lymphatics: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Pharmacokinetics of this compound after single oral dose at two different times of day in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Liquid chromatography-mass spectrometry analysis of this compound in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 11. einsteinmed.edu [einsteinmed.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Addressing the Limitations of Diethylcarbamazine (DEC) Monotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylcarbamazine (DEC). It addresses common challenges and limitations encountered during pre-clinical and clinical research on filariasis treatment.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using this compound (DEC) as a monotherapy for lymphatic filariasis?
A1: While DEC is effective against microfilariae, its use as a monotherapy is limited by several factors:
-
Limited Macrofilaricidal Activity: DEC has a limited effect on adult filarial worms, which can continue to produce microfilariae, leading to persistent infection.[1][2][3]
-
Adverse Reactions (Mazzotti Reaction): The rapid killing of microfilariae can trigger a systemic inflammatory response known as the Mazzotti reaction, characterized by fever, headache, dizziness, and skin rashes.[4][5][6] In severe cases, particularly in patients with onchocerciasis or high Loa loa microfilaremia, it can lead to serious complications like encephalopathy.[7][8]
-
Contraindications: DEC is contraindicated in patients with onchocerciasis due to the risk of severe ocular reactions.[7] Caution is also required in patients with high levels of Loa loa microfilariae.[8]
-
Variable Efficacy: The effectiveness of DEC in killing adult worms can be inconsistent, with some studies showing that a significant proportion of adult worms are not susceptible.[1][9]
Q2: How can the adverse reactions associated with DEC treatment be managed in a research setting?
A2: Managing adverse reactions is crucial for patient safety and data integrity. Key strategies include:
-
Pre-treatment Screening: Screen all participants for onchocerciasis and Loa loa infection, especially in co-endemic areas.[8]
-
Dose Escalation: For high-risk individuals, a gradual dose escalation may be considered, although this may not prevent severe complications in patients with high Loa loa microfilaremia.[8]
-
Symptomatic Treatment: Mild to moderate reactions can be managed with antipyretics and analgesics.[10]
-
Corticosteroids: In cases of severe Mazzotti reaction, corticosteroids can be administered to reduce inflammation.[10]
-
Close Monitoring: Closely monitor participants for any signs of severe adverse events, particularly during the first few days of treatment.
Q3: What are the current alternative therapeutic strategies to overcome the limitations of DEC monotherapy?
A3: Combination therapy is the recommended strategy to enhance efficacy and address the limitations of DEC monotherapy.
-
DEC and Albendazole (Dual Therapy): This combination is more effective than DEC alone in clearing microfilariae and has some effect on adult worms.[11][12][13]
-
Ivermectin, DEC, and Albendazole (IDA - Triple Therapy): The World Health Organization (WHO) now recommends this triple-drug therapy, which has shown superior and sustained clearance of microfilariae compared to two-drug regimens.[14][15][16]
-
Doxycycline: Treatment with doxycycline targets the endosymbiotic Wolbachia bacteria, which are essential for the survival and reproduction of filarial worms. This leads to the sterilization and eventual death of adult worms.[17]
Troubleshooting Guides
Guide 1: Unexpectedly High Incidence of Adverse Events in an In Vivo Study
| Potential Cause | Troubleshooting Step |
| Undiagnosed Co-infection with Onchocerca volvulus or high Loa loa microfilaremia | Immediately halt DEC administration. Review screening protocols to ensure accurate diagnosis and exclusion of co-infected subjects. Implement molecular diagnostic methods for higher sensitivity if necessary. |
| Incorrect Dosing | Verify all calculations and records for drug dosage. Ensure that the dose is correctly calculated based on body weight (recommended dosage is typically 6 mg/kg/day).[18] |
| Rapid Microfilarial Clearance | For future cohorts, consider a gradual dose-escalation protocol. Administer corticosteroids to manage severe inflammatory responses.[10] |
| Population Hypersensitivity | Analyze genetic markers related to inflammatory responses in the study population if possible. Compare adverse event rates with published data from similar populations. |
Guide 2: Poor In Vitro Efficacy of DEC Against Adult Brugia malayi
| Potential Cause | Troubleshooting Step |
| Suboptimal Culture Conditions | Ensure the culture medium (e.g., RPMI 1640) is supplemented with appropriate serum (e.g., 10% heat-inactivated human serum) and feeder cells (e.g., human T cell leukemia line Jurkat or human dermal fibroblasts) to maintain parasite viability.[19][20] |
| Incorrect Drug Concentration | Verify the calculation of DEC concentration in the culture medium. Perform a dose-response experiment to determine the optimal concentration for your assay. |
| Parasite Viability Issues | Assess the motility and metabolic activity (e.g., using an MTT assay) of the worms before and during the experiment to ensure they are healthy.[21] |
| Known Limited Macrofilaricidal Effect | DEC's primary action is against microfilariae.[5] For targeting adult worms, consider including positive controls with known macrofilaricidal drugs (e.g., flubendazole) or testing combination therapies. |
Data Presentation
Table 1: Comparison of Efficacy of Different Therapeutic Regimens for Lymphatic Filariasis
| Therapeutic Regimen | Microfilariae Clearance Rate (at 12 months) | Effect on Adult Worms | Reference(s) |
| DEC Monotherapy (single dose) | ~85.7% reduction in microfilaria count | Limited; approximately 50% of adult worms may be killed. | [1][11] |
| DEC + Albendazole (single dose) | ~96% reduction in microfilaria count | Moderate; more effective than DEC alone. | [11] |
| DEC + Albendazole (multi-dose) | ~99.6% reduction; 75% complete clearance | Similar to single-dose combination. | [11][13] |
| Ivermectin + DEC + Albendazole (IDA) (single dose) | ~96-100% complete clearance | Significant reduction in filarial antigenemia, suggesting an effect on adult worms. | [14][15] |
Experimental Protocols
Protocol 1: In Vitro Assessment of DEC Efficacy on Brugia malayi Adult Worms
Objective: To determine the effect of DEC on the motility and viability of adult Brugia malayi worms in culture.
Materials:
-
Adult Brugia malayi worms
-
RPMI 1640 medium
-
Heat-inactivated fetal bovine serum (FBS) or human serum
-
Penicillin-Streptomycin solution
-
Human dermal lymphatic endothelial cells (LECs) or other suitable feeder cells
-
24-well culture plates
-
This compound (DEC) citrate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Inverted microscope
Methodology:
-
Feeder Cell Preparation: Seed LECs in 24-well plates and culture until they form a confluent monolayer.
-
Parasite Preparation: Aseptically isolate adult B. malayi from an infected host (e.g., gerbil or immunodeficient mouse). Wash the worms several times with sterile RPMI 1640.
-
Co-culture Setup: Place 2-3 adult worms in each well of the 24-well plate containing the feeder cell monolayer and culture medium (RPMI 1640 with 10% FBS and antibiotics).
-
Drug Treatment: Prepare stock solutions of DEC in culture medium. Add the desired concentrations of DEC to the treatment wells. Include a vehicle control (medium without DEC).
-
Motility Assessment: Observe the motility of the worms daily using an inverted microscope. Score motility on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = slow, writhing movement, 3 = vigorous movement).
-
Viability Assay (MTT): At the end of the experiment (e.g., 72 hours), transfer individual worms to a 96-well plate. Incubate with MTT solution (0.5 mg/mL) for 2 hours at 37°C. The formazan product is then solubilized with DMSO, and the absorbance is read at 570 nm. A decrease in absorbance indicates reduced viability.[21]
Protocol 2: Assessment of Microfilarial Density in Blood Samples
Objective: To quantify the number of microfilariae per milliliter of blood.
Materials:
-
Whole blood sample
-
Microscope slides
-
Giemsa stain
-
Lysis buffer (e.g., 2% saponin)
-
Counting chamber (e.g., Sedgewick-Rafter)
-
Microscope
Methodology (Thick Blood Smear):
-
Sample Collection: Collect blood at the appropriate time to coincide with the peak microfilarial periodicity (e.g., between 10 p.m. and 2 a.m. for Wuchereria bancrofti).[22][23]
-
Smear Preparation: Place a drop of blood (approximately 20-60 µL) on a clean microscope slide and spread it into a thick, even circle.[24]
-
Drying and Staining: Allow the smear to air dry completely. Dehemoglobinize with water and then stain with Giemsa.
-
Microscopic Examination: Examine the entire smear under low power (10x or 20x) to detect microfilariae.[25] Use high power (100x oil immersion) for species identification and counting.
-
Quantification: Count the number of microfilariae per a predetermined number of microscopic fields or per a known volume of blood to calculate the microfilarial density (mf/mL).
Mandatory Visualizations
References
- 1. Treatment of lymphatic filariasis: Current trends - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound (DEC)‐medicated salt for community‐based control of lymphatic filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, TRP channels and Ca2+ signaling in cells of the Ascaris intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 6. This compound: Anthelmintic Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 7. Optimization of culture and analysis methods for enhancing long-term Brugia malayi survival, molting and motility in vitro | CoLab [colab.ws]
- 8. Clinical Treatment of Lymphatic Filariasis | Filarial Worms | CDC [cdc.gov]
- 9. Assessment of the efficacy of this compound on adult Wuchereria bancrofti in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 12. A randomized clinical trial comparing single- and multi-dose combination therapy with this compound and albendazole for treatment of bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, safety, and efficacy of a single co-administered dose of this compound, albendazole and ivermectin in adults with and without Wuchereria bancrofti infection in Côte d’Ivoire | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. academic.oup.com [academic.oup.com]
- 16. distantreader.org [distantreader.org]
- 17. Killing filarial nematode parasites: role of treatment options and host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nhm.gov.in [nhm.gov.in]
- 19. In vitro cultivation of Brugia malayi, a parasitic nematode that causes human lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A mouse infection model and long-term lymphatic endothelium co-culture system to evaluate drugs against adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mayocliniclabs.com [mayocliniclabs.com]
- 23. asantelab.testcatalog.org [asantelab.testcatalog.org]
- 24. iris.who.int [iris.who.int]
- 25. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
Validation & Comparative
A Comparative Analysis of Diethylcarbamazine and Ivermectin in the Treatment of Lymphatic Filariasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanisms of action, and safety profiles of two cornerstone drugs in the fight against lymphatic filariasis (LF): Diethylcarbamazine (DEC) and ivermectin. The information presented is synthesized from numerous clinical trials and pharmacological studies to support research and development efforts in this field.
Comparative Efficacy
The relative efficacy of DEC and ivermectin has been evaluated in numerous clinical trials, primarily focusing on their ability to clear microfilariae (mf) from the bloodstream (microfilaricidal effect) and their impact on adult worms (macrofilaricidal effect).
Microfilariae Clearance
Both DEC and ivermectin are potent microfilaricides, but they exhibit different kinetics and long-term effects. Ivermectin generally demonstrates a more rapid initial clearance of microfilariae.[1][2] However, DEC may result in a more sustained reduction in microfilaremia over longer follow-up periods.[3][4]
Table 1: Comparative Microfilaricidal Efficacy of this compound and Ivermectin
| Study / Regimen | Microfilariae Clearance / Reduction | Time Point | Reference |
| Ivermectin | |||
| Single dose (400 µg/kg) | 96% of mf killed on average | Not specified | [1][2] |
| Single low dose (~21 µg/kg) | Complete clearance in all patients | Day 12 | [3] |
| Single high dose (~126 µg/kg) | Complete clearance in all patients | Day 12 | [3] |
| Single high dose (~126 µg/kg) | 19.5% of pretreatment mf levels | 6 months | [3] |
| This compound (DEC) | |||
| Single dose (6 mg/kg) | 57% of mf killed on average | Not specified | [1][2] |
| 12-day course (6 mg/kg/day) | Complete clearance in 11 of 14 patients | Day 12 | [3] |
| 12-day course (6 mg/kg/day) | 6.0% of pretreatment mf levels | 6 months | [3] |
| 12-day course (6 mg/kg/day) | 0.9% of baseline mf counts | 1 year | [4][5] |
Macrofilaricidal Activity (Adult Worm Killing)
Direct assessment of macrofilaricidal activity in humans is challenging. However, indirect evidence, such as the development of scrotal reactions in men (indicative of adult worm death), suggests that DEC has a more pronounced effect on adult Wuchereria bancrofti than ivermectin.[4] Ivermectin's primary long-term effect is believed to be the suppression of microfilariae production by female worms, rather than outright killing of the adult worms.[1][2]
Table 2: Comparative Macrofilaricidal Effects and Reduction in Microfilaria Production
| Drug | Evidence of Macrofilaricidal Activity | Reduction in Mf Production | Reference |
| Ivermectin | Limited; no scrotal reactions suggesting adult worm death observed in some studies. | 82% reduction on average. | [1][2][4][5] |
| This compound (DEC) | Scrotal reactions indicative of adult worm death observed in a significant portion of male patients. | 67% reduction on average. | [1][2][4][5] |
Safety and Adverse Events
Both medications can induce adverse events, which are often related to the host's inflammatory response to dying microfilariae. Common side effects include fever, headache, myalgia, and arthralgia.[4] The incidence and severity of these reactions are generally correlated with the pre-treatment microfilarial load.
Table 3: Comparative Adverse Events Profile
| Drug / Regimen | Common Adverse Events | Severity | Onset | Reference |
| Ivermectin | Headache, fever, myalgia. | Generally mild to moderate. | Typically within the first few days of treatment. | [4] |
| This compound (DEC) | Headache, fever, myalgia, scrotal reactions in men. | Generally mild to moderate, but scrotal reactions can be more pronounced. | Typically within the first few days of treatment. | [4] |
Experimental Protocols
The data presented in this guide are derived from clinical trials with specific methodologies. Below is a generalized experimental protocol that reflects the common elements of these studies.
Generalized Clinical Trial Protocol for Comparing DEC and Ivermectin
-
Patient Recruitment:
-
Inclusion criteria: Asymptomatic individuals with Wuchereria bancrofti microfilaremia confirmed by night blood smear.
-
Exclusion criteria: Pregnancy, severe underlying medical conditions, co-infection with other filarial parasites like Loa loa (for ivermectin).
-
-
Randomization and Blinding:
-
Participants are randomly assigned to different treatment arms (e.g., DEC, ivermectin, placebo).
-
Double-blinding is often employed, where neither the participants nor the investigators know the treatment allocation.
-
-
Drug Administration:
-
This compound (DEC): Typically administered as a 12-day course of 6 mg/kg body weight per day.
-
Ivermectin: Administered as a single oral dose, with dosages ranging from approximately 20 µg/kg to 400 µg/kg.
-
-
Monitoring and Data Collection:
-
Efficacy: Microfilariae counts are determined from blood samples at baseline and at various intervals post-treatment (e.g., day 12, 6 months, 1 year).
-
Macrofilaricidal Activity: Assessed indirectly through physical examination for adverse reactions like scrotal swelling and tenderness.
-
Safety: Monitoring of adverse events through clinical examination and patient reporting for a specified period after treatment.
-
-
Data Analysis:
-
Statistical comparison of the reduction in microfilariae counts between treatment groups.
-
Comparison of the frequency and severity of adverse events.
-
Visualization of Experimental Workflow and Mechanisms of Action
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing DEC and ivermectin.
Mechanisms of Action
The distinct mechanisms of action of ivermectin and DEC are visualized below.
Ivermectin's Mechanism of Action
This compound's (DEC) Proposed Mechanism of Action
References
- 1. sketchviz.com [sketchviz.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Effects of Ivermectin on Brugia malayi Females In Vitro: A Transcriptomic Approach | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consort-spirit.org [consort-spirit.org]
A Comparative Analysis of Diethylcarbamazine and Albendazole for the Treatment of Lymphatic Filariasis
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy, mechanisms of action, and experimental protocols of Diethylcarbamazine (DEC) and Albendazole in combating lymphatic filariasis.
Lymphatic filariasis, a debilitating neglected tropical disease caused by filarial nematodes, continues to pose a significant global health challenge. The mainstay of control and treatment relies on mass drug administration (MDA) with antifilarial medications. Among these, this compound (DEC) and albendazole are two of the most widely used drugs. This guide provides a detailed comparison of their performance, supported by experimental data, to inform research and drug development efforts.
Efficacy and Clinical Outcomes
DEC has long been the primary drug for treating lymphatic filariasis, demonstrating potent microfilaricidal activity and some effect against adult worms (macrofilaricidal). Albendazole, a broad-spectrum anthelmintic, also plays a role, particularly in combination therapy. Clinical trials have evaluated both drugs as monotherapies and in combination, with key outcomes focusing on the clearance of microfilariae (Mf) from the blood and the killing of adult worms.
Table 1: Comparative Efficacy of this compound and Albendazole Monotherapy
| Parameter | This compound (DEC) | Albendazole |
| Primary Effect | Primarily microfilaricidal[1][2] | Weakly microfilaricidal, some macrofilaricidal effect at high doses[3] |
| Mf Clearance (Single Dose) | Rapid and significant reduction in Mf levels.[4] | Modest reduction in Mf density. |
| Macrofilaricidal Activity | Some evidence of adult worm killing with repeated doses.[5] | Limited as a single dose, may sterilize adult worms. |
| Impact on Transmission | Reduces Mf in the blood, thereby interrupting transmission by mosquitoes. | Contributes to transmission reduction, especially in combination. |
Table 2: Efficacy of Combination Therapy (DEC + Albendazole)
| Parameter | Outcome | Supporting Data |
| Mf Prevalence Reduction | Significantly greater and more sustained reduction compared to either drug alone. | A study in Papua New Guinea showed a decrease in Mf prevalence from 4.3% to 1.5% at 12 months with the two-drug regimen.[6][7] |
| Mf Density Reduction | Marked decrease in the geometric mean intensity of Mf. | Studies have shown a 91% reduction in the geometric mean intensity of Mf with DEC.[8] |
| Adult Worm Viability | Combination therapy is thought to have a greater impact on adult worm sterilization and killing than monotherapy. | Ultrasound studies have been used to monitor the "filarial dance sign" to assess adult worm viability post-treatment.[9][10] |
Recent research has also explored a triple-drug therapy (ivermectin, DEC, and albendazole), which has shown even greater efficacy in clearing microfilariae compared to the two-drug combination.[6][7]
Mechanisms of Action
The mechanisms by which DEC and albendazole exert their anthelmintic effects are distinct, targeting different physiological pathways in the filarial worms.
This compound (DEC)
The precise mechanism of DEC is not fully elucidated but is believed to be multifactorial, involving both direct effects on the parasite and modulation of the host's immune response.[1]
-
Immune System Sensitization: DEC is thought to alter the surface membrane of microfilariae, making them more susceptible to recognition and destruction by the host's immune cells, particularly through phagocytosis.[11][12]
-
Arachidonic Acid Metabolism Interference: DEC inhibits the metabolism of arachidonic acid in microfilariae. This disruption can affect inflammatory pathways and the structural integrity of the parasite's cells.[1][2]
-
TRP Channel Activation: Recent studies suggest that DEC can directly cause a temporary spastic paralysis of the parasites by opening Transient Receptor Potential (TRP) channels in their muscle cells.[13]
Caption: Proposed mechanisms of action for this compound.
Albendazole
Albendazole's mechanism is more clearly defined and targets a fundamental structural component of the parasite's cells.
-
Tubulin Polymerization Inhibition: Albendazole and its active metabolite, albendazole sulfoxide, bind to the β-tubulin of the parasite with high affinity.[3] This binding inhibits the polymerization of tubulin into microtubules.
-
Disruption of Cellular Functions: Microtubules are essential for various cellular processes, including glucose uptake, maintenance of cell shape, and intracellular transport. By disrupting microtubule formation, albendazole leads to energy depletion, immobilization, and ultimately the death of the parasite.[14][15]
Caption: Mechanism of action for Albendazole.
Experimental Protocols
The evaluation of antifilarial drug efficacy relies on standardized and rigorous experimental protocols. Below are outlines of key methodologies cited in clinical trials.
Microfilariae (Mf) Detection and Quantification
The standard method for diagnosing active infection is the microscopic identification of microfilariae in a blood smear.[16]
Workflow for Microfilariae Quantification:
Caption: Workflow for microfilariae quantification.
For increased sensitivity, especially when Mf density is low, concentration techniques such as membrane filtration or the Knott's technique can be employed.[17]
Adult Worm Viability Assessment
Assessing the macrofilaricidal activity of drugs is more challenging. High-frequency ultrasonography is a non-invasive method used to visualize live adult worms in the lymphatic vessels.
Protocol for Ultrasound Detection of Adult Worms:
-
Patient Preparation: The patient is positioned to allow access to common sites of adult worm nests, such as the scrotal lymphatics in males and inguinal and axillary regions.[16]
-
Ultrasound Examination: A high-frequency linear transducer (e.g., 7.5-12 MHz) is used to scan the lymphatic vessels.
-
Identification of "Filarial Dance Sign": Live adult worms exhibit a characteristic, continuous, wriggling movement within the lymphatic vessels, known as the "filarial dance sign."[9][10] The absence of this sign after treatment can be an indicator of adult worm death or sterilization.
-
Doppler Imaging: Pulsed-wave Doppler can be used to further characterize the movements and differentiate them from blood flow in adjacent vessels.[10]
Safety and Adverse Events
Both DEC and albendazole are generally well-tolerated, but adverse events can occur, particularly in individuals with a high microfilarial load.
Table 3: Common Adverse Events
| Drug | Common Adverse Events | Severe Adverse Events (Rare) |
| This compound (DEC) | Fever, headache, dizziness, nausea, muscle/joint pain. These are often related to the rapid killing of microfilariae (Mazzotti reaction).[5] | Encephalopathy (in patients with high Loa loa co-infection).[5] |
| Albendazole | Gastrointestinal disturbances (abdominal pain, nausea, vomiting), headache.[18] | Leukopenia, liver function abnormalities (with prolonged, high-dose therapy).[18] |
Adverse events following combination therapy are generally similar in nature to those of the individual drugs but may be more frequent.
Signaling Pathways in Lymphatic Filariasis Pathogenesis
The pathology of lymphatic filariasis is not solely due to the presence of the worms but is also a consequence of the host's inflammatory and immune responses. Toll-like receptors (TLRs) on host immune cells recognize filarial antigens, triggering downstream signaling cascades that contribute to lymphatic vessel damage and remodeling.
Caption: Host signaling pathways in lymphatic filariasis pathogenesis.
Understanding these pathways is crucial for the development of novel therapeutic strategies that could potentially modulate the host response in addition to targeting the parasite directly.
Conclusion
Both this compound and albendazole are vital tools in the global effort to eliminate lymphatic filariasis. DEC remains a potent microfilaricide, while albendazole's primary contribution is in combination therapy, enhancing the overall efficacy. The choice of treatment regimen often depends on the specific context, including the geographic location and the presence of co-endemic infections like onchocerciasis or loiasis. Future research should continue to focus on optimizing combination therapies, understanding the long-term impact on adult worm populations, and exploring novel drug targets and therapeutic strategies informed by the intricate host-parasite interactions.
References
- 1. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Albendazole - Wikipedia [en.wikipedia.org]
- 4. A controlled trial of ivermectin and this compound in lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Mass drug administration of ivermectin, this compound, plus albendazole compared with this compound plus albendazole for reduction of lymphatic filariasis endemicity in Papua New Guinea: a cluster-randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass drug administration of ivermectin, this compound, plus albendazole compared with this compound plus albendazole for reduction of lymphatic filariasis endemicity in Papua New Guinea: a cluster-randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of six rounds of single dose mass treatment with this compound or ivermectin on Wuchereria bancrofti infection and its implications for lymphatic filariasis elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Filariasis Workup: Approach Considerations, Detection of Microfilariae in Blood, Detection of Microfilariae in the Skin, Eye, and Urine [emedicine.medscape.com]
- 10. Filariasis diagnosed by real-time ultrasound scanning as filarial dance sign – A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A Randomized Trial of a New Triple Drug Treatment for Lymphatic Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Clinical Overview of Lymphatic Filariasis | Filarial Worms | CDC [cdc.gov]
- 17. Diagnostic Identification and Differentiation of Microfilariae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lymphatic Filariasis | About Neglected Tropical Diseases and Three Major Infectious Diseases | Eisai Co., Ltd. [eisai.com]
Synergistic Superiority: A Comparative Analysis of Diethylcarbamazine and Albendazole Combination Therapy for Lymphatic Filariasis
A deep dive into the enhanced efficacy of co-administering Diethylcarbamazine (DEC) and Albendazole for the treatment of lymphatic filariasis, supported by clinical data and mechanistic insights.
In the global effort to eliminate lymphatic filariasis (LF), a debilitating parasitic disease, the strategic combination of this compound (DEC) and albendazole has emerged as a cornerstone of mass drug administration (MDA) programs. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the synergistic effects of this combination therapy versus monotherapy, substantiated by experimental data from pivotal clinical trials.
Enhanced Efficacy: A Quantitative Comparison
Clinical studies have consistently demonstrated that the concurrent administration of DEC and albendazole results in a significantly greater reduction in microfilaremia and circulating filarial antigenemia compared to treatment with either drug alone. This enhanced efficacy is crucial for interrupting the transmission cycle of the filarial parasite, Wuchereria bancrofti.
Microfilariae Clearance
The combination therapy exhibits a more profound and sustained clearance of microfilariae (Mf), the parasite's larval stage, from the bloodstream of infected individuals.
| Treatment Group | Regimen | Follow-up Duration | Geometric Mean Mf Intensity Reduction | Mf Clearance Rate | Reference |
| DEC + Albendazole | Single annual dose (DEC 6 mg/kg + ALB 400 mg) | 24 months | Greater than DEC or ALB alone | 65.7% | [1] |
| DEC Alone | Single annual dose (6 mg/kg) | 24 months | - | 50.0% | [1] |
| Albendazole Alone | Single annual dose (400 mg) | 24 months | - | - | [2] |
| Multi-dose DEC/Alb | Seven daily doses (DEC 6 mg/kg + ALB 400 mg) | 12 months | 99.6% | 75% | [3] |
| Single-dose DEC/Alb | Single dose (DEC 6 mg/kg + ALB 400 mg) | 12 months | 85.7% | 23.1% | [3] |
Circulating Filarial Antigen (CFA) Reduction
The level of circulating filarial antigen is an indicator of adult worm burden. The combination therapy has shown a more significant impact on reducing these antigen levels, suggesting a greater effect on the adult worms.
| Treatment Group | Regimen | Follow-up Duration | Geometric Mean CFA Level Reduction | Reference |
| DEC + Albendazole | Two annual single doses | 24 months | 85% | [2] |
| DEC Alone | Two annual single doses | 24 months | 60% | [2] |
| Albendazole Alone | Two annual single doses | 24 months | 44% | [2] |
Unraveling the Mechanism of Synergy
While the precise molecular basis for the synergy between DEC and albendazole is not fully elucidated, their individual mechanisms of action target different aspects of the parasite's biology, leading to a more comprehensive anti-filarial effect.
This compound (DEC): The primary mechanism of DEC is believed to involve sensitizing the microfilariae to the host's immune system.[3] It is thought to inhibit the arachidonic acid metabolism in microfilariae, making them more susceptible to phagocytosis.[4] More recent studies suggest a direct action on the parasite, where DEC activates Transient Receptor Potential (TRP) channels, leading to a rapid but temporary paralysis of the microfilariae.[5]
Albendazole: Albendazole is a broad-spectrum anthelmintic that acts by binding to the colchicine-sensitive site of β-tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential for cellular processes such as glucose uptake and cell division in the parasite.[1][2] The disruption of the microtubule network leads to energy depletion, immobilization, and ultimately the death of the parasite.[2]
The synergistic effect likely arises from this dual-pronged attack. DEC's rapid action of immobilizing and flagging microfilariae for immune clearance is complemented by albendazole's slower, but more definitive, disruption of the parasite's fundamental cellular machinery.
Visualizing the Mechanisms of Action
Caption: Individual mechanisms of this compound and Albendazole.
Experimental Protocols: A Representative Clinical Trial
The following outlines a typical experimental design for a clinical trial evaluating the efficacy of DEC and albendazole combination therapy.
Study Design
A randomized, controlled, open-label clinical trial is a common approach.
References
A Comparative Guide: Triple-Drug Therapy (IDA) vs. Diethylcarbamazine plus Albendazole (DA) for Lymphatic Filariasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent mass drug administration (MDA) strategies for the elimination of lymphatic filariasis (LF): the triple-drug therapy known as IDA (ivermectin, diethylcarbamazine, and albendazole) and the standard two-drug regimen of this compound plus albendazole (DA). This comparison is based on data from key clinical trials and observational studies, with a focus on efficacy and safety profiles.
Executive Summary
Clinical evidence consistently demonstrates that a single dose of IDA is significantly more effective at clearing microfilariae (Mf), the larval stage of the filarial parasite, from the bloodstream compared to the standard DA regimen.[1][2][3][4][5] This enhanced efficacy has the potential to accelerate the elimination of LF. While IDA is associated with a higher incidence of mild to moderate adverse events, it is generally considered as safe and well-tolerated as DA, with no significant increase in severe or serious adverse events.[1][2][6][7][8]
Efficacy Data
The primary measure of efficacy for anti-filarial drugs is the clearance of Mf from the blood. The following tables summarize the comparative efficacy of IDA and DA from various studies.
Microfilariae (Mf) Clearance
| Study Location (Parasite) | Time Point | IDA Mf Clearance Rate | DA Mf Clearance Rate | p-value |
| Papua New Guinea (W. bancrofti) | 12 Months | 96% (52/54) | 84% (56/67) | p = 0.019[1] |
| India (W. bancrofti) | 12 Months | 84% | 61.8% | p < 0.001[5] |
| Indonesia (B. timori) | 24 Hours | 89% (25/28) | 30% (8/27) | p < 0.001[3][4] |
| Indonesia (B. timori) | 12 Months | 96% (26/27) | 60% (15/25) | p = 0.002[3][4] |
Reduction in Circulating Filarial Antigen (CFA)
IDA has also been shown to be effective in reducing the prevalence of circulating filarial antigen (CFA), an indicator of adult worm infection.
| Study Location | Follow-up Period | Reduction in CFA Prevalence with IDA |
| Kenya (Jomvu) | After 2 rounds of MDA | 52.45% |
| Kenya (Lamu) | After 2 rounds of MDA | 52.71% |
Safety and Tolerability
The incidence of adverse events (AEs) is a critical consideration in MDA campaigns. While IDA is associated with a higher frequency of AEs, these are predominantly mild to moderate and transient.
Incidence of Adverse Events
| Study | IDA Arm (AEs) | DA Arm (AEs) | p-value |
| Kenya | 27.3% | 16.2% | p < 0.0001[6] |
| Papua New Guinea | 20% | 18% | p = 0.0032[1] |
| India | 8.3% | 6.4% | p < 0.01[5] |
| Multi-center Study | 12% | 12.1% | p = 0.316[7] |
Common Adverse Events
The most frequently reported adverse events for both regimens include dizziness, drowsiness, headache, fever, and gastrointestinal symptoms.[5][6] In a study in Kenya, dizziness (15.9% vs 5.9%) and drowsiness (10.1% vs 2.6%) were significantly more common in the IDA group compared to the DA group.[6]
Severity of Adverse Events
Across multiple large-scale studies, there has been no significant difference in the occurrence of severe or serious adverse events between the IDA and DA arms.[1][2][5][6][7] Most reported AEs for both treatments were graded as mild (Grade 1) or moderate (Grade 2).[1][5]
Experimental Protocols
The following provides a generalized methodology for a comparative clinical trial of IDA versus DA, based on protocols described in the cited literature.[1][3][5][7]
1. Study Design: An open-label, cluster-randomized controlled trial is a common design, where villages or communities are randomized to receive either IDA or DA.[1][5][7]
2. Participant Selection:
-
Inclusion Criteria: Residents of the selected endemic areas, typically aged 5 years and older, who consent to participate.
-
Exclusion Criteria: Pregnancy, acute or severe illness, and in some regions, co-endemicity with Loa loa.
3. Drug Administration:
-
IDA Arm: A single oral dose of ivermectin (200 µg/kg), this compound (6 mg/kg), and a fixed dose of albendazole (400 mg).[8]
-
DA Arm: A single oral dose of this compound (6 mg/kg) and albendazole (400 mg).[6]
4. Data Collection:
-
Baseline: Collection of demographic data and blood samples to determine Mf density and CFA status. Night blood collection is often required for detecting Mf.
-
Follow-up: Active and passive monitoring for adverse events for a set period (e.g., 7 days) post-treatment. Blood samples are collected at specified intervals (e.g., 12, 24, and 36 months) to assess Mf and CFA clearance.
5. Efficacy Endpoints:
-
The primary efficacy endpoint is typically the proportion of individuals with complete Mf clearance at a specified time point (e.g., 12 months) after treatment.
-
Secondary endpoints may include the reduction in Mf density and the change in CFA prevalence.
6. Safety Assessment:
-
Adverse events are graded for severity (e.g., mild, moderate, severe) and causality is assessed by medical personnel.
-
The frequency, type, and severity of AEs are compared between the two treatment arms.
Visualizing the Comparison
Experimental Workflow
Caption: Generalized workflow of a cluster-randomized trial comparing IDA and DA.
Drug Targets in Lymphatic Filariasis
Caption: High-level overview of the primary targets of the drugs in IDA therapy.
Conclusion
The triple-drug therapy, IDA, represents a significant advancement in the global effort to eliminate lymphatic filariasis. Its superior efficacy in clearing microfilariae suggests that it can shorten the timeline for interrupting transmission. While the rate of mild-to-moderate adverse events is higher with IDA than with DA, its overall safety profile is comparable, making it a valuable tool for national elimination programs. The choice between IDA and DA will depend on various factors, including the local epidemiology of LF, the capacity of the health system to manage adverse events, and programmatic goals.
References
- 1. Safety and efficacy of mass drug administration with a single-dose triple-drug regimen of albendazole + this compound + ivermectin for lymphatic filariasis in Papua New Guinea: An open-label, cluster-randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. An open label, randomized clinical trial to compare the tolerability and efficacy of ivermectin plus this compound and albendazole vs. This compound plus albendazole for treatment of brugian filariasis in Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An open label, block randomized, community study of the safety and efficacy of co-administered ivermectin, this compound plus albendazole vs. This compound plus albendazole for lymphatic filariasis in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Safety Surveillance of Triple (IDA) Versus Dual Therapy (DA) in Mass Drug Administration for Elimination of Lymphatic Filariasis in Kenya: A Cohort Event Monitoring Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The safety of double- and triple-drug community mass drug administration for lymphatic filariasis: A multicenter, open-label, cluster-randomized study | Semantic Scholar [semanticscholar.org]
- 8. The safety of double- and triple-drug community mass drug administration for lymphatic filariasis: A multicenter, open-label, cluster-randomized study | PLOS Medicine [journals.plos.org]
Single-Dose Diethylcarbamazine: A Comparative Analysis Against Multi-Dose Regimens for Lymphatic Filariasis
A comprehensive review of the existing literature reveals that while single-dose Diethylcarbamazine (DEC) is a cornerstone of mass drug administration programs for lymphatic filariasis (LF), multi-dose regimens demonstrate superior efficacy in clearing microfilariae and may play a crucial role in accelerating the elimination of the disease. This guide provides a detailed comparison of single-dose and multi-dose DEC regimens, supported by experimental data, to inform researchers, scientists, and drug development professionals.
While single-dose treatments, often combined with albendazole, significantly reduce microfilaria (mf) counts in the blood, they frequently fall short of complete clearance in a majority of treated individuals.[1][2] In contrast, multi-dose regimens have shown a significantly higher efficacy in achieving complete microfilarial clearance.
Efficacy: Microfilariae Clearance and Impact on Adult Worms
Clinical trials have consistently demonstrated the superior microfilaricidal activity of multi-dose DEC regimens compared to single-dose administrations. A key study highlighted that a seven-day course of DEC (6 mg/kg) combined with albendazole resulted in a 99.6% mean reduction in microfilaremia at 12 months, with 75% of subjects achieving complete clearance.[1][2] This is in stark contrast to the 85.7% reduction and 23.1% clearance rate observed with a single-dose of the same combination.[1][2]
Interestingly, the effect on adult filarial worms, as measured by filarial antigen levels and ultrasound, appears to be comparable between the two regimens.[1][2][3] Neither single-dose nor multi-dose DEC therapy typically leads to the complete eradication of adult worms, suggesting that repeated treatments are necessary to progressively reduce the adult worm burden and interrupt transmission.[1][2][3] Long-term studies have shown that annual single-dose treatments can steadily reduce the community's microfilariae rate and transmission potential over several years.[4][5]
Data Summary: Single-Dose vs. Multi-Dose DEC Regimens
| Parameter | Single-Dose Regimen | Multi-Dose Regimen (7-day course) | Reference |
| Microfilariae (mf) Reduction at 12 months | 85.7% | 99.6% | [1][2] |
| Complete mf Clearance at 12 months | 23.1% | 75% | [1][2] |
| Effect on Adult Worms (Filarial Antigenemia) | Incomplete clearance | Incomplete clearance, similar to single dose | [1][2][3] |
| Adverse Events | Mild to moderate | Mild to moderate, no significant difference from single dose | [1][2] |
Experimental Protocols
The following provides a generalized experimental protocol based on methodologies cited in comparative clinical trials.
Study Design: A randomized, controlled clinical trial comparing the efficacy and safety of single-dose versus multi-dose DEC regimens in individuals with asymptomatic microfilaremia.
Participants: Adult volunteers with confirmed Wuchereria bancrofti microfilaremia, identified through nighttime blood smear examination.
Treatment Regimens:
-
Single-Dose Group: A single oral dose of this compound (6 mg/kg) and Albendazole (400 mg).[1]
-
Multi-Dose Group: Seven daily oral doses of this compound (6 mg/kg) and Albendazole (400 mg).[1]
Assessments:
-
Microfilariae Density: Quantified from venous blood samples collected at night using the membrane filtration method at baseline and at specified follow-up intervals (e.g., 6, 12, 24, and 36 months).
-
Filarial Antigenemia: Measured using an enzyme-linked immunosorbent assay (ELISA) to detect circulating filarial antigens, indicating adult worm presence, at baseline and follow-up.
-
Adult Worm Nests: Assessed by ultrasound examinations of the scrotal area in male participants to visualize and monitor the viability of adult worm nests at baseline and follow-up.
-
Adverse Events: Monitored and graded for severity for a defined period post-treatment (e.g., 5-7 days).[6]
Mechanism of Action of this compound
The precise mechanism of action of DEC is not fully elucidated but is understood to involve a multi-pronged attack on the parasite, heavily relying on the host's immune system.[7][8][9] DEC is believed to sensitize microfilariae to phagocytosis by host immune cells.[7] It also interferes with the parasite's arachidonic acid metabolism, which is crucial for its survival and evasion of the host's immune response.[8][10] More recent studies suggest that DEC may directly act on the parasite by opening TRP channels, leading to a temporary spastic paralysis of the worms, making them more susceptible to clearance from the bloodstream.[11]
References
- 1. A randomized clinical trial comparing single- and multi-dose combination therapy with this compound and albendazole for treatment of bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bancroftian filariasis: effect of repeated treatment with this compound and albendazole on microfilaraemia, antigenaemia and antifilarial antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term efficacy of single-dose mass treatment with this compound citrate against diurnally subperiodic Wuchereria bancrofti: eight years' experience in Samoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of five annual single doses of this compound for treatment of lymphatic filariasis in Fiji - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerability of treatment with single doses of this compound (DEC) and DEC plus albendazole (ABZ) for three consecutive years in lymphatic filariasis: a field study in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Population Pharmacokinetics of this compound in Patients with Lymphatic Filariasis and Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Anthelmintic Cross-Resistance: A Comparative Guide on Diethylcarbamazine
For researchers, scientists, and drug development professionals, understanding the nuances of anthelmintic resistance is paramount in the ongoing battle against parasitic diseases. This guide provides a comparative analysis of Diethylcarbamazine (DEC) and its potential for cross-resistance with other major anthelmintics. While direct quantitative cross-resistance data between DEC, ivermectin, and albendazole remains limited in publicly available research, this guide synthesizes existing knowledge on their mechanisms of action, methods for resistance testing, and presents key data from relevant studies to inform future research and drug development strategies.
The global effort to eliminate lymphatic filariasis has heavily relied on mass drug administration programs utilizing this compound (DEC), often in combination with albendazole (ALB) and ivermectin (IVM).[1][2] However, the emergence of resistance to these anthelmintics poses a significant threat to the success of these programs.[1] Understanding the potential for cross-resistance—where resistance to one drug confers resistance to another—is critical for the strategic deployment of these vital medicines and the development of new therapeutic agents.
Quantitative Analysis of Anthelmintic Efficacy
Direct comparative studies quantifying cross-resistance between DEC and other anthelmintics are scarce. However, valuable insights can be gleaned from studies assessing the potency of individual drugs and their combinations. A key study on Brugia malayi, a causative agent of lymphatic filariasis, provides crucial IC50 values for emodepside in the presence and absence of DEC, highlighting a synergistic effect.
| Anthelmintic Combination | Parasite Species | IC50 (nM) | Fold Potentiation by DEC | Reference |
| Emodepside alone | Brugia malayi | 447 | - | [1] |
| Emodepside + 1 µM DEC | Brugia malayi | 82 | 5.45 | [1] |
This potentiation suggests that DEC may enhance the efficacy of emodepside, a finding of significant interest for combination therapies aimed at overcoming resistance.
Experimental Protocols for Assessing Anthelmintic Resistance
Standardized in vitro assays are essential for determining anthelmintic efficacy and detecting resistance. The following protocols for the Larval Motility Assay and the Egg Hatch Assay are synthesized from established methodologies and can be adapted for cross-resistance studies involving DEC.
Larval Motility Assay
This assay assesses the viability of nematode larvae by measuring their movement after exposure to an anthelmintic.
Materials:
-
Nematode larvae (e.g., L3 stage of filarial worms)
-
96-well microtiter plates
-
Culture medium (e.g., RPMI-1640)
-
Anthelmintic compounds (DEC, ivermectin, albendazole) dissolved in a suitable solvent (e.g., DMSO)
-
Automated motility tracking system (e.g., WMicrotracker™) or a microscope for manual observation
-
Incubator
Procedure:
-
Larval Preparation: Isolate and wash nematode larvae to remove any contaminants.
-
Assay Setup: Dispense a standardized number of larvae into each well of a 96-well plate containing culture medium.
-
Drug Application: Add serial dilutions of the test anthelmintics to the wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates at a temperature and CO2 level suitable for the specific parasite species for a predetermined period (e.g., 24, 48, or 72 hours).
-
Motility Assessment:
-
Automated System: Use an automated tracker to quantify larval movement over a set time.
-
Manual Observation: Visually score the motility of a subset of larvae in each well under a microscope.
-
-
Data Analysis: Calculate the percentage of motile larvae for each drug concentration and determine the IC50 value (the concentration that inhibits 50% of larval motility).
Egg Hatch Assay (EHA)
The EHA is particularly useful for assessing the ovicidal activity of benzimidazoles like albendazole. While DEC is not primarily ovicidal, this assay can be used to investigate any potential effects on egg development in cross-resistance studies.
Materials:
-
Freshly collected nematode eggs
-
24-well or 96-well plates
-
Agar or a suitable culture medium
-
Anthelmintic compounds
-
Microscope
Procedure:
-
Egg Isolation: Isolate nematode eggs from fecal samples or in vitro cultures and purify them.
-
Assay Setup: Suspend the eggs in a solution and dispense a standardized number of eggs into each well of the assay plate.
-
Drug Application: Add serial dilutions of the test anthelmintics to the wells.
-
Incubation: Incubate the plates at an optimal temperature for egg hatching for 48 to 72 hours.[3]
-
Hatching Assessment: Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each drug concentration and determine the ED50 value (the concentration that prevents 50% of eggs from hatching).[3]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the known mechanism of DEC, the following diagrams are provided.
Conclusion
While the direct investigation of cross-resistance between this compound and other frontline anthelmintics like ivermectin and albendazole is an area requiring more intensive research, the available data and established experimental protocols provide a solid foundation for future studies. The synergistic effect observed between DEC and emodepside underscores the potential of combination therapies. By employing standardized assays and exploring the underlying molecular mechanisms, the research community can develop more effective strategies to combat anthelmintic resistance and advance the goal of eliminating parasitic diseases.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]
- 3. Development of the egg hatch assay for detection of anthelminthic resistance in human hookworms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Diethylcarbamazine in Ivermectin-Resistant Filarial Strains: A Guide for Researchers
Introduction
Lymphatic filariasis and onchocerciasis are debilitating neglected tropical diseases caused by parasitic filarial nematodes. For decades, mass drug administration (MDA) programs have relied heavily on ivermectin (IVM) and diethylcarbamazine (DEC) to interrupt transmission.[1][2] Ivermectin, a potent microfilaricide, has been instrumental in controlling onchocerciasis and is used in combination with albendazole (ALB) for lymphatic filariasis in Africa.[3][4] DEC has been a cornerstone in lymphatic filariasis control programs outside of Africa for over 50 years.[5] However, the long-term and extensive use of ivermectin has raised concerns about the emergence of drug resistance, with reports of suboptimal responses in Onchocerca volvulus in some regions of Ghana.[6][7][8] This guide provides a comparative analysis of the efficacy of this compound, its mechanism of action, and its potential utility in the context of ivermectin-resistant filarial strains, supported by experimental data and detailed methodologies.
Mechanisms of Action and Resistance
A clear understanding of the distinct mechanisms of action for IVM and DEC is crucial for evaluating the potential of DEC against IVM-resistant parasites.
Ivermectin (IVM): Ivermectin's primary mechanism involves binding with high affinity to glutamate-gated chloride channels (GluCls) and GABA-gated channels in the nerve and muscle cells of invertebrate parasites.[3][6] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell, which results in paralysis and death of the parasite.[6][9] In filarial worms, IVM's effect is primarily microfilaricidal, causing a rapid clearance of microfilariae (mf) from the blood and skin.[9] It also has a long-term suppressive effect on mf production by adult female worms.[10]
Ivermectin Resistance: The exact mechanisms of ivermectin resistance are not fully elucidated but are thought to involve:
-
Alterations in Drug Target Sites: Mutations in the genes encoding subunits of ligand-gated ion channels, such as GluCls, can reduce IVM binding affinity.[3][11]
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, including P-glycoproteins, can actively pump IVM out of the parasite's cells, reducing its intracellular concentration and efficacy.[3][11]
-
Changes in β-tubulin: There is growing evidence that IVM may also select for changes in β-tubulin in some nematodes.[3]
This compound (DEC): The mechanism of action for DEC is complex and not entirely understood, appearing to be multifaceted and host-dependent.[12][13] Key proposed mechanisms include:
-
Immune Modulation: DEC is thought to sensitize microfilariae to the host's innate immune response. It alters the parasite's surface, making them more susceptible to recognition and attack by host immune cells like platelets, neutrophils, and eosinophils.[12][13][14]
-
Interference with Arachidonic Acid Metabolism: DEC inhibits prostanoid metabolism in both the host's endothelial cells and the microfilariae.[6][14] This disruption of the arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase enzymes, is believed to contribute to the immobilization and clearance of the parasites.[5][14]
-
Direct Action: DEC can cause hyperpolarization and paralysis of microfilarial muscle cells, preventing their migration.[12]
The distinct, host-mediated mechanism of DEC suggests a low probability of cross-resistance with ivermectin, which acts directly on parasite ion channels.
Comparative Efficacy Data
Direct experimental data on the efficacy of DEC against confirmed ivermectin-resistant human filarial strains is limited. However, a comparison of their general efficacy and the superior performance of combination therapies provides valuable insights.
Table 1: Comparative Efficacy of Single-Dose DEC and Ivermectin against Wuchereria bancrofti
| Drug Regimen | Microfilariae (mf) Reduction at 12 Months (from baseline) | Percentage of mf-Negative Patients at 12 Months | Reference |
| DEC (6 mg/kg) | 85.3% | 37% | [15] |
| IVM (400 µg/kg) | 88.4% | 16% | [15] |
| IVM (420 µg/kg) | 86-90% | - | [16] |
| DEC + IVM | 98.1% | 16% | [15] |
Note: Data compiled from different studies for illustrative comparison.
Table 2: Efficacy of Combination Therapy in Lymphatic Filariasis
| Drug Regimen | Study Population | Key Efficacy Outcome | Reference |
| DEC (6 mg/kg) + ALB (400 mg) | W. bancrofti-infected adults | 10 of 11 participants remained microfilaremic at 12 months. | [17] |
| IDA (IVM + DEC + ALB) | W. bancrofti-infected adults | No participants were microfilaremic at 12 and 24 months. | [17] |
| IDA (IVM + DEC + ALB) | B. malayi-infected adults | 94% (33 of 35) of treated subjects cleared all mf at 12 months. | [18] |
| DA (DEC + ALB) vs. IDA | W. bancrofti-endemic community | At 1 year, 75.9% of DA recipients vs. 94.4% of IDA recipients with baseline mf were mf-negative. | [19] |
The data consistently demonstrates that while both IVM and DEC are effective microfilaricides, combination therapy, particularly the triple-drug regimen of ivermectin, this compound, and albendazole (IDA), is significantly more effective at clearing and sustaining the clearance of microfilariae.[17][18][20] This enhanced efficacy suggests that the combination can overcome the limitations of single-drug therapies and may be a crucial strategy in areas with suspected or confirmed ivermectin resistance.
Experimental Protocols
The assessment of antifilarial drug efficacy relies on standardized clinical and parasitological methods.
1. Study Design and Population:
-
Design: Randomized, controlled, often double-blind clinical trials are the gold standard.[15][16] Community-based cluster-randomized trials are also used to assess the impact of MDA strategies.[20][21]
-
Population: Participants are recruited from endemic areas with confirmed filarial infection, typically diagnosed by the presence of microfilariae in night blood smears for Wuchereria bancrofti or Brugia malayi, or skin snips for Onchocerca volvulus.[20][22]
2. Diagnosis and Quantification of Infection:
-
Microfilaremia Assessment: For lymphatic filariasis, the primary endpoint is the density of microfilariae in the blood. Thick blood smears (e.g., 60 µL) are prepared from night-time venous or finger-prick blood samples, stained with Giemsa, and examined microscopically to count mf.[20]
-
Antigenemia Assessment: Circulating filarial antigen (CFA) levels, which indicate the presence of adult worms, are measured using enzyme-linked immunosorbent assays (ELISA) or rapid immunochromatographic card tests.[16][17]
-
Skin Snip Examination: For onchocerciasis, two skin snips are taken from the iliac crest, incubated in saline, and examined for emerging microfilariae.[8][22]
3. Treatment and Follow-up:
-
Dosing: Drugs are administered orally, with doses typically based on body weight (e.g., DEC 6 mg/kg, IVM 200-400 µg/kg).[17][23]
-
Follow-up: Participants are monitored at multiple time points post-treatment (e.g., 7 days, 3 months, 6 months, 12 months, 24 months) to assess mf clearance and repopulation rates, changes in antigen levels, and the occurrence of adverse events.[16][17]
4. Assessment of Adult Worm Viability (Macrofilaricidal Effect):
-
Ultrasonography: High-frequency ultrasound can be used to visualize adult worm nests (filarial dance sign) in the lymphatic vessels and monitor their viability after treatment.[24]
-
Adverse Events: In male patients, scrotal pain and swelling following DEC treatment can be indicative of an inflammatory response to dying adult worms.[19][23]
-
Nodulectomy: In onchocerciasis studies, excised nodules can be examined for the presence and reproductive status of adult female worms.[22]
5. In Vitro Assays:
-
Larval Molting Inhibition: The effect of drugs on the development of infective larvae (L3) to the next stage (L4) can be assessed in culture. For example, one study found that ivermectin was approximately 20-fold more potent than DEC at inhibiting the L3 to L4 molt of W. bancrofti in vitro.[25]
Visualizing Mechanisms and Workflows
Caption: Ivermectin's mechanism of action and proposed pathways for parasite resistance.
Caption: Proposed dual mechanism of action for this compound (DEC).
Caption: Generalized experimental workflow for an antifilarial drug efficacy trial.
Conclusion and Future Directions
While direct evidence for the efficacy of this compound on confirmed ivermectin-resistant human filarial strains is currently lacking, a strong rationale exists for its potential utility. The distinct, host-dependent mechanism of action of DEC makes cross-resistance with the parasite--targeted ivermectin unlikely. The superior efficacy of the triple-drug (IDA) combination therapy in clearing microfilariae further supports the continued importance of DEC in filariasis elimination programs.[17][20]
For researchers and drug development professionals, this underscores two critical needs:
-
Surveillance for Resistance: Robust surveillance programs are needed to monitor for ivermectin resistance in filarial parasite populations. This should involve both phenotypic assessments (e.g., monitoring mf repopulation rates) and genotypic screening for resistance-associated markers.[6]
-
Clinical Trials: Where ivermectin resistance is suspected, clinical trials are warranted to formally evaluate the efficacy of DEC-based regimens, including both DEC-albendazole and the triple-drug IDA combination.
Given its different mode of action, this compound remains an indispensable tool in the global fight against lymphatic filariasis and represents a key therapeutic option, particularly as a component of combination therapy, in an era of emerging anthelmintic resistance.
References
- 1. Designing antifilarial drug trials using clinical trial simulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing antifilarial drug trials using clinical trial simulators | DNDi [dndi.org]
- 3. Ivermectin resistance and overview of the Consortium for Anthelmintic Resistance SNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Onchocerciasis: Current knowledge and future goals [frontiersin.org]
- 5. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seq.es [seq.es]
- 7. Phenotypic Evidence of Emerging Ivermectin Resistance in Onchocerca volvulus | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Ivermectin disrupts the function of the excretory-secretory apparatus in microfilariae of Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Ivermectin on Brugia malayi Females In Vitro: A Transcriptomic Approach | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Ivermectin Resistance: Mechanisms & Impact Guide 2025 [buyivermectin12mgonline.com]
- 12. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 13. What is this compound Citrate used for? [synapse.patsnap.com]
- 14. cambridge.org [cambridge.org]
- 15. Combination ivermectin plus this compound, a new effective tool for control of lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of single-dose this compound and ivermectin for treatment of bancroftian filariasis in Papua New Guinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Surveillance and Selective Treatment of Brugia malayi Filariasis Eleven Years after Stopping Mass Drug Administration in Belitung District, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mass drug administration of ivermectin, this compound, plus albendazole compared with this compound plus albendazole for reduction of lymphatic filariasis endemicity in Papua New Guinea: a cluster-randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The safety of combined triple drug therapy with ivermectin, this compound and albendazole in the neglected tropical diseases co-endemic setting of Fiji: A cluster randomised trial | PLOS Neglected Tropical Diseases [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. ajtmh.org [ajtmh.org]
- 24. Current Evidence on the Use of Antifilarial Agents in the Management of Bancroftian Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Comparative Meta-Analysis of Diethylcarbamazine Combination Therapies for Lymphatic Filariasis
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Diethylcarbamazine (DEC) combination therapies for the treatment of lymphatic filariasis. This analysis synthesizes data from multiple clinical trials to evaluate the efficacy and safety of various treatment regimens, offering valuable insights for future research and drug development.
Executive Summary
Lymphatic filariasis (LF), a debilitating neglected tropical disease, is targeted for elimination through mass drug administration (MDA). This compound (DEC) has been a cornerstone of treatment for decades, and its efficacy is significantly enhanced when used in combination with other antifilarial drugs. This guide focuses on the meta-analysis of clinical trials involving two primary DEC-based combination therapies: the triple-drug therapy known as IDA, comprising Ivermectin, this compound, and Albendazole, and the dual-drug therapy of this compound and Albendazole (DA). Additionally, the role of DEC-fortified salt as a community-level intervention is examined.
The evidence strongly suggests that a single dose of IDA is superior to the standard two-drug regimen of DA in clearing microfilariae (Mf), the parasite's larval stage, from the bloodstream of infected individuals. While both treatments are generally well-tolerated, understanding the nuances of their efficacy, safety profiles, and implementation strategies is crucial for optimizing LF elimination programs worldwide.
Data Presentation: Efficacy and Safety of DEC Combinations
The following tables summarize the quantitative data extracted from meta-analyses and large-scale clinical trials, comparing the efficacy and safety of different DEC combination therapies.
Table 1: Efficacy of Triple-Drug Therapy (IDA) vs. Dual-Drug Therapy (DA) in Microfilariae Clearance
| Outcome | IDA (Ivermectin + DEC + Albendazole) | DA (DEC + Albendazole) | Relative Risk (RR) | 95% Confidence Interval (CI) | p-value | Citation(s) |
| Mf Clearance at 12 months | Higher Clearance Rate | Lower Clearance Rate | 1.52 | 1.15, 2.02 | 0.003 |
Table 2: Adverse Events (AEs) Associated with IDA and DA Therapies
| Adverse Event | IDA Incidence | DA Incidence | Key Observations | Citation(s) |
| Overall AEs | 27.3% | 16.2% | Incidence of one or more AEs was significantly higher in the IDA group.[1] | [1] |
| Dizziness | 15.9% | 5.9% | Significantly more common in the IDA group.[1] | [1] |
| Drowsiness | 10.1% | 2.6% | Significantly more common in the IDA group.[1] | [1] |
| Severity | Most AEs were mild to moderate and resolved within 72 hours. Severe AEs are uncommon. | Most AEs were mild to moderate and resolved within 72 hours. Severe AEs are uncommon. | The triple therapy had a similar overall adverse effect profile compared to the dual therapy group in some studies. | [1] |
Table 3: Efficacy of DEC-Fortified Salt in Reducing Microfilariae Prevalence
| Intervention | Duration | Coverage Level | Reduction in Mf Prevalence | Citation(s) |
| DEC-Fortified Salt | At least 6 months | At least 90% | Up to 95% reduction | [2] |
Experimental Protocols
A representative experimental protocol for a randomized controlled trial comparing IDA and DA is outlined below. This protocol is based on common methodologies observed in the reviewed literature.
Study Design: A multi-center, open-label, cluster-randomized controlled trial.
Participants:
-
Inclusion Criteria: Asymptomatic individuals aged 5 years and older residing in LF-endemic areas with no previous history of MDA for LF.
-
Exclusion Criteria: Pregnancy, breastfeeding, acute or chronic severe illness, known allergy to the study drugs.
Intervention:
-
IDA Arm: A single oral dose of Ivermectin (200 µg/kg), this compound (6 mg/kg), and Albendazole (400 mg).
-
DA Arm: A single oral dose of this compound (6 mg/kg) and Albendazole (400 mg).
Outcome Measures:
-
Primary Outcome: Proportion of participants with complete clearance of Mf at 12 months post-treatment, assessed by microscopic examination of night blood smears.
-
Secondary Outcomes:
-
Change in Mf density from baseline to 12 months.
-
Incidence, type, and severity of adverse events within 7 days of treatment.
-
Change in circulating filarial antigen (CFA) levels at 12 months.
-
Data Collection and Analysis:
-
Baseline and follow-up assessments of Mf and CFA.
-
Active and passive surveillance for adverse events.
-
Statistical analysis to compare the efficacy and safety between the two treatment arms, including calculation of relative risks and confidence intervals.
Mandatory Visualizations
Signaling Pathway of this compound
The precise mechanism of action of this compound is not fully elucidated but is understood to involve modulation of the host's immune response and direct effects on the parasite. A key proposed pathway involves the interference with the parasite's arachidonic acid metabolism.
Caption: Proposed mechanism of this compound action on filarial parasites.
Experimental Workflow for a Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing different DEC combination therapies, from participant recruitment to data analysis.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Diethylcarbamazine
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of diethylcarbamazine, a crucial anthelmintic agent. Adherence to these guidelines will help maintain a safe laboratory environment, ensure regulatory compliance, and minimize environmental impact.
Immediate Safety and Disposal Protocols
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][2] This ensures that the chemical is handled, treated, and disposed of in accordance with all national and local regulations.[1] Do not attempt to dispose of this compound down the drain or in regular trash without proper treatment and authorization.[1][3][4]
Key Disposal Steps:
-
Containment: Keep this compound in its original container whenever possible.[1] Ensure the container is tightly closed and properly labeled.[1][2]
-
No Mixing: Do not mix this compound with other waste materials.[1]
-
Contaminated Materials: Handle any containers, labware, or personal protective equipment (PPE) that have come into contact with this compound as you would the product itself.[1]
-
Professional Collection: Arrange for collection by a licensed hazardous waste disposal company. Inform them of the nature of the chemical to ensure they are equipped to handle it.
-
Spill Management: In the event of a spill, avoid generating dust.[1] Carefully collect the spilled material, bind it, and place it in a suitable, sealed container for disposal.[1] Ensure the affected area is cleaned properly.[1]
Quantitative Data for this compound Handling
While specific environmental fate data is limited, the following table summarizes key safety and regulatory information for this compound citrate, the common salt form of the drug.
| Property | Value | Source |
| Appearance | White powder | [1] |
| CAS Number | 1642-54-2 (citrate salt) | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H330 (Fatal if inhaled) | [1][2] |
| Storage Temperature | Store in a cool, dry, well-ventilated place below 30°C | [1][5] |
| Transportation Class | UN number: 2811, Class: 6.1, Packing group: II (Toxic solid, organic, n.o.s.) | [1] |
Experimental Protocols
Currently, there are no widely established and approved experimental protocols for the on-site degradation or inactivation of this compound for disposal purposes in a standard laboratory setting. The recommended and compliant method of disposal is through a certified waste management provider.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe and compliant disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethylcarbamazine
An essential guide for laboratory professionals on the safe handling, storage, and disposal of Diethylcarbamazine, ensuring a secure research environment.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. By adhering to these procedural guidelines, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE and safety protocols to be observed.
| Hazard Category | Required Personal Protective Equipment | Engineering Controls and Work Practices |
| Inhalation | Full-face respirator if exposure limits are exceeded or if dust is generated.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator in case of insufficient ventilation.[2] | Handle in a well-ventilated area.[1] Use only in areas with appropriate exhaust ventilation.[3] Avoid the formation of dust and aerosols.[1] |
| Skin Contact | Impervious and fire/flame-resistant clothing.[1] Handle with gloves that have been inspected prior to use.[1] | Avoid contact with skin.[1][4] Wash hands thoroughly after handling.[5][6] Take off contaminated clothing immediately and wash it before reuse.[4] |
| Eye Contact | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Avoid contact with eyes.[1] An eye-wash station should be readily accessible.[3] |
| Ingestion | Not applicable (focus is on prevention). | Do not eat, drink, or smoke when using this product.[4][5][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[4][6]
-
Keep away from incompatible materials such as acids and oxidizing agents.[2]
-
Store in a locked-up area accessible only to qualified or authorized personnel.[6]
2. Handling and Preparation:
-
Work in a designated, well-ventilated area, preferably under a chemical fume hood.[6]
-
Don the appropriate PPE as outlined in the table above.
-
Avoid generating dust.[4][6] If working with a powder form, use non-sparking tools.[1]
-
Measure and weigh the required amount of this compound carefully.
3. Experimental Use:
-
Follow the specific protocols of your experiment.
-
Avoid contact with skin, eyes, and clothing.[4]
-
In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet.
4. Decontamination:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[1]
-
Work Area: Clean all spills promptly. For small spills, sweep up and shovel into suitable containers for disposal.[2] Avoid using high-pressure water streams to clean spills.[4]
Disposal Plan for this compound
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste is considered hazardous.
-
Container Disposal: Empty containers should be handled as the product itself.[6] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make them unusable and disposed of in a sanitary landfill.[1]
-
Chemical Disposal:
-
Dispose of contents/container to an approved waste disposal plant or a licensed chemical destruction facility.[1][6]
-
Controlled incineration with flue gas scrubbing is a possible disposal method.[1]
-
Do not allow the chemical to enter drains, sewers, or water bodies.[1][4]
-
For small quantities in a non-laboratory setting, and if no take-back programs are available, the FDA recommends mixing the medicine (do not crush tablets or capsules) with an unappealing substance like dirt or used coffee grounds, placing it in a sealed plastic bag, and then throwing it in the household trash.[7]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. This compound CITRATE - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
